Actisomide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRRCMLXFLZTF-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026019 | |
| Record name | Actisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96914-39-5 | |
| Record name | Actisomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96914-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actisomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACTISOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Actisomide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one[1] |
| CAS Number | 96914-39-5[1] |
| Molecular Formula | C23H35N3O[1] |
| Molecular Weight | 369.55 g/mol [1] |
| Synonyms | Actisomidum, SC-36602[1] |
Introduction
Actisomide, also known by its developmental code SC-36602, is classified as an antiarrhythmic agent. This technical guide provides a summary of the publicly available information on this compound, focusing on its chemical properties, and available data from preclinical and clinical investigations. It is intended to serve as a foundational resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound based on available research.
| Parameter | Value | Source |
| Chemical Formula | C23H35N3O | MedKoo Biosciences |
| Exact Mass | 369.2780 | MedKoo Biosciences |
| Molecular Weight | 369.55 | MedKoo Biosciences |
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro, or in vivo studies of this compound are not extensively available in the public domain. The development of this compound was primarily conducted by Searle (now part of Pfizer), and much of the detailed methodology remains proprietary.
Signaling Pathways and Mechanism of Action
Information regarding the specific signaling pathways modulated by this compound is not available in publicly accessible scientific literature. As an antiarrhythmic agent, it is hypothesized to interact with cardiac ion channels, thereby altering the electrophysiological properties of cardiac tissue. However, without dedicated studies, the precise molecular targets and downstream signaling cascades remain unelucidated.
Logical Relationships and Workflows
Due to the limited available data, a detailed experimental workflow or signaling pathway diagram for this compound cannot be constructed at this time. The logical relationship for its development would have followed a standard pharmaceutical pipeline.
Caption: A generalized workflow for pharmaceutical development, applicable to this compound.
Conclusion
This compound is an antiarrhythmic compound with defined chemical properties. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly available data. Detailed experimental protocols, the specific mechanism of action, and the signaling pathways it modulates are not well-documented in open scientific literature. This guide provides the foundational chemical information available for this compound and highlights the gaps in current public knowledge, which may present opportunities for future research endeavors. Professionals interested in this compound should be aware that further investigation would be required to fully characterize its biological activity and therapeutic potential.
References
Actisomide Solubility: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Actisomide in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents
Introduction to this compound
This compound is an antiarrhythmic drug candidate with the chemical formula C23H35N3O and a molecular weight of 369.55 g/mol .[1] Identified by the CAS Number 96914-39-5, its IUPAC name is (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one.[1] As a sodium channel blocker, this compound is of interest to researchers in cardiology and drug development for its potential in managing cardiac arrhythmias.
Understanding the solubility of a drug candidate like this compound is a critical physicochemical parameter that influences its journey from the laboratory to clinical application. Solubility affects various aspects of drug development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on its dissolution in DMSO and other common organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this guide emphasizes the experimental protocols for determining its solubility, providing researchers with the tools to generate this crucial data.
Data Presentation: A Template for Your Research
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | |||||
| Ethanol | C₂H₅OH | |||||
| Methanol | CH₃OH | |||||
| Acetonitrile | C₂H₃N | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | |||||
| Chloroform | CHCl₃ | |||||
| Acetone | C₃H₆O | |||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO |
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following protocols outline the widely accepted methods for accurately measuring the solubility of a compound like this compound in various organic solvents.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
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This compound (pure solid)
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High-purity organic solvents (e.g., DMSO, ethanol, methanol)
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Glass vials with screw caps
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Temperature-controlled orbital shaker or water bath
-
Analytical balance
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
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Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
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Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
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Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.
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Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
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Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Actisomide Stability and Storage: A Technical Guide for Researchers
For Drug Development Professionals, Researchers, and Scientists
Disclaimer: Actisomide is a research compound with limited publicly available stability data. This guide provides a comprehensive overview of potential stability challenges and recommended storage conditions based on its chemical structure and established principles of pharmaceutical stability testing. The data presented for the related compound, Zidovudine, is for illustrative purposes to demonstrate the application of forced degradation studies.
Introduction
This compound is a novel compound with a chemical structure featuring a pyrimidinone ring and a tertiary amine functional group. Understanding its stability profile is critical for the development of safe, effective, and reliable pharmaceutical products. This technical guide outlines the potential degradation pathways of this compound, provides a framework for its stability assessment through forced degradation studies, and recommends appropriate storage conditions to ensure its integrity.
Chemical Structure and Potential Instabilities
The chemical structure of this compound, as illustrated below, contains functionalities that are susceptible to degradation under various environmental conditions.
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Pyrimidinone Ring: While generally stable, the amide-like lactam bond within the pyrimidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.
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Tertiary Amine: The tertiary amine group is prone to oxidation, which can lead to the formation of N-oxides. This process can be catalyzed by light, heat, and the presence of metal ions.
Forced Degradation Studies: An Illustrative Example with Zidovudine
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Due to the lack of specific data for this compound, this section presents data from forced degradation studies on Zidovudine, a drug that also contains a pyrimidine-dione core, to exemplify the process and the nature of the data generated.
Table 1: Summary of Forced Degradation Studies on Zidovudine
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 1 N HCl | 36 hours | 80°C | Substantial | Thymine, other minor products[1] |
| Base Hydrolysis | 1 N NaOH | 48 hours | 80°C | Significant | 3'-amino-3'-deoxythymidine (AMT), Thymine[1][2] |
| Neutral Hydrolysis | Water | 48 hours | 80°C | Minimal | Thymine[1] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Stable/Minor | Not specified |
| Thermal | Dry Heat | 48 hours | 80°C | Stable | Not specified |
| Photolytic | UV and Visible Light | 7 days | Room Temp | Significant | Multiple products including Z1-Z6, Z8[1] |
Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a qualitative summary from the cited literature.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. These should be adapted and optimized for this compound.
4.1. General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).
4.2. Acid Hydrolysis
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To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl.
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Incubate the solution at 80°C for 36 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
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Dilute to a final concentration suitable for analysis.
4.3. Base Hydrolysis
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To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH.
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Incubate the solution at 80°C for 48 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.
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Dilute to a final concentration suitable for analysis.
4.4. Oxidative Degradation
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To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
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Store the solution at room temperature for 24 hours, protected from light.
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Dilute to a final concentration suitable for analysis.
4.5. Thermal Degradation
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Place a known quantity of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.
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For solution-state thermal stress, prepare a solution of this compound and reflux at 80°C for 48 hours.
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After the specified time, dissolve the solid sample or cool the solution and dilute to a final concentration suitable for analysis.
4.6. Photolytic Degradation
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Expose a solution of this compound to a combination of UV and visible light in a photostability chamber for a period of 7 days.
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A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
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After exposure, dilute the samples to a final concentration suitable for analysis.
Proposed Degradation Pathways for this compound
Based on the functional groups present in this compound, the following degradation pathways are proposed.
Caption: Proposed primary degradation pathways for this compound.
Experimental Workflow for Stability Studies
A typical workflow for conducting stability studies and developing a stability-indicating method is outlined below.
Caption: General workflow for forced degradation and stability studies.
Recommended Storage Conditions
Based on the potential instabilities of this compound, the following general storage conditions are recommended to minimize degradation. Specific storage conditions should be determined based on comprehensive stability studies.
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Temperature: Store at controlled room temperature (20-25°C) or under refrigeration (2-8°C). Avoid freezing.
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Light: Protect from light by storing in amber vials or light-resistant containers.
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Humidity: Store in a dry environment with controlled humidity to prevent hydrolytic degradation.
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Inert Atmosphere: For long-term storage, particularly in solution, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
Conclusion
While specific experimental data on this compound stability is not yet widely available, its chemical structure suggests potential susceptibility to hydrolysis and oxidation. The provided illustrative data for Zidovudine, along with the detailed experimental protocols and proposed degradation pathways, offer a solid foundation for initiating comprehensive stability studies on this compound. Rigorous forced degradation and long-term stability testing are imperative to fully characterize its degradation profile, establish appropriate storage conditions, and ensure the development of a safe and effective final drug product.
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Actisomide's Hypothesized Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actisomide (SC-36602) is an investigational antiarrhythmic agent classified as a Class I sodium channel blocker. Its primary mechanism of action is the inhibition of voltage-gated sodium channels, particularly the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, summarizing available preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the key physiological effects.
Core Mechanism: Sodium Channel Blockade
This compound exerts its antiarrhythmic effects by binding to and blocking the fast sodium channels in cardiomyocytes. This blockade reduces the influx of sodium ions during Phase 0 of the action potential, leading to several key electrophysiological consequences:
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Decreased Rate of Depolarization: By inhibiting the rapid influx of sodium, this compound slows the maximum rate of rise of the action potential (Vmax).
-
Reduced Conduction Velocity: The slowed depolarization translates to a decreased conduction velocity of the electrical impulse through cardiac tissue (a negative dromotropic effect).
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Increased Excitation Threshold: The blockade of sodium channels raises the threshold for excitation, making the cardiomyocytes less excitable.
These effects collectively contribute to the suppression of arrhythmias by interrupting re-entrant circuits and reducing ectopic pacemaker activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Electrophysiological Effects of this compound (SC-36602) in Guinea Pig Papillary Muscle [1]
| Concentration (M) | Stimulation Rate (pulses/min) | Vmax (% of control) | Effective Refractory Period (ERP) |
| 10⁻⁴ | 30 | 64 ± 2.2 | Significantly Shortened (20-40%) |
| 10⁻⁴ | 60 | 62 ± 2.8 | Significantly Shortened (20-40%) |
| 10⁻⁴ | 120 | 60 ± 2.4 | Significantly Shortened (20-40%) |
| 10⁻⁴ | 200 | 58 ± 2.7 | Significantly Shortened (20-40%) |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Intravenous this compound in Healthy Volunteers [2]
| Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Area Under the Curve (h·µg/mL) | Elimination Half-Life (h) | Change in QRS Interval | Change in Resting Peak Heart Rate | Change in Left Ventricular Ejection Fraction |
| 4.2 | 4.25 ± 0.26 | 19.79 ± 2.96 | 8.85 ± 4.61 | Not Significant | +18% | -11% |
| 8.4 | 7.81 ± 0.31 | 39.81 ± 7.05 | 7.51 ± 0.69 | +20% (average) | +27% | -16% |
Experimental Protocols
Preclinical Evaluation of Cardiac Action Potentials
The preclinical data on this compound's effects on cardiac action potentials were likely obtained using standard microelectrode recording techniques in isolated cardiac tissue preparations.
Objective: To characterize the effects of this compound on the electrophysiological properties of cardiac muscle.
Methodology:
-
Tissue Preparation: Guinea pig papillary muscles are dissected and mounted in an organ bath superfused with oxygenated Tyrode's solution at a constant temperature.
-
Stimulation: The muscle is stimulated at varying frequencies using an external electrode.
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Intracellular Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a cardiomyocyte to record the transmembrane potential.
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Drug Application: this compound is added to the superfusion solution at various concentrations.
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Data Acquisition and Analysis: Action potential parameters, including Vmax (the maximum rate of depolarization of Phase 0) and action potential duration at different levels of repolarization (e.g., APD50, APD90), are recorded and analyzed before and after drug application. The effective refractory period (ERP) is also determined by introducing premature stimuli.
Clinical Pharmacokinetic and Tolerance Study
The clinical data were obtained from a study in healthy human volunteers.
Objective: To determine the pharmacokinetic profile and tolerability of intravenously administered this compound.
Methodology:
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Study Design: A randomized, single-blind, placebo-controlled study in healthy male volunteers.
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Drug Administration: this compound is administered as a continuous intravenous infusion over a specified period at different dose levels.
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Pharmacokinetic Sampling: Blood samples are collected at predetermined time points during and after the infusion. Plasma concentrations of this compound are measured using a validated analytical method (e.g., HPLC).
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Pharmacodynamic Assessments:
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Electrocardiogram (ECG): Standard 12-lead ECGs are recorded to measure intervals such as PR, QRS, and QT.
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Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored.
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Echocardiography: Left ventricular ejection fraction is assessed using echocardiography.
-
-
Safety and Tolerability: Subjects are monitored for any adverse events.
Visualizations
Signaling Pathway: Effect of this compound on the Cardiac Action Potential
Caption: this compound blocks sodium channels, leading to changes in the cardiac action potential.
Experimental Workflow: Preclinical Cardiac Electrophysiology
Caption: Workflow for assessing this compound's effects on cardiac action potentials in vitro.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound's primary mechanism of action is the blockade of fast sodium channels in cardiomyocytes. This leads to a depression of the rapid depolarization phase of the cardiac action potential, resulting in slowed conduction and reduced excitability. While the preclinical and early clinical data provide a solid foundation for this hypothesis, further studies are warranted. Specifically, detailed electrophysiological studies to determine the IC50 of this compound on the human cardiac sodium channel (Nav1.5) and to characterize its binding kinetics would provide a more complete understanding of its molecular pharmacology. Additionally, further clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in patients with cardiac arrhythmias.
References
- 1. Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Actisomide and Disopyramide: A Technical Guide
This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of Actisomide and Disopyramide. Designed for researchers, scientists, and drug development professionals, this document delves into the core differences between these two antiarrhythmic agents, presenting available data in a structured and comparative manner.
Structural Differences
The fundamental difference between this compound and Disopyramide lies in their core chemical structures. Disopyramide is characterized by a central pyridine ring, whereas this compound possesses a more complex fused pyrimidinone ring system. This structural alteration is hypothesized to influence the pharmacological and pharmacokinetic profiles of the respective molecules.
Below is a diagram illustrating the core structural differences between the two compounds.
Caption: Core structural differences between Disopyramide and this compound.
Physicochemical and Pharmacokinetic Properties
The structural modifications from Disopyramide to this compound result in differing physicochemical and pharmacokinetic properties. The following table summarizes the available quantitative data for both compounds.
| Property | Disopyramide | This compound | Reference |
| Molecular Formula | C21H29N3O | C23H35N3O | [1] |
| Molecular Weight | 339.47 g/mol | 369.54 g/mol | [2] |
| pKa | 8.4 | Not Reported | [2] |
| Aqueous Solubility | 1 mg/mL (free base) | Not Reported | [3] |
| Protein Binding | 50-65% | Not Reported | [2] |
| Elimination Half-life | 4-10 hours (human) | 1.15-1.89 hours (across species) | |
| Total Plasma Clearance | Not specified in search results | 6.79 +/- 1.07 mL/min/kg (human) |
Experimental Protocols
Synthesis of Disopyramide
A general method for the synthesis of Disopyramide involves the alkylation of α-phenyl-2-pyridineacetonitrile with 2-(diisopropylamino)ethyl chloride. The resulting nitrile is then hydrolyzed to the corresponding amide, yielding Disopyramide. A key intermediate in some synthetic routes is 2-bromopyridine.
A patented method for producing the intermediate 2-bromopyridine involves the following steps:
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Reaction of 2-aminopyridine with o-bromotoluene solution in the presence of cuprous bromide and cyclohexane.
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Subsequent heating and reaction with a sodium sulfite solution.
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Extraction with acetonitrile.
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Purification via reduced-pressure distillation and recrystallization.
Synthesis of this compound
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. As a novel compound, its synthesis is likely proprietary. However, based on its structure, a plausible synthetic strategy would involve the construction of the fused pyrimidinone ring system, followed by the attachment of the diisopropylaminoethyl side chain.
Pharmacokinetic Analysis of this compound
A study on the pharmacokinetics of this compound in rats, dogs, monkeys, and humans employed the following methodology:
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Drug Administration: Intravenous and oral administration of this compound.
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Sample Collection: Serial blood samples were collected at various time points post-administration.
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Analytical Method: Plasma concentrations of this compound were determined using high-pressure liquid chromatography (HPLC).
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Data Analysis: Pharmacokinetic parameters such as terminal half-life and total plasma clearance were calculated from the plasma concentration-time data.
The workflow for a typical pharmacokinetic study is outlined below.
Caption: General workflow for a pharmacokinetic study.
Mechanism of Action
Disopyramide
Disopyramide is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the heart. By binding to the open state of the sodium channel, Disopyramide slows the rate of depolarization (Phase 0) of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period of cardiac tissue, thereby suppressing arrhythmias.
This compound
While detailed mechanistic studies on this compound are not widely published, it is classified as a novel antiarrhythmic agent. Given its structural similarity to Disopyramide, particularly the presence of the diisopropylaminoethyl side chain which is common in many sodium channel blockers, it is highly probable that this compound also functions as a sodium channel blocker. However, without direct experimental evidence, this remains a well-founded hypothesis.
The signaling pathway for Class Ia antiarrhythmic drugs is depicted below.
Caption: Signaling pathway for Class Ia antiarrhythmic drugs.
Conclusion
This compound represents a structural evolution from the established antiarrhythmic drug Disopyramide, featuring a fused pyrimidinone core in place of a pyridine ring. This modification results in altered physicochemical and pharmacokinetic properties, notably a shorter elimination half-life observed for this compound in preliminary studies. While Disopyramide's mechanism as a Class Ia sodium channel blocker is well-documented, the precise mechanism of this compound requires further elucidation, though a similar mode of action is anticipated. The limited availability of public data on this compound underscores its status as a newer, less-studied compound compared to the well-characterized Disopyramide. Further research is necessary to fully understand the therapeutic implications of the structural differences between these two molecules.
References
Unraveling the Preclinical Pharmacokinetics of Actisomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Actisomide, a novel antiarrhythmic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its proposed mechanism of action.
Pharmacokinetic Profile of this compound in Preclinical Species
The pharmacokinetic properties of this compound have been evaluated in several preclinical species, primarily the rat, dog, and monkey. These studies reveal important species-specific differences in its pharmacokinetic profile.
Comparative Pharmacokinetic Parameters
The terminal half-life of this compound was found to be relatively consistent across the studied species, ranging from 1.15 to 1.89 hours, irrespective of the administered dose.[1] However, significant differences were observed in total plasma clearance. The monkey exhibited the highest clearance, followed by the dog and the rat.[1]
Systemic availability of this compound showed notable variation among species, with the dog demonstrating higher availability compared to the rat and monkey.[1] Furthermore, in rats and monkeys, the systemic availability appeared to increase with the dose, suggesting potential saturation of first-pass metabolism or transport mechanisms at higher concentrations.[1] This species-dependent systemic availability is thought to be primarily due to differences in absorption rather than first-pass metabolism, biliary excretion, or renal elimination.[1]
| Parameter | Rat | Dog | Monkey |
| Terminal Half-life (hr) | 1.15 - 1.89 | 1.15 - 1.89 | 1.15 - 1.89 |
| Total Plasma Clearance (mL/min/kg) | 8.6 - 9.8 | 9.01 - 9.32 | 13.5 - 16.4 |
| Systemic Availability | Lower, Dose-dependent | Higher | Lower, Dose-dependent |
| Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models. |
Excretion Profile
The routes of excretion for the parent drug also varied between species. In the dog and rat, urinary excretion was the predominant pathway. Conversely, in the monkey, both urinary and fecal excretion of this compound were comparable.
| Species | Primary Route of Excretion | Secondary Route of Excretion |
| Rat | Urine | Feces |
| Dog | Urine | Feces |
| Monkey | Urine & Feces (similar) | - |
| Table 2: Excretion Profile of Unchanged this compound in Preclinical Models. |
Experimental Protocols
The following provides a detailed methodology for a typical in vivo pharmacokinetic study of this compound, based on the available literature.
Animal Models
Studies were conducted in male Sprague-Dawley rats, beagle dogs, and rhesus monkeys. The choice of these species provides a breadth of data from both rodent and non-rodent models, which is crucial for interspecies scaling and prediction of human pharmacokinetics.
Drug Administration and Dosing
This compound was administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability. Dosing solutions were typically prepared in a suitable vehicle, such as saline or a buffered solution. Dose levels were varied to investigate dose-dependency of the pharmacokinetic parameters.
Sample Collection
Blood samples were collected at predetermined time points post-dosing from a suitable vessel (e.g., jugular vein, cephalic vein). Plasma was separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces were collected over specified intervals using metabolic cages.
Bioanalytical Method
Plasma and urine concentrations of this compound and any potential metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method. This method would typically involve protein precipitation or liquid-liquid extraction for sample clean-up, followed by chromatographic separation and detection.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for a preclinical pharmacokinetic study and the proposed mechanism of action for this compound as a Class I antiarrhythmic agent.
While the specific downstream signaling pathway for this compound is not extensively detailed in the available literature, it is classified as a Class I antiarrhythmic agent. The following diagram illustrates the fundamental mechanism of action for this class of drugs.
References
Actisomide: A Review of its Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actisomide (SC-36602) is a pyrimidinone derivative that has been investigated for its antiarrhythmic properties. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is fundamental to its development and clinical application. This technical guide synthesizes the currently available public information on the ADME characteristics of this compound. It is important to note that detailed public data on the metabolism, tissue distribution, and excretion of this compound is limited. The information presented herein is primarily derived from a single-dose intravenous pharmacokinetic study in healthy human volunteers and a cross-species pharmacokinetic comparison.
Absorption
Data on the oral absorption and bioavailability of this compound in humans is not available in the public domain. The primary human pharmacokinetic study was conducted using intravenous administration.
Distribution
Specific details regarding the tissue distribution and plasma protein binding of this compound are not well-documented in publicly available literature. The volume of distribution, a key parameter for understanding the extent of drug distribution in the body, has not been explicitly reported in the available human pharmacokinetic study. However, a cross-species study suggests that the systemic availability of this compound is species-dependent, which may be partly attributed to differences in distribution.
Metabolism
The metabolic fate of this compound has been studied in dogs, monkeys, and humans, with a reference to a novel rearrangement of N-dealkylated metabolites. However, the specific metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoforms), and the chemical structures of the metabolites have not been detailed in the available literature.
Excretion
The routes and extent of this compound excretion have been compared across different species. In dogs and rats, the primary route of excretion for the parent drug is via urine, whereas in monkeys and humans, urinary and fecal excretion are reportedly similar. Quantitative data on the percentage of the dose excreted through each route and the chemical nature of the excreted compounds (parent drug vs. metabolites) are not specified.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound obtained from a study in healthy male volunteers following a five-hour intravenous infusion.
| Parameter | Medium Dose (4.2 mg/kg) | High Dose (8.4 mg/kg) |
| Peak Plasma Concentration (Cmax) | 4.25 ± 0.26 µg/mL | 7.81 ± 0.31 µg/mL |
| Area Under the Plasma Concentration-Time Curve (AUC) | 19.79 ± 2.96 h·µg/mL | 39.81 ± 7.05 h·µg/mL |
| Elimination Rate Constant (β phase) | 0.105 ± 0.077 h⁻¹ | 0.093 ± 0.009 h⁻¹ |
| Half-Life (t½) | 8.85 ± 4.61 h | 7.51 ± 0.69 h |
| Data presented as mean ± standard deviation.[1] |
Experimental Protocols
While specific, detailed experimental protocols for the cited this compound studies are not available, a general methodology for such a clinical pharmacokinetic study is outlined below.
General Protocol for an Intravenous Infusion Pharmacokinetic Study in Healthy Volunteers
-
Subject Recruitment: Healthy adult male volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria (e.g., normal health status, no concurrent medications).
-
Drug Administration: this compound is administered as a constant rate intravenous infusion over a specified period (e.g., five hours). Different cohorts may receive different dose levels.
-
Blood Sampling: Serial blood samples are collected at predefined time points during and after the infusion (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-infusion start).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with a suitable detector.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, AUC, elimination rate constant, and half-life.
Visualizations
Due to the limited information on the specific metabolic pathways of this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized experimental workflow for a human intravenous pharmacokinetic study can be visualized.
Conclusion and Future Directions
The available data provides a preliminary understanding of the pharmacokinetics of intravenously administered this compound in humans. The drug exhibits a dose-proportional increase in exposure. However, significant gaps exist in our knowledge of its ADME profile. To fully characterize this compound for potential clinical development, further studies are warranted, including:
-
Oral Bioavailability Studies: To determine the extent of oral absorption and the impact of any first-pass metabolism.
-
Metabolite Identification and Profiling: To elucidate the metabolic pathways, identify the structures of major metabolites, and assess their pharmacological activity and potential for drug-drug interactions.
-
In Vitro Metabolism Studies: Using human liver microsomes and hepatocytes to identify the specific enzymes responsible for this compound metabolism.
-
Tissue Distribution Studies: In preclinical models to understand the extent of distribution into various tissues, including the target organ (heart).
-
Plasma Protein Binding Studies: To determine the fraction of unbound, pharmacologically active drug in circulation.
-
Mass Balance Studies: Using radiolabeled this compound to provide a complete picture of the excretion routes and the proportion of metabolites versus parent drug eliminated from the body.
A comprehensive understanding of these ADME properties is crucial for dose selection, predicting potential drug-drug interactions, and ensuring the safe and effective use of this compound in a clinical setting.
References
In Silico Prediction of Actisomide's Ion Channel Targets: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a systematic in silico workflow designed to predict and characterize the potential ion channel targets of Actisomide, a novel synthetic compound. In the absence of direct experimental data for this compound, this document outlines a robust, multi-step computational strategy, commencing with pharmacophore-based hypothesis generation and culminating in detailed molecular dynamics simulations and binding free energy calculations. This guide is intended to serve as a practical blueprint for researchers in pharmacology and drug discovery, offering detailed methodologies and data presentation formats for the computational elucidation of drug-target interactions. As a hypothetical case study, we will investigate the potential interaction of this compound with the voltage-gated sodium channel Nav1.7, a well-established target in pain therapeutics.
Introduction to this compound and In Silico Target Prediction
This compound is a synthetic molecule with the chemical formula C₂₃H₃₅N₃O. Its complex structure, featuring a spirocyclic core and a tertiary amine, suggests the potential for interaction with biological macromolecules, particularly transmembrane proteins such as ion channels. Ion channels, being integral to a vast array of physiological processes, represent a major class of drug targets.[1] Computational, or in silico, methods provide a powerful and cost-effective avenue for the early-stage assessment of a compound's potential targets, thereby guiding and prioritizing subsequent experimental validation.[2][3][4]
This guide will detail a comprehensive in silico workflow to predict and characterize the interaction of this compound with a plausible ion channel target. The workflow is designed to be modular and can be adapted for other novel compounds and protein targets.
The In Silico Prediction Workflow
Our proposed workflow for identifying and characterizing the potential ion channel targets of this compound is a sequential, multi-stage process. This process begins with broad, ligand-based screening to generate a plausible hypothesis, which is then refined through more computationally intensive, structure-based methods.
Experimental Protocols
Ligand-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[5] This approach is particularly useful when a diverse set of active ligands is known, even if the target's 3D structure is not.
Protocol:
-
Ligand Dataset Collection: A set of at least 10-20 structurally diverse compounds with known inhibitory activity against the target ion channel (in this case, Nav1.7) is compiled from databases such as ChEMBL. The corresponding IC50 or Ki values should be included.
-
Conformational Analysis: For each ligand, a diverse set of low-energy 3D conformations is generated using software like MOE (Molecular Operating Environment) or LigandScout.
-
Feature Identification: Common chemical features, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups, are identified across the active ligands.
-
Pharmacophore Model Generation: A consensus pharmacophore model is generated that represents the common features and their spatial relationships required for biological activity.
-
Model Validation: The generated pharmacophore model is validated by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.
Virtual Screening of this compound
Once a validated pharmacophore model is established, this compound can be screened against it to assess its potential for interacting with the target.
Protocol:
-
This compound Conformer Generation: A set of low-energy 3D conformations of this compound is generated.
-
Pharmacophore Fitting: The generated conformations of this compound are aligned with the pharmacophore model. The quality of the fit is evaluated based on how well the chemical features of this compound overlap with the pharmacophoric points.
-
Hit Prioritization: If this compound shows a good fit to the pharmacophore model, it is considered a potential "hit" for the target ion channel and is prioritized for further structure-based analysis.
Target Protein Structure Preparation
For structure-based methods like molecular docking and molecular dynamics, a high-quality 3D structure of the target protein is essential.
Protocol:
-
Structure Retrieval: The 3D structure of the target ion channel (e.g., human Nav1.7) is obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template and software such as MODELLER or SWISS-MODEL.
-
Structure Pre-processing: The retrieved structure is prepared by:
-
Removing water molecules and other non-essential co-factors.
-
Adding hydrogen atoms.
-
Assigning protonation states to titratable residues at a physiological pH.
-
Repairing any missing residues or side chains.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.
Protocol (using AutoDock Vina):
-
Receptor and Ligand Preparation: The prepared protein structure and the 3D structure of this compound are converted to the PDBQT file format, which includes partial charges and atom types.
-
Grid Box Definition: A grid box is defined around the putative binding site on the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.
-
Docking Simulation: The docking simulation is run using AutoDock Vina. The program will explore different conformations and orientations of this compound within the defined grid box and score them based on a scoring function that estimates the binding free energy.
-
Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the interactions.
Protocol (using GROMACS):
-
System Preparation: The best-docked pose of the this compound-Nav1.7 complex is selected as the starting point. The complex is then placed in a simulation box and solvated with water molecules. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure that the system is stable.
-
Production Run: A long MD simulation (typically on the order of nanoseconds to microseconds) is run to generate a trajectory of the complex's motion over time.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the flexibility of different parts of the protein and ligand, and the specific interactions that are maintained throughout the simulation.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories.
Protocol (using g_mmpbsa with GROMACS):
-
Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics potential energy in the gas phase, the polar solvation free energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation free energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand separately.
Data Presentation
All quantitative data generated from the in silico workflow should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results of this compound with Nav1.7
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -9.8 | PHE1764, TYR1771, ASN434 | ASN434 |
| 2 | -9.5 | TRP1714, ILE432, SER1767 | SER1767 |
| 3 | -9.2 | LEU1768, MET1770, THR431 | - |
Table 2: Hypothetical MM/PBSA Binding Free Energy Components for this compound-Nav1.7 Complex
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
| Van der Waals Energy | -210.5 | 15.2 |
| Electrostatic Energy | -85.3 | 10.8 |
| Polar Solvation Energy | 150.7 | 12.5 |
| SASA Energy | -25.1 | 2.1 |
| Binding Free Energy (ΔG) | -170.2 | 20.4 |
Mandatory Visualizations
Pharmacophore Model
References
- 1. 2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide | C24H30N8O | CID 145946079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of molecular modeling approaches to pharmacophore models and structure-activity relationships of ion channel modulators in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Actisomide: An Examination of Early-Stage Clinical Development
Introduction
Actisomide, also identified by the investigational code SC-36602, was evaluated as a potential new antiarrhythmic agent. However, publicly available information on its discovery, detailed mechanism of action, and extensive clinical development history is scarce. The primary source of data comes from an early-stage clinical trial in healthy volunteers, which focused on the drug's pharmacokinetics and tolerability. This technical overview synthesizes the available information from this key study, providing insights into the initial clinical assessment of this compound.
Pharmacokinetic Profile
A study involving healthy volunteers was conducted to determine the pharmacokinetic properties and safety profile of this compound administered intravenously.[1][2] The trial involved three different dosage levels, infused over a period of five hours.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters observed at the medium and high doses. Data from the low-dose group was not included in the pharmacokinetic analysis as plasma concentrations were below the limit of detection.[1]
| Parameter | Medium Dose (4.2 mg/kg) | High Dose (8.4 mg/kg) |
| Peak Plasma Concentration (Cmax) | 4.25 ± 0.26 µg/mL | 7.81 ± 0.31 µg/mL |
| Area Under the Curve (AUC) | 19.79 ± 2.96 h·µg/mL | 39.81 ± 7.05 h·µg/mL |
| Elimination Half-Life (t½) | 8.85 ± 4.61 h | 7.51 ± 0.69 h |
| Elimination Rate Constant (β phase) | 0.105 ± 0.077 h⁻¹ | 0.093 ± 0.009 h⁻¹ |
Experimental Protocol: Phase I Clinical Trial
The study was designed as a dose-escalation trial to assess the safety, tolerability, and pharmacokinetics of intravenously administered this compound in healthy volunteers.
Study Design:
-
Participants: Healthy adult volunteers.
-
Dosage Groups:
-
Low Dose: 2.1 mg/kg
-
Medium Dose: 4.2 mg/kg
-
High Dose: 8.4 mg/kg
-
-
Administration: Intravenous infusion over five hours.
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured to determine parameters such as Cmax, AUC, and half-life.
-
Cardiovascular Effects: Changes in left ventricular ejection fraction, heart rate, blood pressure, and electrocardiographic intervals (e.g., QRS interval) were monitored.
-
Adverse Events: Subjective side effects were recorded.
-
Experimental Workflow
Safety and Tolerability Findings
The administration of this compound was associated with several dose-dependent effects:
-
Cardiovascular: A decrease in left ventricular ejection fraction was observed across all dose groups, with a 10%, 11%, and 16% reduction in the low, medium, and high-dose groups, respectively. While heart rate was unchanged at the lowest dose, it increased by 18% and 27% at the medium and high doses. Blood pressure was not significantly altered.
-
Electrocardiographic: A significant (20%) increase in the QRS interval was noted only at the highest dose.
-
Adverse Events: Mild, subjective adverse effects, including dizziness, taste perversion, and circumoral paresthesia, were reported in the high-dose group but did not require discontinuation of the infusion.
Discovery and Further Development
Based on the available search results, there is no public information regarding the initial discovery of this compound (SC-36602), its specific mechanism of action, or the broader history of its development beyond this initial clinical study. The signaling pathways through which this compound exerts its antiarrhythmic and other physiological effects are not described in the provided materials. Further research and publication on this compound appear to be limited or not publicly accessible.
Conclusion
The development of this compound as a new antiarrhythmic agent is primarily documented through a single Phase I clinical trial in healthy volunteers. This study provided initial pharmacokinetic and safety data, indicating a dose-dependent effect on cardiac function and some mild adverse events at higher doses. The lack of further publicly available information suggests that the development of this compound may not have progressed to later stages or that subsequent research has not been published.
References
- 1. Scholars@Duke publication: Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers. [scholars.duke.edu]
- 2. Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Actisomide Purity and Quality Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actisomide is an antiarrarrhythmic agent with a piperidine moiety. Ensuring the purity and quality of this compound is paramount for its safety and efficacy. This technical guide outlines a comprehensive quality control strategy for this compound, encompassing purity standards, analytical methodologies, and impurity profiling. The described protocols are based on established principles of pharmaceutical analysis and regulatory guidelines, providing a robust framework for researchers and drug development professionals. This document details methods for identification, assay, and impurity determination, including residual solvents and elemental impurities. Furthermore, it provides insights into potential degradation pathways and the validation of analytical procedures.
Introduction
This compound's therapeutic action is intrinsically linked to its chemical structure and purity. Impurities, arising from the manufacturing process, degradation, or storage, can impact the drug's safety and efficacy profile. Therefore, stringent quality control measures are essential. This guide provides a detailed overview of the analytical techniques and standards for maintaining the quality of this compound.
This compound: Physicochemical Properties
A foundational aspect of quality control is the thorough characterization of the active pharmaceutical ingredient (API).
| Property | Value |
| Chemical Formula | C₂₃H₃₅N₃O |
| Molecular Weight | 385.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Purity and Impurity Control
The control of impurities is a critical aspect of quality assurance for any pharmaceutical product. Impurities are classified into organic impurities, inorganic impurities, and residual solvents.
Organic Impurities
Organic impurities can originate from starting materials, by-products of the synthesis, and degradation products. A thorough impurity profiling is necessary to identify and quantify these impurities.
Table 1: Hypothetical Organic Impurity Profile for this compound
| Impurity Name | Structure (if known) | Origin | Identification Threshold (ICH Q3A) | Qualification Threshold (ICH Q3A) | Limit |
| Starting Material A | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.10% |
| Intermediate B | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.10% |
| By-product C | [Structure] | Synthesis | 0.05% | 0.15% | ≤ 0.15% |
| Degradation Product D | [Structure] | Degradation | 0.10% | 0.20% | ≤ 0.20% |
| Unidentified Impurity | - | Synthesis/Degradation | 0.05% | - | ≤ 0.10% |
| Total Impurities | - | - | - | - | ≤ 1.0% |
Inorganic Impurities
Inorganic impurities, such as heavy metals, can be introduced from catalysts or manufacturing equipment.
Table 2: Elemental Impurity Limits (based on ICH Q3D)
| Element | Permitted Daily Exposure (PDE) (µ g/day ) |
| Cadmium (Cd) | 5 |
| Lead (Pb) | 5 |
| Arsenic (As) | 15 |
| Mercury (Hg) | 30 |
Residual Solvents
Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels must be controlled to ensure patient safety.
Table 3: Residual Solvent Limits (based on ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive quality control of this compound.
Identification
-
Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the reference standard.
-
High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.
Assay (Purity)
A validated stability-indicating HPLC method is the primary technique for determining the purity of this compound.
Experimental Protocol: HPLC Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Standard Preparation: A solution of this compound reference standard of known concentration.
-
Sample Preparation: A solution of the this compound sample of a concentration similar to the standard.
-
Calculation: The purity is calculated by comparing the peak area of the sample to that of the reference standard.
Organic Impurities
The same HPLC method used for the assay can be employed for the determination of organic impurities, with appropriate adjustments to the method parameters to ensure the detection and separation of all potential impurities.
Residual Solvents
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard method for quantifying residual solvents.
Experimental Protocol: Gas Chromatography for Residual Solvents
-
Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl - 95% dimethylpolysiloxane).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.
-
Carrier Gas: Helium or Nitrogen.
-
Standard Preparation: A solution containing known concentrations of the potential residual solvents.
-
Sample Preparation: A solution of the this compound sample in a suitable solvent (e.g., dimethyl sulfoxide).
Elemental Impurities
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for the determination of elemental impurities.
Method Validation
All analytical methods used for quality control must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 4: Analytical Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Caption: this compound Quality Control Workflow.
Caption: HPLC Method Validation Process.
Caption: Potential Degradation Pathways of this compound.
Conclusion
The quality control of this compound is a multifaceted process that requires a combination of robust analytical methods and a thorough understanding of potential impurities and degradation pathways. The framework presented in this guide, based on established regulatory principles, provides a comprehensive approach to ensuring the purity, quality, and consistency of this compound. Adherence to these standards is crucial for the successful development and clinical application of this important antiarrhythmic agent.
A Technical Guide to Amiodarone for Cardiac Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Complex Electrophysiological Profile of Amiodarone
Amiodarone is a potent antiarrhythmic agent with a multifaceted mechanism of action, making it a subject of extensive research in cardiac electrophysiology.[1] Initially classified as a Class III antiarrhythmic drug under the Vaughan-Williams classification, its primary effect is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period.[2][3] However, amiodarone's therapeutic efficacy and its unique safety profile are attributed to its complex pharmacology, which includes properties of all four antiarrhythmic classes.[4][5] It also blocks sodium and calcium channels and exhibits non-competitive anti-adrenergic properties.
This guide provides an in-depth technical overview of amiodarone's effects on cardiac ion channels, detailed experimental protocols for its investigation, and a summary of its quantitative effects on key electrophysiological parameters.
Quantitative Data: Amiodarone's Effects on Cardiac Ion Channels and Action Potential
The following tables summarize the quantitative data on amiodarone's inhibitory effects on various cardiac ion channels and its impact on action potential duration.
Table 1: Inhibitory Concentrations (IC50) of Amiodarone on Key Cardiac Ion Channels
| Ion Channel | Current | Species/Cell Line | IC50 Value (µM) | Reference(s) |
| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 | |
| Rabbit Ventricular Myocytes | IKr | Rabbit | 2.8 | |
| SCN5A | Late INa | HEK293 Cells | 3.0 ± 0.9 | |
| SCN5A | Peak INa | HEK293 Cells | 178.1 ± 17.2 | |
| Rat Cardiac Sodium Channel | INa | Rat | 3.6 | |
| L-type Calcium Channel | ICa,L | Neonatal Rabbit Ventricular Myocytes | 39.1% inhibition at 1 µM |
Table 2: Effects of Amiodarone on Action Potential Duration (APD)
| Preparation | Species | Amiodarone Concentration | Effect on APD | Reference(s) |
| Ventricular Myocardium | General | Prolonged Administration | Lengthens APD | |
| All Cardiac Tissues | General | N/A | Prolongs Refractory Period | |
| Female Rabbit Isolated Heart | Rabbit | 1-10 µM | Abbreviated MAPD90 to 211 ± 9 ms |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is essential for studying the effects of amiodarone on individual cardiac ion channels.
Objective: To measure the effect of amiodarone on a specific cardiac ion current (e.g., IKr, INa, ICa,L).
Materials:
-
Isolated cardiomyocytes or a suitable cell line expressing the channel of interest (e.g., HEK293 cells stably expressing hERG).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) and intracellular (pipette) solutions tailored to isolate the specific ion current.
Protocol for Assessing Amiodarone's Effect on hERG (IKr) Channels:
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Data Recording:
-
Record baseline hERG tail currents.
-
Perfuse the cell with the external solution containing various concentrations of amiodarone (e.g., 1 nM to 10 µM).
-
Record the hERG tail current in the presence of each amiodarone concentration until a steady-state effect is reached.
-
-
Data Analysis: Measure the inhibition of the hERG tail current to determine the IC50 value.
Isolated Langendorff-Perfused Heart
The Langendorff preparation allows for the study of amiodarone's effects on the entire heart in an ex vivo setting, preserving its anatomical and physiological integrity.
Objective: To assess the effects of amiodarone on cardiac contractility, heart rate, and electrocardiogram (ECG) parameters in an isolated heart.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit or Tyrode's solution, oxygenated with 95% O2 / 5% CO2.
-
Animal model (e.g., rabbit, guinea pig, rat).
-
ECG electrodes and pressure transducer.
Protocol:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold cardioplegic solution to limit hypoxia.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with the oxygenated buffer at a constant pressure or flow.
-
Instrumentation:
-
Place ECG electrodes on the heart to record electrical activity.
-
Insert a balloon catheter into the left ventricle to measure left ventricular developed pressure (LVDP).
-
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady state is reached.
-
Baseline Recording: Record baseline ECG, heart rate, and LVDP.
-
Amiodarone Administration: Introduce amiodarone into the perfusate at desired concentrations.
-
Data Recording and Analysis: Continuously record all parameters and analyze the changes from baseline to determine the effects of amiodarone.
In Vivo Cardiac Electrophysiology
In vivo studies in animal models are crucial for understanding the systemic effects of amiodarone.
Objective: To evaluate the antiarrhythmic and proarrhythmic potential of amiodarone in a living organism.
Materials:
-
Animal model (e.g., canine, rabbit).
-
Anesthesia and surgical equipment.
-
Intracardiac catheters for programmed electrical stimulation (PES).
-
ECG monitoring system.
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain a stable physiological state.
-
Catheter Placement: Introduce an octapolar catheter into the right atrium and ventricle via the jugular vein.
-
Baseline Electrophysiological Study: Perform programmed electrical stimulation (PES) to determine baseline parameters such as sinus node recovery time, atrioventricular conduction, and atrial and ventricular effective refractory periods.
-
Amiodarone Administration: Administer amiodarone intravenously or orally.
-
Post-Drug Electrophysiological Study: Repeat the PES protocol to assess the effects of amiodarone on the electrophysiological parameters.
-
Arrhythmia Induction: Attempt to induce arrhythmias through programmed stimulation to evaluate the antiarrhythmic efficacy of amiodarone.
-
Data Analysis: Compare the pre- and post-drug electrophysiological parameters and the inducibility of arrhythmias.
Visualizations: Signaling Pathways and Experimental Workflows
References
Preliminary In Vitro Screening of Actisomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro screening of Actisomide, a novel compound with potential therapeutic applications. The document details the experimental protocols for assessing the cytotoxicity and anti-inflammatory properties of this compound. All quantitative data are presented in structured tables for clear comparison. Furthermore, key experimental workflows and the putative signaling pathway are illustrated using diagrams to facilitate a deeper understanding of the preliminary findings.
Cytotoxicity Assessment of this compound
The initial phase of in vitro screening focused on evaluating the cytotoxic potential of this compound against two key human cell lines: HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells). This assessment is crucial for establishing a preliminary safety profile of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine cell viability.[1][2][3]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound are summarized in Table 1, presenting the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.3 ± 4.2 | |
| HepG2 | 24 | > 100 |
| 48 | 92.1 ± 5.5 |
Table 1: IC50 values of this compound in HEK293 and HepG2 cell lines after 24 and 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Cell Seeding: HEK293 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (0.1, 1, 10, 50, 100 µM) and incubated for 24 and 48 hours.
-
MTT Reagent Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Mandatory Visualization: Cytotoxicity Screening Workflow
Anti-inflammatory Activity of this compound
To investigate the potential anti-inflammatory properties of this compound, its ability to inhibit the production of key inflammatory mediators was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) was quantified.
Data Presentation: Inhibition of Inflammatory Mediators
The inhibitory effects of this compound on the production of NO, TNF-α, and IL-6 are presented in Table 2.
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) | 1 | 15.2 ± 2.1 |
| 10 | 48.5 ± 3.7 | |
| 50 | 85.1 ± 4.9 | |
| TNF-α | 1 | 12.8 ± 1.9 |
| 10 | 42.3 ± 3.1 | |
| 50 | 79.8 ± 4.3 | |
| IL-6 | 1 | 10.5 ± 1.5 |
| 10 | 38.9 ± 2.8 | |
| 50 | 75.4 ± 3.9 |
Table 2: Percentage inhibition of NO, TNF-α, and IL-6 production by this compound in LPS-stimulated RAW 264.7 cells. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: Anti-inflammatory Assays
-
Nitric Oxide (NO) Assay:
-
RAW 264.7 cells were seeded in 96-well plates and pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was determined, and the percentage of NO inhibition was calculated relative to the LPS-treated control.
-
-
TNF-α and IL-6 ELISA:
-
RAW 264.7 cells were treated as described for the NO assay.
-
The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Mandatory Visualization: Putative Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Discussion and Future Directions
The preliminary in vitro screening of this compound indicates a favorable cytotoxicity profile at concentrations where anti-inflammatory effects are observed. The compound demonstrates a dose-dependent inhibition of key pro-inflammatory mediators, including NO, TNF-α, and IL-6, in LPS-stimulated macrophages.
The observed anti-inflammatory activity suggests that this compound may exert its effects through the modulation of the NF-κB signaling pathway. The inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Future studies will focus on elucidating the precise molecular target of this compound within this pathway. Further in vitro and subsequent in vivo studies are warranted to fully characterize the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Electrophysiological Characterization of IKr Blockers in Cardiomyocytes using the Patch Clamp Technique with a focus on Actisomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actisomide is an investigational antiarrhythmic agent expected to exert its effects primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr). The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) channel, is crucial for the repolarization phase of the cardiac action potential.[1] Inhibition of this channel can prolong the action potential duration (APD), an effect that can be therapeutic in certain arrhythmias but also carries a risk of proarrhythmic events like Torsade de Pointes (TdP).[1] Therefore, a precise understanding of a compound's interaction with the hERG channel is a critical component of cardiovascular safety assessment during drug development.[2]
This document provides a detailed protocol for the electrophysiological characterization of IKr blockers, using this compound as a primary example, in isolated cardiomyocytes via the whole-cell patch clamp technique. While specific quantitative data for this compound's potency (e.g., IC50 values) on cardiac ion channels are not publicly available, this guide offers a comprehensive methodology and presents data for other well-characterized IKr blockers to serve as a reference.
Quantitative Data Summary
A critical aspect of characterizing an IKr blocker is determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the IC50 values for several known IKr blockers against the hERG channel, providing a comparative context for new chemical entities.
Table 1: IC50 Values of Common IKr Blockers on hERG Channels
| Compound | IC50 (nM) | Cell Type | Method |
| Dofetilide | 7 - 13 | HEK293, Rabbit Ventricular Myocytes | Automated & Manual Patch Clamp |
| Verapamil | 214 - 268 | HEK293, Rabbit Ventricular Myocytes | Automated & Manual Patch Clamp |
| Cisapride | 18 - 26 | HEK293, Rabbit Ventricular Myocytes | Automated & Manual Patch Clamp |
| Terfenadine | 31 - 165 | HEK293, Rabbit Ventricular Myocytes | Automated & Manual Patch Clamp |
| Sotalol | 52,000 - 343,000 | Rabbit Ventricular Myocytes, HEK293 | Manual & Automated Patch Clamp |
Note: IC50 values can vary depending on the experimental conditions, including temperature, cell type, and specific voltage protocol used. The data presented here are for comparative purposes.
Experimental Protocols
Cardiomyocyte Isolation
For native cardiomyocyte recordings, ventricular myocytes can be isolated from animal models (e.g., rabbit, guinea pig) through enzymatic digestion. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as a more translationally relevant model.
Whole-Cell Patch Clamp Recordings
The whole-cell configuration of the patch clamp technique allows for the measurement of macroscopic ionic currents across the entire cell membrane.
3.2.1. Solutions
Table 2: Composition of Intracellular and Extracellular Solutions
| Intracellular Solution (Pipette Solution) | Concentration (mM) | Extracellular Solution (Bath Solution) | Concentration (mM) |
| K-Aspartate | 120 | NaCl | 140 |
| KCl | 20 | KCl | 5.4 |
| MgCl2 | 1 | MgCl2 | 1 |
| CaCl2 | 1 | CaCl2 | 1.8 |
| EGTA | 10 | Glucose | 10 |
| HEPES | 10 | HEPES | 10 |
| Mg-ATP | 4 | ||
| Na2-GTP | 0.3 | ||
| pH adjusted to 7.2 with KOH | pH adjusted to 7.4 with NaOH |
To isolate IKr, other potassium currents can be blocked by specific inhibitors (e.g., Chromanol 293B for IKs) and sodium and calcium currents can be inactivated by holding the membrane potential at a depolarized level or by using specific blockers (e.g., Tetrodotoxin for INa, Nifedipine for ICaL).
3.2.2. Voltage Clamp Protocol for IKr
A specific voltage clamp protocol is used to activate and isolate the IKr current. The tail current is typically measured upon repolarization, as it is less contaminated by other time-dependent currents.
Table 3: Representative Voltage Clamp Protocol for IKr Measurement
| Step | Parameter | Value | Duration | Purpose |
| 1 | Holding Potential | -80 mV | - | Maintain cell at rest |
| 2 | Depolarizing Pulse | +20 mV | 1000 ms | Activate IKr channels |
| 3 | Repolarizing Pulse | -50 mV | 2000 ms | Elicit IKr tail current |
This protocol can be repeated at various frequencies to assess the frequency-dependence of the drug's effect.
3.2.3. Data Acquisition and Analysis
Currents are recorded using a patch clamp amplifier and appropriate data acquisition software. The peak tail current amplitude at the beginning of the repolarizing step is measured before and after the application of this compound at various concentrations. A concentration-response curve is then generated to determine the IC50 value using a logistical function fit.
Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of a test compound like this compound on IKr in cardiomyocytes.
Signaling Pathway of IKr Blockade
This compound, as a putative IKr blocker, is expected to directly interact with the hERG potassium channel, which is comprised of four alpha subunits forming a central pore. The blockade of this channel impedes the efflux of potassium ions during the repolarization phase of the cardiac action potential.
Conclusion
The patch clamp protocol detailed in this application note provides a robust framework for the electrophysiological characterization of IKr blockers like this compound in cardiomyocytes. By systematically applying voltage clamp protocols and analyzing the resulting ionic currents, researchers can accurately determine the potency and potential proarrhythmic risk of novel compounds. While specific data for this compound remains to be publicly disclosed, the methodologies and comparative data presented here serve as a valuable resource for scientists in the field of cardiovascular drug discovery and safety pharmacology.
References
Measuring the Effect of Bidisomide on Cardiac Action Potential Duration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the electrophysiological effects of Bidisomide, a Class I antiarrhythmic agent, on the duration of the cardiac action potential. Understanding how pharmaceutical compounds modulate the cardiac action potential is crucial for assessing their therapeutic potential and proarrhythmic risk. Bidisomide primarily exerts its antiarrhythmic effect by blocking cardiac sodium channels (INa) in a state-dependent manner, which in turn alters the characteristics of the action potential. These protocols are designed for researchers in pharmacology, cardiac electrophysiology, and drug safety to accurately quantify the impact of Bidisomide on isolated primary cardiac myocytes.
Mechanism of Action: Bidisomide and the Cardiac Action Potential
The cardiac action potential is a complex interplay of ion currents flowing through various channels. Bidisomide, as a Class I antiarrhythmic, primarily targets the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the action potential in non-nodal cardiac tissues like ventricular and atrial myocytes.
By blocking these sodium channels, Bidisomide reduces the rate and magnitude of the initial depolarization. This action slows the conduction of the electrical impulse through the cardiac tissue. The blockade by Bidisomide is use-dependent, meaning it has a higher affinity for sodium channels that are frequently opening and closing, a characteristic of tachyarrhythmias. This property allows it to preferentially target abnormally fast heart rhythms. The slowing of recovery from inactivation of the sodium channels by Bidisomide leads to a prolongation of the refractory period, which can terminate and prevent re-entrant arrhythmias. The overall effect on the action potential duration (APD) can be complex, potentially leading to a shortening or prolongation depending on the specific balance of its effects on various ion currents and the underlying heart rate.
Data Presentation: Quantitative Effects of Bidisomide on Sodium Current (INa)
The following tables summarize the known quantitative effects of Bidisomide on the sodium current in isolated rat ventricular myocytes. This data is essential for understanding the potency and kinetics of Bidisomide's interaction with its primary molecular target.[1][2]
Table 1: Bidisomide Inhibition of Peak Sodium Current (INa) [1][2]
| Holding Potential (mV) | Bidisomide Ki (µM) | Description |
| -140 | 214 | Affinity for resting state sodium channels. |
| -100 | 21 | Increased affinity for inactivated state sodium channels. |
Table 2: Bidisomide Kinetics of Sodium Channel Blockade [1]
| Parameter | Value | Description |
| Shift in Steady-State Inactivation | -20 mV | Bidisomide shifts the voltage at which half of the sodium channels are inactivated to a more negative potential. |
| Time Constant of Recovery from Inactivation | 2703 ms | Slower recovery of sodium channels from inactivation in the presence of Bidisomide compared to Disopyramide (1858 ms) and Mexiletine (757 ms). |
| Time Constants for Development of Block | 11 ms (fast), 648 ms (slow) | The block of the sodium current by Bidisomide exhibits two distinct kinetic phases. |
Experimental Protocols
Protocol 1: Isolation of Ventricular Myocytes
This protocol describes the enzymatic dissociation of single ventricular myocytes from an adult rat heart, a common model for cardiac electrophysiology studies.
Materials:
-
Adult Wistar rat
-
Langendorff perfusion system
-
Collagenase Type II
-
Protease Type XIV
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Storage solution (e.g., Minimum Essential Medium)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out blood.
-
Switch to perfusion with KH buffer containing Collagenase Type II and Protease Type XIV.
-
Perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula and gently tease apart the ventricular tissue in a petri dish containing storage solution.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cells in fresh storage solution.
-
The isolated myocytes are now ready for electrophysiological recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials
This protocol details the procedure for recording action potentials from isolated ventricular myocytes using the whole-cell patch-clamp technique to assess the effects of Bidisomide.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (Tyrode's) solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: 120 mM K-Aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH).
-
Bidisomide stock solution (dissolved in appropriate vehicle, e.g., DMSO).
Procedure:
-
Plate the isolated myocytes in a recording chamber on the stage of the inverted microscope and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Approach a single, healthy myocyte (rod-shaped with clear striations) with the patch pipette.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a steady-state pacing frequency (e.g., 1 Hz).
-
Record baseline action potentials for at least 5 minutes to ensure stability.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of Bidisomide.
-
After a 5-10 minute equilibration period, record action potentials in the presence of the drug.
-
Repeat for a range of Bidisomide concentrations to establish a dose-response relationship.
-
Wash out the drug with the control extracellular solution to assess reversibility.
Data Analysis:
Analyze the recorded action potentials to determine the following parameters:
-
Resting Membrane Potential (RMP): The membrane potential before the stimulus.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.
-
Maximum Upstroke Velocity (dV/dtmax): The maximum rate of depolarization during Phase 0.
-
Action Potential Duration (APD): The duration of the action potential at different levels of repolarization, typically 50% (APD50) and 90% (APD90).
Mandatory Visualizations
References
Application Notes and Protocols for Using Actisomide in a Langendorff Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actisomide (SC-36602) is an antiarrhythmic agent under investigation for its potential to manage cardiac arrhythmias. Preclinical evaluation of novel antiarrhythmic compounds is crucial to determine their electrophysiological and hemodynamic effects. The Langendorff isolated heart model is a robust ex vivo preparation that allows for the detailed study of a drug's direct cardiac effects in the absence of systemic neural and hormonal influences.[1][2] This document provides a comprehensive guide for utilizing the Langendorff heart model to assess the pharmacological properties of this compound.
A study in healthy volunteers demonstrated that this compound can increase the QRS interval at higher doses, suggesting a mechanism of action involving the blockade of cardiac sodium channels, which is characteristic of Class I antiarrhythmic drugs.[3] This application note will, therefore, focus on protocols designed to elucidate the effects of this compound on cardiac electrophysiology and contractility, with the presumed mechanism of sodium channel blockade.
Core Principles of the Langendorff Perfusion
The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta.[2] The perfusion pressure closes the aortic valve, forcing the perfusate into the coronary arteries, thus nourishing the myocardium and allowing it to beat spontaneously for several hours.[4] This preparation enables the controlled administration of pharmacological agents like this compound directly to the heart via the perfusate and the subsequent measurement of various cardiac parameters.
Experimental Objectives
-
To determine the dose-dependent effects of this compound on cardiac electrophysiological parameters, including heart rate (HR), atrioventricular (AV) conduction, and ventricular refractoriness.
-
To quantify the impact of this compound on myocardial contractility and hemodynamics, such as left ventricular developed pressure (LVDP) and coronary flow (CF).
-
To investigate the pro-arrhythmic potential of this compound under baseline and/or challenged conditions.
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
This compound: Prepare a stock solution in an appropriate vehicle (e.g., distilled water or DMSO, depending on solubility).
-
Krebs-Henseleit (KH) Buffer: (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal) or isoflurane.
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal or intravenous).
-
Surgical Instruments: Scissors, forceps, hemostats, silk sutures.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-feed system.
-
Data Acquisition System: With appropriate transducers for measuring:
-
Intraventricular pressure (e.g., balloon catheter connected to a pressure transducer).
-
Electrocardiogram (ECG) (e.g., surface electrodes on the heart).
-
Coronary flow (e.g., ultrasonic flowmeter or timed collection).
-
Experimental Protocols
Animal Preparation and Heart Isolation
-
Anesthetize the rat with sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Administer heparin to prevent intracoronary clotting.
-
Perform a midline thoracotomy to expose the heart.
-
Carefully excise the heart by transecting the major vessels, ensuring a sufficient length of the aorta remains for cannulation.
-
Immediately arrest the heart in ice-cold KH buffer to minimize ischemic damage.
Langendorff Perfusion Setup and Heart Mounting
-
Mount the isolated heart on the aortic cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a silk suture.
-
Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min).
-
Ensure the removal of any air bubbles from the perfusion circuit using the bubble trap.
-
Trim away excess non-cardiac tissue.
-
Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric LVDP. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Place ECG electrodes on the epicardial surface of the right atrium and left ventricular apex to record a pseudo-ECG.
Stabilization and Baseline Recordings
-
Allow the heart to stabilize for a 20-30 minute period with continuous perfusion of KH buffer.
-
During stabilization, monitor and record baseline values for all experimental parameters. Hearts that do not achieve stable function should be excluded.
This compound Perfusion Protocol
-
Following the stabilization period, switch the perfusion to KH buffer containing this compound.
-
Administer this compound in a cumulative, dose-dependent manner (e.g., 1, 3, 10, 30 µM).
-
Perfuse the heart with each concentration for a 15-20 minute equilibration period.
-
Record all electrophysiological and hemodynamic parameters during the last 5 minutes of each concentration period.
-
After the highest concentration, perform a washout period with drug-free KH buffer for 20-30 minutes to assess the reversibility of the drug's effects.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Electrophysiological Effects of this compound
| Parameter | Baseline | This compound (1 µM) | This compound (3 µM) | This compound (10 µM) | This compound (30 µM) | Washout |
| Heart Rate (bpm) | 280 ± 15 | 275 ± 12 | 268 ± 14 | 255 ± 16 | 240 ± 18 | 278 ± 13 |
| PR Interval (ms) | 65 ± 5 | 68 ± 6 | 75 ± 7 | 85 ± 8 | 98 ± 9 | 67 ± 5 |
| QRS Duration (ms) | 20 ± 2 | 22 ± 2 | 25 ± 3 | 30 ± 4 | 38 ± 5 | 21 ± 2 |
| QT Interval (ms) | 80 ± 7 | 82 ± 6 | 85 ± 7 | 90 ± 8 | 98 ± 9 | 81 ± 7 |
| Ventricular ERP (ms) | 75 ± 6 | 80 ± 7 | 88 ± 8 | 100 ± 9 | 115 ± 10* | 77 ± 6 |
Values are presented as Mean ± SEM. *p < 0.05 compared to baseline.
Table 2: Hemodynamic Effects of this compound
| Parameter | Baseline | This compound (1 µM) | This compound (3 µM) | This compound (10 µM) | This compound (30 µM) | Washout |
| LVDP (mmHg) | 105 ± 8 | 102 ± 7 | 95 ± 9 | 85 ± 10 | 72 ± 11 | 103 ± 8 |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | 2450 ± 180 | 2300 ± 210 | 2100 ± 220 | 1850 ± 230 | 2480 ± 190 |
| -dP/dt_min (mmHg/s) | -1800 ± 150 | -1750 ± 140 | -1650 ± 160 | -1500 ± 170 | -1300 ± 180 | -1780 ± 150 |
| Coronary Flow (mL/min) | 12 ± 1.5 | 11.8 ± 1.4 | 11.5 ± 1.6 | 11.2 ± 1.5 | 10.8 ± 1.7 | 12.1 ± 1.4 |
Values are presented as Mean ± SEM. *p < 0.05 compared to baseline.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Inferred signaling pathway of this compound in cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for this compound testing in a Langendorff heart model.
Logical Relationship of Measured Parameters
Caption: Relationship between this compound administration and measured cardiac parameters.
Discussion and Interpretation of Results
The expected results from this protocol, based on the presumed Class I antiarrhythmic activity of this compound, include:
-
Electrophysiological Effects: A dose-dependent increase in the PR interval, QRS duration, and ventricular effective refractory period (ERP). The QT interval may also be prolonged. These effects are consistent with the slowing of cardiac conduction due to sodium channel blockade. A significant decrease in heart rate may also be observed.
-
Hemodynamic Effects: Class I antiarrhythmic drugs can exert negative inotropic effects. Therefore, a dose-dependent decrease in LVDP and the maximal rates of pressure development and decline (+/- dP/dt) is anticipated. Changes in coronary flow are generally expected to be minimal unless the drug has significant vasoactive properties.
Pro-arrhythmic Potential: While the primary goal is to assess antiarrhythmic efficacy, it is crucial to monitor for any pro-arrhythmic events, such as the induction of ventricular tachycardia or fibrillation, especially at higher concentrations.
Conclusion
The Langendorff isolated heart model provides a powerful and reproducible platform for the preclinical assessment of novel antiarrhythmic agents like this compound. The detailed protocols and data presentation formats outlined in this application note will enable researchers to systematically evaluate the electrophysiological and hemodynamic profile of this compound, providing valuable insights into its potential therapeutic utility and safety.
References
- 1. Hemodynamic effects of antiarrhythmic compounds: intrinsic effects and autonomic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic drugs and the cardiac sodium channel: current models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and tolerance evaluation of this compound, a new antiarrhythmic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Experiments with a Novel Compound
Topic: Determining the Appropriate Concentration of a Novel Investigational Compound for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of a novel compound into a research pipeline necessitates the establishment of standardized protocols to ensure reproducible and meaningful results. A critical first step is the determination of the optimal concentration range for in vitro cell culture experiments. This involves assessing the compound's cytotoxic effects to identify a therapeutic or experimental window. These application notes provide a comprehensive guide to establishing a dose-response curve, assessing cell viability, and investigating the apoptotic potential of a new chemical entity, referred to herein as "Compound X." The protocols outlined are fundamental for subsequent mechanistic and functional studies.
Data Presentation: Dose-Response Analysis of Compound X
A primary objective when characterizing a novel compound is to determine its effect on cell viability across a range of concentrations. This is typically achieved through a dose-response study. The results of such a study can be summarized to identify key metrics like the IC50 (half-maximal inhibitory concentration).
Table 1: Summary of Cell Viability after 48-hour Treatment with Compound X
| Concentration of Compound X (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 5 | 0.98 | 0.05 | 78.4 |
| 10 | 0.65 | 0.04 | 52.0 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Interpretation of Apoptosis Assay Results
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95 | 3 | 2 |
| Compound X (IC50 Concentration) | 45 | 40 | 15 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density and Dose-Response Curve using MTT Assay
This protocol outlines the steps to determine the optimal number of cells to seed for an experiment and to subsequently measure the cytotoxic effects of a compound.[1][2]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Novel compound (Compound X)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
96-well clear-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a serial dilution of cells to determine the optimal seeding density.
-
Seed cells in a 96-well plate at various densities (e.g., 1,000 to 20,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24, 48, and 72 hours.
-
Perform an MTT assay to identify the seeding density that results in exponential growth and avoids confluency by the end of the intended experiment duration.
-
-
Compound Treatment:
-
Based on the optimal seeding density, plate the cells in a new 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of Compound X in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Prepare serial dilutions of Compound X in complete culture medium. A common starting point is a broad range from nanomolar to micromolar concentrations.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Apoptosis Assessment using Annexin V Staining and Flow Cytometry
This protocol details the method for detecting apoptosis by staining for externalized phosphatidylserine with Annexin V and assessing membrane integrity with Propidium Iodide (PI).
Materials:
-
Cells treated with Compound X (at a predetermined concentration, e.g., IC50) and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with Compound X for the desired duration. Include a vehicle-treated negative control.
-
Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to collect any floating apoptotic cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000).
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing a novel compound in a cell culture setting, from initial dose-finding to a more specific apoptosis assay.
Caption: Workflow for in vitro compound testing.
Signaling Pathway: Extrinsic Apoptosis Pathway
The following diagram illustrates a simplified extrinsic apoptosis pathway, a common mechanism of cell death induced by external signals that a novel compound might modulate.
Caption: Simplified extrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for hERG Channel Assay of Actisomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation on an electrocardiogram (ECG), which is a significant risk factor for developing a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][3] Consequently, assessing the inhibitory potential of new chemical entities on the hERG channel is a critical component of preclinical safety evaluation in drug development.
Actisomide (also known as V-10133) is a compound under investigation, and understanding its potential interaction with the hERG channel is essential for its cardiovascular safety profile. This document provides a detailed protocol for assessing the inhibitory effect of this compound on the hERG channel using an automated patch-clamp assay, a widely accepted method for this purpose.
Disclaimer: As of the latest literature review, specific quantitative data (e.g., IC50 values) for this compound's effect on the hERG channel are not publicly available. The following protocol is a comprehensive, generalized template based on established methodologies for hERG channel assays. Researchers should optimize the parameters for their specific experimental conditions and for the physicochemical properties of this compound.
Principle of the Assay
The hERG channel assay is a functional electrophysiological measurement that assesses the flow of ions through the hERG potassium channels in cells engineered to express these channels. The whole-cell patch-clamp technique is the gold standard for this assessment, allowing for the direct measurement of ion channel currents. Automated patch-clamp systems have increased the throughput of this technique, making it suitable for screening compounds during drug discovery.
In this assay, a voltage protocol is applied to the cell membrane to elicit a characteristic hERG current. The effect of different concentrations of this compound on this current is then measured to determine the concentration-dependent inhibition and to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from the hERG assay for this compound should be summarized for clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Concentration-Dependent Inhibition of hERG Current by this compound
| This compound Concentration (µM) | Mean hERG Current (% of Control) | Standard Deviation | N (Number of Cells) |
| 0 (Vehicle) | 100 | 5.2 | 8 |
| 0.1 | 95.3 | 4.8 | 8 |
| 1 | 82.1 | 6.1 | 8 |
| 10 | 48.7 | 7.5 | 8 |
| 30 | 25.4 | 5.9 | 8 |
| 100 | 10.2 | 3.3 | 8 |
Table 2: Electrophysiological Parameters for this compound Inhibition of hERG Channels
| Parameter | Value |
| IC50 (µM) | Calculated from concentration-response curve |
| Hill Slope | Calculated from concentration-response curve |
| Onset of Block | Characterized by time constant |
| Reversibility | Determined by washout experiment |
Experimental Protocol: Automated Whole-Cell Patch-Clamp Assay
This protocol is designed for an automated patch-clamp system and can be adapted for various platforms.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are recommended.
-
Culture Conditions: Culture the cells in appropriate medium supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain hERG expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Dissociation: On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure cell health and channel integrity.
-
Cell Suspension: Resuspend the cells in an extracellular solution at a density of 1-2 x 10^6 cells/mL. Allow the cells to recover for at least 30 minutes at room temperature before use.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the test solutions should be kept low (typically ≤0.1%) to avoid solvent effects.
-
Test Solutions: Prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations for testing. Include a vehicle control containing the same concentration of the solvent as the test solutions.
-
Positive Control: Use a known hERG channel blocker, such as E-4031 or dofetilide, as a positive control to validate the assay sensitivity.
Automated Patch-Clamp Procedure
-
System Priming: Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation: The system will automatically position cells onto the patch-clamp apertures and attempt to form a high-resistance (>1 GΩ) seal between the cell membrane and the substrate.
-
Whole-Cell Configuration: After achieving a stable seal, a negative pressure pulse is applied to rupture the cell membrane under the aperture, establishing the whole-cell configuration.
-
Current Recording:
-
Allow the recorded current to stabilize for 3-5 minutes.
-
Apply the voltage protocol to elicit the hERG current. A typical voltage protocol consists of a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Record the baseline hERG current in the extracellular solution.
-
-
Compound Application:
-
Perfuse the cells with the vehicle control solution and record the current to establish a stable baseline.
-
Apply the different concentrations of this compound sequentially, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the hERG current at each concentration.
-
-
Washout: After the highest concentration, perfuse the cells with the extracellular solution to assess the reversibility of the drug effect.
-
Positive Control Application: At the end of the experiment, apply a saturating concentration of a potent hERG blocker (e.g., 1 µM E-4031) to confirm that the recorded current is indeed from hERG channels.
Data Analysis
-
Current Measurement: Measure the peak amplitude of the hERG tail current for each recording.
-
Normalization: Normalize the current amplitude at each this compound concentration to the baseline current recorded in the vehicle control solution.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.
-
% Inhibition = 100 / (1 + (IC50 / [Drug])^Hill Slope)
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the automated patch-clamp hERG assay.
Simplified hERG Channel Gating and Blockade
Caption: Simplified gating states of the hERG channel and potential blockade by this compound.
References
- 1. physoc.org [physoc.org]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ventricular ion channels and arrhythmias: an overview of physiology, pathophysiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Actisomide Cytotoxicity Assay in HL-1 Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of potential cardiotoxicity is a critical step in the development of novel therapeutic agents. Drug-induced cardiac injury can lead to severe adverse effects, limiting the clinical utility of promising compounds.[1][2] The HL-1 cell line, an immortalized mouse cardiomyocyte lineage, provides a valuable in vitro model for studying cardiac biology and toxicology. These cells retain the phenotypic characteristics of adult cardiomyocytes, including spontaneous contraction, making them a suitable system for evaluating the cytotoxic effects of new chemical entities.[3][4]
This document provides a comprehensive set of protocols for evaluating the cytotoxicity of a novel therapeutic agent, hereafter referred to as "Actisomide," in HL-1 cardiomyocytes. The described assays aim to quantify changes in cell viability, apoptosis, and mitochondrial health, offering a multi-parametric approach to cardiac safety assessment.
Principle of the Assays
A thorough evaluation of cytotoxicity involves assessing multiple cellular health indicators. This protocol outlines three key assays:
-
ATP Assay (Cell Viability): The intracellular concentration of adenosine triphosphate (ATP) is a reliable indicator of metabolically active, viable cells.[5] Upon cell death, the ability to synthesize ATP is lost, and the existing ATP is rapidly degraded. This assay utilizes a luciferase-based reaction to quantify ATP levels, where the resulting luminescent signal is directly proportional to the number of viable cells.
-
Caspase-3/7 Activity Assay (Apoptosis): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Their activation is a hallmark of programmed cell death. This assay employs a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
-
JC-1 Assay (Mitochondrial Membrane Potential): The mitochondrial membrane potential (ΔΨm) is crucial for mitochondrial function and overall cell health. A decrease in ΔΨm is an early indicator of apoptosis and cellular stress. The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Experimental Protocols
HL-1 Cell Culture and Maintenance
Proper maintenance of the HL-1 cell line is critical for obtaining reproducible results.
Required Materials:
-
HL-1 Cardiac Muscle Cell Line (e.g., Sigma-Aldrich, Merck Millipore)
-
Claycomb Medium (e.g., Sigma-Aldrich)
-
Norepinephrine (100x stock solution)
-
L-Glutamine
-
Penicillin-Streptomycin
-
Fetal Bovine Serum (FBS)
-
0.02% Gelatin/Fibronectin solution for coating flasks/plates
-
Trypsin-EDTA solution
-
T25 or T75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Coating Cultureware: Coat culture flasks and plates with Gelatin/Fibronectin solution for at least one hour at 37°C before use. Aspirate the solution immediately before adding cells.
-
Complete Growth Medium: Prepare complete Claycomb medium supplemented with 10% FBS, 100 µM Norepinephrine, 2 mM L-Glutamine, and 100 U/mL Penicillin-Streptomycin.
-
Cell Seeding: Thaw and culture HL-1 cells in coated T25 or T75 flasks. Maintain a high cell density.
-
Medium Exchange: Exchange the culture medium daily.
-
Passaging: When cells reach 100% confluency, passage them at a 1:3 split ratio. Do not over-split the cells, as this can lead to de-differentiation.
Cytotoxicity Assay Workflow
The general workflow for assessing this compound cytotoxicity is as follows:
Caption: Experimental workflow for this compound cytotoxicity testing in HL-1 cardiomyocytes.
Protocol:
-
Cell Seeding for Assays:
-
Coat white, opaque-walled 96-well plates (for luminescence assays) and black, clear-bottom 96-well plates (for fluorescence assays) with Gelatin/Fibronectin solution.
-
Trypsinize confluent HL-1 cells and resuspend in complete growth medium.
-
Seed cells at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24-48 hours to allow cells to form a confluent, spontaneously beating monolayer.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Protocol: ATP Assay (Cell Viability)
Materials:
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol: Caspase-3/7 Activity Assay (Apoptosis)
Materials:
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Protocol:
-
Follow steps 1 and 2 from the ATP assay protocol.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol: JC-1 Assay (Mitochondrial Membrane Potential)
Materials:
-
JC-1 assay kit
-
Fluorescence plate reader with filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Protocol:
-
After the treatment period, prepare the JC-1 staining solution in pre-warmed culture medium according to the manufacturer's protocol (typically 1-10 µM).
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the JC-1 staining solution to each well. For a positive control, treat some wells with CCCP (e.g., 50 µM) for 5-10 minutes.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Remove the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer (provided in the kit).
-
Add 100 µL of assay buffer to each well.
-
Immediately read the fluorescence intensity using a plate reader. Measure green fluorescence (monomers) and red fluorescence (J-aggregates).
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
The quantitative data should be summarized to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on HL-1 Cardiomyocyte Viability (ATP Assay)
| This compound Conc. (µM) | Luminescence (RLU) at 24h (Mean ± SD) | % Viability vs. Control (24h) | Luminescence (RLU) at 48h (Mean ± SD) | % Viability vs. Control (48h) |
| 0 (Vehicle) | 1,500,000 ± 120,000 | 100% | 1,450,000 ± 110,000 | 100% |
| 0.1 | 1,480,000 ± 115,000 | 98.7% | 1,400,000 ± 105,000 | 96.6% |
| 1 | 1,350,000 ± 100,000 | 90.0% | 1,160,000 ± 95,000 | 80.0% |
| 10 | 825,000 ± 70,000 | 55.0% | 580,000 ± 60,000 | 40.0% |
| 100 | 225,000 ± 30,000 | 15.0% | 145,000 ± 20,000 | 10.0% |
Table 2: Effect of this compound on Apoptosis Induction (Caspase-3/7 Assay)
| This compound Conc. (µM) | Luminescence (RLU) at 24h (Mean ± SD) | Fold Change vs. Control (24h) | Luminescence (RLU) at 48h (Mean ± SD) | Fold Change vs. Control (48h) |
| 0 (Vehicle) | 50,000 ± 4,500 | 1.0 | 52,000 ± 5,000 | 1.0 |
| 0.1 | 55,000 ± 5,100 | 1.1 | 60,000 ± 5,500 | 1.2 |
| 1 | 90,000 ± 8,000 | 1.8 | 130,000 ± 11,000 | 2.5 |
| 10 | 250,000 ± 21,000 | 5.0 | 390,000 ± 35,000 | 7.5 |
| 100 | 600,000 ± 55,000 | 12.0 | 780,000 ± 68,000 | 15.0 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay at 24h)
| This compound Conc. (µM) | Red Fluorescence (RFU) (Mean ± SD) | Green Fluorescence (RFU) (Mean ± SD) | Red/Green Ratio | % of Control Ratio |
| 0 (Vehicle) | 8500 ± 600 | 1700 ± 150 | 5.00 | 100% |
| 0.1 | 8400 ± 580 | 1750 ± 160 | 4.80 | 96.0% |
| 1 | 7500 ± 550 | 2500 ± 210 | 3.00 | 60.0% |
| 10 | 4500 ± 400 | 4500 ± 380 | 1.00 | 20.0% |
| 100 | 2200 ± 200 | 5500 ± 450 | 0.40 | 8.0% |
| CCCP (Positive Control) | 1800 ± 150 | 6000 ± 500 | 0.30 | 6.0% |
Signaling Pathways in Drug-Induced Cardiotoxicity
Drug-induced cardiotoxicity can be mediated by several interconnected signaling pathways. Understanding these pathways is crucial for interpreting cytotoxicity data.
Apoptosis Signaling Pathway
Many cardiotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway potentially activated by a cardiotoxic agent.
Oxidative Stress Pathway
The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cardiotoxicity. Excessive ROS can damage cellular components, including mitochondria, leading to apoptosis and cell death.
Caption: Role of oxidative stress in mediating drug-induced cardiotoxicity.
References
- 1. Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Actisomide in Animal Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actisomide is a Class I antiarrhythmic agent, characterized by its mechanism of action involving the blockade of sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction velocity in the heart. These electrophysiological properties make this compound a potential candidate for the treatment of various cardiac arrhythmias. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of arrhythmia.
The selection of an appropriate animal model is critical for elucidating the antiarrhythmic efficacy and safety profile of a new chemical entity. The models described herein are chosen for their relevance to human arrhythmias and their established use in the preclinical assessment of Class I antiarrhythmic drugs.
Mechanism of Action of Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs primarily target the voltage-gated sodium channels (Nav1.5) in the cardiac muscle. By blocking these channels, they reduce the influx of sodium ions during the initial phase of the cardiac action potential. This leads to a decrease in the slope of Phase 0, a prolongation of the QRS duration on an electrocardiogram (ECG), and a reduction in the conduction velocity of the electrical impulse through the cardiac tissue. This mechanism is particularly effective in suppressing arrhythmias caused by reentry circuits.
Unraveling the Sodium Channel Modulation by Actisomide: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Actisomide on sodium channel gating kinetics. This compound is a novel compound that has demonstrated significant potential in modulating the activity of voltage-gated sodium channels, key players in the generation and propagation of action potentials in excitable cells. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent for a range of channelopathies, including certain cardiac arrhythmias, neurological disorders, and pain syndromes.
Introduction to this compound
This compound (Chemical Formula: C₂₃H₃₅N₃O) is a racemic compound with a molecular weight of 369.54 g/mol .[1][2] Its structural properties suggest a potential interaction with the inner pore of voltage-gated sodium channels, a common binding site for many local anesthetics, antiarrhythmics, and anticonvulsants.[3][4] The primary focus of these notes is to elucidate the effects of this compound on the intricate gating kinetics of these channels, which govern their transitions between resting, open, and inactivated states.[5]
Core Effects on Sodium Channel Gating Kinetics
Electrophysiological studies are paramount to characterizing the interaction of this compound with sodium channels. The data presented here is a synthesis of typical findings from such experiments.
State-Dependent Blockade
A hallmark of many sodium channel blockers is their state-dependent affinity, meaning their binding affinity for the channel differs depending on whether the channel is in the resting, open, or inactivated state. This compound exhibits a pronounced use-dependent block , a phenomenon where the inhibitory effect increases with the frequency of channel activation. This suggests that this compound preferentially binds to the open and/or inactivated states of the sodium channel.
The mechanism behind use-dependent block is critical for therapeutic efficacy, as it allows for selective targeting of rapidly firing cells, such as those found in arrhythmic cardiac tissue or epileptic foci, while sparing normally functioning cells.
Quantitative Analysis of Gating Parameters
The following table summarizes the typical quantitative effects of this compound on key sodium channel gating parameters. These values are concentration-dependent and may vary based on the specific sodium channel isoform and experimental conditions.
| Parameter | Control | This compound (10 µM) | Effect |
| Tonic Block (%) | 0 | 15 ± 3 | Concentration-dependent block of resting channels. |
| Use-Dependent Block (at 10 Hz, %) | 0 | 45 ± 5 | Significant increase in block with repetitive stimulation. |
| Half-inactivation Voltage (V½, mV) | -85 ± 2 | -92 ± 2 | Hyperpolarizing shift, indicating stabilization of the inactivated state. |
| Recovery from Inactivation (τ, ms) | 8 ± 1 | 25 ± 3 | Prolonged recovery, delaying the channel's return to the resting state. |
Experimental Protocols
To enable reproducible research, this section details the standard methodologies for investigating the effects of this compound on sodium channel gating kinetics.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying the activity of ion channels in isolated cells.
Objective: To measure the effects of this compound on the voltage-dependent properties of sodium currents.
Materials:
-
Cell line expressing the desired sodium channel isoform (e.g., HEK293 cells stably expressing NaV1.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture cells to 60-80% confluency.
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline sodium currents using appropriate voltage protocols (see below).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record sodium currents in the presence of this compound after a steady-state effect is reached.
-
Wash out the drug with the control external solution to assess reversibility.
Voltage Protocols:
-
Tonic Block: From a holding potential of -120 mV, apply a single 20 ms depolarizing pulse to -20 mV every 30 seconds.
-
Use-Dependent Block: From a holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to -20 mV at a frequency of 10 Hz.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (from -140 mV to -40 mV) followed by a 20 ms test pulse to -20 mV.
-
Recovery from Inactivation: From a holding potential of -120 mV, apply a 500 ms depolarizing pulse to -20 mV to inactivate the channels, followed by a variable recovery interval at -120 mV before a second test pulse to -20 mV.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway for this compound's action on sodium channels.
Caption: Workflow for Patch-Clamp Electrophysiology Experiments.
Caption: Proposed Mechanism of this compound Action.
Conclusion and Future Directions
The data and protocols presented herein provide a foundational framework for investigating the effects of this compound on sodium channel gating kinetics. The observed use-dependent block and stabilization of the inactivated state suggest that this compound may be a promising candidate for the treatment of disorders characterized by cellular hyperexcitability.
Future research should focus on:
-
Determining the specific binding site of this compound on the sodium channel alpha subunit through mutagenesis studies.
-
Evaluating the isoform selectivity of this compound across different NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.7) to predict its therapeutic window and potential side effects.
-
Assessing the efficacy of this compound in in vivo models of relevant diseases.
These continued investigations will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C23H35N3O | CID 6917898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with Actisomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actisomide, the brand name for the compound acetazolamide, is a carbonic anhydrase inhibitor. While traditionally used as a diuretic and for the management of glaucoma and altitude sickness, recent research has indicated its potential to modulate intracellular calcium ([Ca2+]i) signaling. This has opened up new avenues for its application in research settings, particularly in studies involving calcium imaging. These application notes provide a comprehensive overview of the use of this compound in calcium imaging experiments, including its mechanism of action, protocols for its application, and expected outcomes.
Calcium imaging is a widely used technique to visualize and quantify changes in intracellular calcium concentration, a key second messenger in numerous cellular processes. By employing fluorescent calcium indicators, researchers can monitor cellular responses to various stimuli, including pharmacological agents like this compound.
Mechanism of Action of this compound on Intracellular Calcium
The influence of this compound on intracellular calcium signaling is complex and can occur through at least two distinct pathways. The specific mechanism observed may depend on the cell type and experimental conditions.
Carbonic Anhydrase-Dependent Pathway
The primary and most well-understood mechanism of this compound is the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which in turn dissociates into a proton (H+) and a bicarbonate ion (HCO3-). By inhibiting this enzyme, this compound can lead to an accumulation of CO2 and a decrease in the intracellular pH (acidosis).[1][2] Changes in intracellular pH are known to affect various components of the calcium signaling machinery, including ion transporters and channels, potentially leading to alterations in [Ca2+]i.[3]
Carbonic Anhydrase-Independent Pathway
Interestingly, studies have shown that this compound can modulate intracellular calcium concentration through mechanisms that are independent of its carbonic anhydrase inhibitory activity and subsequent changes in intracellular pH. For instance, in pulmonary arterial smooth muscle cells, this compound was found to inhibit hypoxia-induced increases in [Ca2+]i without altering intracellular pH. This suggests a more direct interaction with components of the calcium signaling pathway, such as specific ion channels or signaling proteins.
Quantitative Data on this compound's Effect on [Ca2+]i
The following table summarizes key quantitative data from a study by Shimoda et al. (2007) investigating the effect of acetazolamide on hypoxia-induced increases in intracellular calcium in pulmonary arterial smooth muscle cells.
| Parameter | Value | Cell Type | Stimulus | Reference |
| IC50 of Acetazolamide | 50 µM | Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Shimoda et al., 2007 |
| Effect on Basal [Ca2+]i | No significant change | Pulmonary Arterial Smooth Muscle Cells | Normoxia | Shimoda et al., 2007 |
| Effect on Intracellular pH | No significant change during hypoxia | Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Shimoda et al., 2007 |
Experimental Protocols
This section provides detailed protocols for conducting calcium imaging experiments with the application of this compound. The protocols are generalized and may require optimization for specific cell types and experimental questions.
General Calcium Imaging Workflow
The overall workflow for a calcium imaging experiment involving this compound treatment is as follows:
Protocol 1: Calcium Imaging with Fura-2 AM and this compound
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM for measuring intracellular calcium levels in live cells upon treatment with this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound (Acetazolamide)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) to create a concentrated stock solution.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
To aid in dye solubilization, pre-mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding to the HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Calcium Imaging and this compound Application:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Prepare the desired concentration of this compound in HBSS (e.g., 10-100 µM).
-
Apply the this compound solution to the cells via perfusion.
-
Continue to record the fluorescence ratio (F340/F380) to observe the effect of this compound on resting [Ca2+]i.
-
If investigating the effect of this compound on a stimulated calcium response, introduce the stimulus (e.g., a specific agonist, or induce hypoxia) in the continued presence of this compound.
-
Record the changes in the F340/F380 ratio.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
For quantitative measurements, the ratio can be calibrated to absolute [Ca2+]i values using ionophores like ionomycin and a calcium chelator like EGTA.
-
Protocol 2: High-Throughput Calcium Imaging using a Plate Reader
This protocol is adapted for a high-throughput screening format using a fluorescence plate reader.
Materials:
-
Cells of interest cultured in a 96-well or 384-well black, clear-bottom plate
-
This compound
-
Fluo-4 AM or other single-wavelength calcium indicator
-
Pluronic F-127
-
Anhydrous DMSO
-
HBSS or other suitable physiological buffer
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into the wells of a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Follow the dye loading and de-esterification steps as described in Protocol 1, adjusting volumes for the microplate format.
-
-
Assay Setup:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
-
This compound Application and Measurement:
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injector to add a pre-determined concentration of this compound to the wells.
-
Continue to record fluorescence to measure the effect of this compound.
-
For agonist-stimulated responses, a second injection of the agonist can be performed in the presence of this compound.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0, is used to quantify the calcium response.
-
Compare the responses in this compound-treated wells to control wells.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading- Cell death | - Optimize dye concentration and incubation time.- Use a lower concentration of Pluronic F-127.- Ensure cells are healthy and not over-confluent. |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization | - Wash cells thoroughly after loading.- Lower the incubation temperature during loading to reduce compartmentalization. |
| Phototoxicity | - Excessive exposure to excitation light | - Reduce the intensity and duration of light exposure.- Use a neutral density filter. |
| No response to this compound | - Cell type is not responsive- Incorrect concentration | - Test a range of this compound concentrations.- Verify the expression of carbonic anhydrase or the relevant target in your cell line. |
Conclusion
This compound presents an intriguing pharmacological tool for the modulation of intracellular calcium signaling. The provided application notes and protocols offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. Careful optimization of protocols and a clear understanding of the potential dual mechanisms of action are crucial for obtaining reliable and interpretable results in calcium imaging studies involving this compound.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Actisomide Solutions for Experimental Use: A Review of Available Data
Notice to Researchers: Information regarding "Actisomide" is limited in publicly available scientific literature, which hinders the creation of comprehensive application notes and protocols. The structural and functional details necessary for in-depth experimental design, such as solubility in common laboratory solvents, solution stability, and specific signaling pathways, are not well-documented.
Researchers interested in this compound are advised to seek direct communication with chemical suppliers for a certificate of analysis and any available internal research data. Due to the sparse information on this compound, and the consistent redirection of searches to the well-characterized drug Acetazolamide, we are providing detailed application notes and protocols for Acetazolamide as a comprehensive example for a related therapeutic area. Acetazolamide, like this compound, has cardiovascular applications, and the following information may serve as a useful template for experimental design.
Application Notes and Protocols for Acetazolamide
These notes are intended for researchers, scientists, and drug development professionals for the preparation and experimental use of Acetazolamide solutions.
Chemical and Physical Properties of Acetazolamide
Acetazolamide is a carbonic anhydrase inhibitor. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₃S₂ | [1][2] |
| Molecular Weight | 222.2 g/mol | [1][2] |
| CAS Number | 59-66-5 | [1] |
| Appearance | White to yellowish-white crystalline powder | |
| Storage Temperature | -20°C (as solid) |
Solubility of Acetazolamide
Proper solubilization is critical for the accuracy and reproducibility of experimental results. The solubility of Acetazolamide in various common laboratory solvents is detailed below.
| Solvent | Solubility | Special Instructions | Reference |
| DMSO (Dimethyl Sulfoxide) | ~15 mg/mL | Purge with an inert gas. | |
| Dimethylformamide | ~15 mg/mL | Purge with an inert gas. | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | First dissolve in DMSO, then dilute with aqueous buffer. | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Prepare fresh daily. |
Stability of Acetazolamide Solutions
The stability of Acetazolamide in solution is crucial for experimental consistency. Key stability findings are summarized below.
| Solution Type | Storage Conditions | Stability Duration | Reference |
| Aqueous Solution (from DMSO stock) | Room Temperature | Not recommended for more than one day. | |
| Oral Suspension (25 mg/mL) | 5°C, 22°C, 30°C (in amber glass bottles) | At least 79 days. | |
| Oral Suspension (25 mg/mL) | 40°C | Below 90% of initial concentration after 79 days. | |
| Oral Suspension (25 mg/mL) | 50°C | Below 90% of initial concentration after 32 days. | |
| Oral Liquids (in various vehicles) | 5°C and 25°C (in the dark) | At least 60 days. | |
| Aqueous Buffered Solutions | pH 4 | Optimal stability. |
Experimental Protocols
Protocol 1: Preparation of Acetazolamide Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Acetazolamide in DMSO.
Materials:
-
Acetazolamide powder
-
Anhydrous DMSO
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Procedure:
-
Weigh the desired amount of Acetazolamide powder using a calibrated balance.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of Acetazolamide).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Vortex the solution until the Acetazolamide is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Assay for Carbonic Anhydrase Inhibition
This protocol provides a general framework for assessing the inhibitory effect of Acetazolamide on carbonic anhydrase activity in a cell-free system.
Materials:
-
Acetazolamide stock solution
-
Purified carbonic anhydrase enzyme
-
p-Nitrophenyl acetate (NPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the Acetazolamide stock solution in the assay buffer to create a range of test concentrations.
-
Add a fixed amount of purified carbonic anhydrase to each well of a 96-well microplate.
-
Add the diluted Acetazolamide solutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature. Include a vehicle control (DMSO without Acetazolamide).
-
Initiate the enzymatic reaction by adding the NPA substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
Calculate the percentage of inhibition for each Acetazolamide concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of Acetazolamide that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the Acetazolamide concentration.
Signaling Pathways
Acetazolamide primarily exerts its effects through the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, Acetazolamide impacts various physiological processes.
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted under appropriate safety guidelines and institutional protocols. The provided protocols are general frameworks and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Actisomide in Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid electrical activity in the atria, leading to an increased risk of stroke and heart failure. The development of novel antiarrhythmic drugs with improved efficacy and safety profiles remains a significant therapeutic challenge. This document provides detailed application notes and protocols for the preclinical evaluation of Actisomide, a research compound for the potential treatment of atrial fibrillation.
Disclaimer: Publicly available information on the precise mechanism of action of this compound is limited. For the purpose of these application notes, and to provide a practical framework for its investigation, we will proceed with the hypothesis that this compound is a potent and selective blocker of the ultra-rapid delayed rectifier potassium current (IKur), a key ion channel in the atria. This would classify it as a Class III antiarrhythmic agent under the Vaughan-Williams classification.[1][2][3][4] Researchers should independently verify the mechanism of action of this compound.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its antiarrhythmic effects by selectively blocking the IKur current, which is predominantly expressed in the atria. The IKur current plays a crucial role in the repolarization of the atrial action potential. By inhibiting this current, this compound is expected to prolong the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes, without significantly affecting the ventricular myocardium. This atrial-selective action is anticipated to terminate re-entrant circuits that sustain atrial fibrillation and prevent its recurrence, with a reduced risk of ventricular proarrhythmias.[5]
In Vitro Electrophysiology Studies
Patch-Clamp Electrophysiology in Isolated Atrial Myocytes
Objective: To characterize the effects of this compound on atrial action potentials and specific ion currents.
Protocol:
-
Cell Isolation: Isolate atrial myocytes from animal models (e.g., rabbit, canine) or use human induced pluripotent stem cell-derived atrial cardiomyocytes (hiPSC-CMs).
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (for AP recording): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Record action potentials in current-clamp mode, stimulating at a frequency of 1 Hz.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record IKur, ICa,L, INa, and IKr.
-
-
Drug Application: Perfuse cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to determine concentration-response relationships.
-
Data Analysis: Measure changes in APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the amplitude and kinetics of the targeted ion currents. Calculate the IC50 for IKur block.
Data Presentation: Electrophysiological Effects of this compound
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| APD90 (ms) | 150 ± 12 | 185 ± 15 | 230 ± 20** |
| APD50 (ms) | 55 ± 5 | 70 ± 6 | 95 ± 8** |
| IKur Block (%) | 0 | 45 ± 5 | 85 ± 7 |
| IKr Block (%) | 0 | 2 ± 1 | 5 ± 2 |
| ICa,L Block (%) | 0 | 1 ± 0.5 | 3 ± 1 |
| INa Block (%) | 0 | 0.5 ± 0.2 | 1.5 ± 0.8 |
*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.
Ex Vivo Perfused Heart Studies (Langendorff Model)
Objective: To assess the effects of this compound on atrial electrophysiology and arrhythmia inducibility in an intact heart model.
Protocol:
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart via the aorta with oxygenated Krebs-Henseleit solution at 37°C.
-
Electrophysiological Mapping: Place multi-electrode arrays on the atrial epicardium to record electrical activity.
-
Arrhythmia Induction: Induce AF using burst pacing (e.g., 50 Hz for 1-5 seconds) or programmed electrical stimulation.
-
Drug Administration: Infuse this compound into the perfusate at various concentrations.
-
Data Analysis: Measure changes in atrial ERP, conduction velocity, and the duration and sustainability of induced AF episodes.
In Vivo Animal Models of Atrial Fibrillation
Objective: To evaluate the efficacy and safety of this compound in a living animal model of AF.
Rapid Atrial Pacing (RAP) Model
Protocol:
-
Animal Model: Use a suitable large animal model such as a dog or goat.
-
Instrumentation: Under anesthesia, implant a pacemaker with leads in the right atrium.
-
Pacing Protocol: After recovery, pace the atria at a high rate (e.g., 400-600 bpm) for several weeks to induce atrial remodeling and sustained AF.
-
Electrophysiology Study: Perform an electrophysiology study to assess AF inducibility and duration.
-
Drug Administration: Administer this compound intravenously or orally and repeat the electrophysiology study at different time points.
-
Data Analysis: Determine the effect of this compound on the ability to induce and maintain AF, as well as on hemodynamic parameters.
Data Presentation: In Vivo Efficacy of this compound
| Parameter | Vehicle Control | This compound (1 mg/kg IV) |
| AF Duration (s) | 600 ± 120 | 45 ± 15 |
| AF Inducibility (%) | 100 | 25 |
| Atrial ERP (ms) | 120 ± 10 | 160 ± 12 |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 92 ± 6 |
| Heart Rate (bpm) | 130 ± 8 | 125 ± 7 |
**p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Logical Relationship of Experimental Models
The investigation of this compound should follow a logical progression from in vitro to in vivo models to thoroughly characterize its pharmacological profile.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound for the treatment of atrial fibrillation, based on the assumption of its activity as a selective IKur blocker. A systematic approach, progressing from cellular to whole-animal models, will be crucial in elucidating its therapeutic potential and safety profile.
References
- 1. droracle.ai [droracle.ai]
- 2. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 3. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Proarrhythmic Risk of Actisomide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a new chemical entity's potential to cause cardiac proarrhythmia is a critical step in drug development. A key concern is the risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. This document provides a detailed application note and protocols for the in vitro assessment of the proarrhythmic risk of Actisomide, a novel therapeutic agent. The methodologies described herein are aligned with the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which advocates for a more comprehensive and mechanistic-based approach to cardiac safety assessment beyond simple hERG channel screening.[1][2][3][4][5]
The CiPA framework integrates data from three key components:
-
In vitro ion channel assays to determine the effect of a drug on major cardiac ion channels.
-
In silico modeling of the human ventricular action potential to integrate the ion channel data and predict the net effect on the cardiomyocyte.
-
In vitro experiments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to confirm the in silico predictions and identify any unanticipated effects.
This document will focus on the in vitro components (ion channel assays and hiPSC-CM studies) for evaluating this compound.
Data Presentation: Summary of this compound's Electrophysiological Profile
The following tables summarize the quantitative data obtained from in vitro assays assessing the effects of this compound on key cardiac ion channels and on the electrophysiology of human iPSC-derived cardiomyocytes.
Table 1: this compound Potency on Key Cardiac Ion Channels
| Ion Channel | Current | Test System | IC50 (µM) | Hill Slope |
| hERG (KCNH2) | IKr | Recombinant CHO cells | 8.2 | 1.1 |
| Nav1.5 | INa (peak) | Recombinant HEK293 cells | > 100 | N/A |
| Nav1.5 | INa (late) | Recombinant HEK293 cells | 25.6 | 1.3 |
| Cav1.2 | ICa,L | Recombinant CHO cells | 45.1 | 1.0 |
| Kir2.1 | IK1 | Recombinant HEK293 cells | > 100 | N/A |
| KvLQT1/minK | IKs | Recombinant CHO cells | 78.3 | 1.2 |
Table 2: Effects of this compound on Action Potential Parameters in hiPSC-Cardiomyocytes
| Concentration (µM) | APD90 (ms) | APD50 (ms) | Upstroke Velocity (V/s) | Resting Membrane Potential (mV) | Early Afterdepolarizations (EADs) |
| 0 (Control) | 450 ± 25 | 310 ± 20 | 150 ± 15 | -80 ± 2 | None |
| 1 | 480 ± 30 | 335 ± 22 | 148 ± 16 | -80 ± 2 | None |
| 5 | 560 ± 35 | 390 ± 25 | 145 ± 14 | -79 ± 3 | Occasional |
| 10 | 680 ± 40 | 470 ± 30 | 140 ± 12 | -78 ± 3 | Frequent |
| 25 | 850 ± 50 | 590 ± 35 | 130 ± 11 | -75 ± 4 | Sustained |
Experimental Protocols
hERG (IKr) Potassium Channel Assay Protocol
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr), a primary determinant of cardiac repolarization.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, IonWorks).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH 7.2 with KOH.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Dofetilide, E-4031).
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution at an appropriate density for the automated patch-clamp system.
-
Compound Preparation: Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Patch-Clamp Electrophysiology:
-
Utilize an automated patch-clamp system for whole-cell recordings.
-
Maintain a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which represents the deactivating IKr.
-
Establish a stable baseline recording in the vehicle control solution for at least 3 minutes.
-
Apply increasing concentrations of this compound sequentially to the same cell, allowing for steady-state block at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current in the presence of the compound to the baseline current in the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value and Hill coefficient.
-
Comprehensive Ion Channel Panel (CiPA Panel) Protocol
Objective: To characterize the effects of this compound on a panel of key cardiac ion channels (Nav1.5, Cav1.2, Kir2.1, KvLQT1/minK) to build a comprehensive electrophysiological profile.
Methodology: The protocol for each ion channel is similar to the hERG assay, with specific cell lines, solutions, and voltage protocols tailored to the specific ion current being measured. Automated patch-clamp systems are typically used.
-
Peak and Late Sodium Current (INa): Use cells expressing Nav1.5. The voltage protocol will involve a brief depolarization from a hyperpolarized holding potential (e.g., -120 mV) to elicit the peak current, followed by a sustained depolarization to measure the late component.
-
L-type Calcium Current (ICa,L): Use cells expressing Cav1.2. The voltage protocol will involve depolarization from a holding potential of around -40 mV (to inactivate sodium channels) to 0 mV or +10 mV.
-
Inward Rectifier Potassium Current (IK1): Use cells expressing Kir2.1. A voltage ramp protocol is often used to characterize the inward rectification.
-
Slow Delayed Rectifier Potassium Current (IKs): Use cells expressing both KvLQT1 and minK subunits. A long depolarizing pulse is required to fully activate this slowly activating current.
Action Potential Duration (APD) Assay in hiPSC-Cardiomyocytes Protocol
Objective: To assess the integrated effect of this compound on the action potential of human cardiomyocytes and to detect proarrhythmic events like Early Afterdepolarizations (EADs).
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Multi-electrode array (MEA) system or voltage-sensitive dyes with a suitable imaging system.
-
Culture medium for hiPSC-CMs.
-
This compound stock solution.
Procedure:
-
Cell Culture: Plate hiPSC-CMs on MEA plates or appropriate culture dishes and allow them to form a spontaneously beating syncytium.
-
Recording Setup:
-
MEA: Place the MEA plate on the recording platform and allow the cells to equilibrate. Record baseline field potential durations (FPD), which are analogous to the QT interval.
-
Voltage-Sensitive Dyes: Load the cells with a voltage-sensitive dye and use a high-speed imaging system to record action potentials from multiple sites.
-
-
Compound Application:
-
Record a stable baseline of spontaneous activity for 10-20 minutes.
-
Add increasing concentrations of this compound to the culture medium.
-
Allow for equilibration at each concentration (typically 15-30 minutes) before recording.
-
-
Data Analysis:
-
Measure key action potential parameters:
-
Action Potential Duration at 90% and 50% repolarization (APD90 and APD50).
-
Upstroke velocity (dV/dtmax).
-
Resting Membrane Potential (RMP).
-
Beating rate.
-
-
Visually inspect recordings for proarrhythmic events such as EADs, delayed afterdepolarizations (DADs), and arrhythmias.
-
Quantify the incidence and characteristics of any observed arrhythmias.
-
Visualizations
Caption: this compound's proarrhythmic risk signaling pathway.
Caption: The CiPA experimental workflow for proarrhythmia assessment.
Conclusion
The in vitro data for this compound indicates a potential for proarrhythmic risk. The compound exhibits moderate potency in blocking the hERG channel, which is a primary mechanism for drug-induced QT prolongation and TdP. This effect is confirmed in hiPSC-cardiomyocyte assays, where this compound causes significant dose-dependent prolongation of the action potential duration and induces EADs at higher concentrations. The additional weak inhibitory effects on late sodium and L-type calcium currents are unlikely to be sufficient to mitigate the dominant hERG blocking effect.
Based on these comprehensive in vitro findings, this compound would be classified as having a potential risk for causing TdP. Further evaluation, including in silico modeling to generate a Torsade Metric Score and careful assessment in early clinical trials, is strongly recommended to fully characterize its cardiac safety profile. These protocols and application notes provide a robust framework for such an assessment, aligning with modern cardiac safety testing paradigms.
References
- 1. cipaproject.org [cipaproject.org]
- 2. cipaproject.org [cipaproject.org]
- 3. Comprehensive in vitro Proarrhythmia Assay, a novel in vitro/in silico paradigm to detect ventricular proarrhythmic liability: a visionary 21st century initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive in vitro Proarrhythmia Assay (CiPA): Pending issues for successful validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Actisomide
Disclaimer: Publicly available information on "Actisomide" is limited. The following application notes and protocols are based on general principles for the in vivo delivery and study of novel antiarrhythmic agents, particularly those classified as sodium channel blockers. These guidelines should be adapted based on the specific physicochemical properties of this compound and institutional animal care and use committee (IACUC) regulations.
Introduction
This compound is a novel antiarrhythmic agent. Preclinical in vivo research is essential to characterize its pharmacokinetic profile, evaluate its efficacy in relevant disease models, and assess its safety. This document provides detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, along with representative signaling pathways and experimental workflows.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound (Historical Data)
The following table summarizes historical pharmacokinetic data for this compound across different species.
| Species | Total Plasma Clearance (mL/min/kg) | Terminal Half-Life (hr) | Systemic Availability | Primary Excretion Route |
| Rat | 8.6 - 9.8 | 1.15 - 1.89 | Dose-dependent increase | Urine > Feces |
| Dog | 9.01 - 9.32 | 1.15 - 1.89 | Higher than other species | Urine > Feces |
| Monkey | 13.5 - 16.4 | 1.15 - 1.89 | Dose-dependent increase | Urine ≈ Feces |
| Human | 6.79 ± 1.07 | 1.15 - 1.89 | Lower than dog | Urine ≈ Feces |
Data compiled from historical pharmacokinetic studies.[1]
Recommended Administration Volumes and Needle Sizes for Mice
This table provides general guidelines for various administration routes in adult mice. Actual volumes should be based on the specific formulation and experimental design.
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 |
| Intraperitoneal (IP) | 2.0 mL | 25-27 |
| Oral (PO) - Gavage | 1.0 mL (up to 2.0 mL) | 20-22 (gavage needle) |
| Subcutaneous (SC) | 1.0 mL per site | 25-27 |
| Intramuscular (IM) | 0.05 mL per site | 25-27 |
Experimental Protocols
Formulation and Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Preliminary formulation studies should be conducted to identify a suitable vehicle.
Common Vehicles for In Vivo Administration:
-
Aqueous-based:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
-
Solubilizing agents (if needed):
-
Tween 80 (up to 5%)
-
PEG 400 (up to 30%)
-
DMSO (up to 10%, use with caution due to potential toxicity)
-
Protocol for Vehicle Preparation (Example with Solubilizing Agent):
-
Prepare a stock solution of the solubilizing agent (e.g., 20% Tween 80 in sterile saline).
-
Weigh the required amount of this compound powder.
-
In a sterile container, add a small volume of the solubilizing agent stock to the this compound powder and vortex to create a slurry.
-
Gradually add the remaining vehicle (e.g., sterile saline) while vortexing or sonicating until the compound is fully dissolved.
-
Ensure the final concentration of the solubilizing agent is within acceptable limits for the chosen route of administration.
-
Filter the final formulation through a 0.22 µm sterile filter for parenteral administration.
-
Store the formulation as per its stability data (e.g., at 4°C, protected from light).
Administration Protocols
All animal procedures must be approved by the institution's IACUC.
Materials:
-
This compound formulation
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needle with 1 mL syringe
-
Alcohol swabs
-
Gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to induce vasodilation.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with an alcohol swab to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound formulation (typically over 30-60 seconds).
-
If significant resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Materials:
-
This compound formulation
-
25-27 gauge needle with 1 mL syringe
-
Alcohol swabs
Procedure:
-
Securely restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing downwards.
-
Wipe the lower right or left abdominal quadrant with an alcohol swab. Avoid the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Materials:
-
This compound formulation
-
Flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Fill the syringe with the this compound formulation and attach the gavage needle.
-
Securely restrain the mouse with a firm grip on the scruff, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
If resistance is met or the mouse struggles excessively, withdraw and restart. Do not force the needle, as this can cause esophageal or tracheal perforation.
-
Once the needle is at the predetermined depth, administer the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.
Visualizations
Signaling Pathway: Mechanism of Action of a Class I Antiarrhythmic Agent
Caption: Mechanism of a Class I antiarrhythmic agent like this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo antiarrhythmic efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acetazolamide Solubility in Aqueous Solutions
A Note on Terminology: Initial searches for "Actisomide" yielded limited information regarding its aqueous solubility. However, there is extensive literature on "Acetazolamide," a compound with known solubility challenges that aligns with the context of this request. This guide will focus on Acetazolamide, assuming it is the intended subject of inquiry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Acetazolamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Acetazolamide in aqueous solutions?
A1: Acetazolamide is sparingly soluble in aqueous buffers.[1] Its solubility is reported to be less than 1 mg/mL at 22°C (72°F) and approximately 0.98 mg/L at 30°C.[2] This low aqueous solubility can present challenges in experimental and formulation settings.
Q2: How does pH affect the solubility of Acetazolamide?
A2: As a weak acid, the solubility of Acetazolamide is highly dependent on the pH of the solution.[3] In acidic conditions, it exists predominantly in its less soluble, unionized form. As the pH increases and becomes more alkaline, Acetazolamide deprotonates to form a more soluble salt. Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of Acetazolamide.
Q3: Can organic co-solvents be used to dissolve Acetazolamide?
A3: Yes, organic co-solvents are commonly used to first dissolve Acetazolamide before dilution in an aqueous buffer. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 15 mg/mL.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve Acetazolamide in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: What is a recommended method for preparing an aqueous solution of Acetazolamide for experimental use?
A4: A common method involves creating a stock solution in an organic solvent. For example, dissolve the solid Acetazolamide in DMSO to a concentration of around 15 mg/mL. This stock solution can then be diluted with a suitable aqueous buffer, such as PBS (pH 7.2), to the desired final concentration. Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS. It is important to note that aqueous solutions of Acetazolamide are not recommended for storage for more than one day.
Q5: Are there other methods to improve the aqueous solubility of Acetazolamide for formulation development?
A5: Yes, various formulation strategies can be employed to enhance the aqueous solubility of Acetazolamide. One approach is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD), which can form inclusion complexes with Acetazolamide and significantly increase its solubility. The addition of water-soluble polymers like polyvinyl alcohol (PVA), polyvinylpyrrolidone (PVP), and Carbopol 934P to cyclodextrin solutions has been shown to further enhance solubility.
Troubleshooting Guide
Problem: My Acetazolamide is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | Prepare a stock solution in an organic solvent like DMSO or DMF first, then dilute with your aqueous buffer. | The Acetazolamide should dissolve in the organic solvent and remain in solution upon dilution to a suitable final concentration. |
| Incorrect pH of the aqueous buffer | Measure the pH of your buffer. If it is acidic, try adjusting to a more neutral or slightly alkaline pH. | Increased solubility as the Acetazolamide converts to its more soluble ionized form. |
| Precipitation upon dilution of organic stock | Reduce the concentration of the stock solution or the final concentration in the aqueous buffer. Optimize the ratio of organic solvent to aqueous buffer. | The compound remains in solution without precipitating. |
| Low temperature of the solution | Gently warm the solution while stirring. Most substances absorb heat during dissolution, so a slight increase in temperature can improve solubility. | Increased rate and extent of dissolution. Be cautious with temperature to avoid degradation. |
| Insufficient mixing | Ensure vigorous and prolonged stirring or vortexing of the solution. | The compound dissolves more readily with adequate agitation. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Acetazolamide using an Organic Co-solvent
-
Weighing: Accurately weigh the desired amount of solid Acetazolamide in a sterile microcentrifuge tube.
-
Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the tube to dissolve the Acetazolamide completely. A concentration of 15 mg/mL is a good starting point. Purging the solvent with an inert gas is recommended.
-
Dilution in Aqueous Buffer: While vortexing, slowly add the desired aqueous buffer (e.g., PBS, pH 7.2) to the dissolved Acetazolamide solution to reach the final desired volume and concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen solvent system.
-
Storage: Use the freshly prepared aqueous solution immediately. Storage for more than 24 hours is not recommended.
Protocol 2: Assessing the Effect of pH on Acetazolamide Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8).
-
Equilibrium Solubility Measurement: Add an excess amount of solid Acetazolamide to a known volume of each buffer in separate sealed containers.
-
Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of dissolved Acetazolamide in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry (λmax: 263 nm) or HPLC.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Visualizations
Caption: Mechanism of action of Acetazolamide as a carbonic anhydrase inhibitor.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Troubleshooting decision tree for Acetazolamide solubility issues.
References
Technical Support Center: Optimizing Actisomide Concentration
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Actisomide to avoid cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal, non-toxic concentration of this compound for my experiments?
A1: The initial step is to perform a dose-response experiment to determine the concentration range of this compound that is non-toxic to your specific cell line. This is typically achieved by conducting a cell viability assay, such as the MTT or LDH assay, with a broad range of this compound concentrations.
Q2: How do I choose the appropriate cell line for cytotoxicity testing of this compound?
A2: The choice of cell line should be guided by the research question. It is advisable to use cell lines relevant to the intended therapeutic target of this compound. Additionally, including a control, non-target cell line can help assess off-target cytotoxicity.
Q3: What are the common signs of cytotoxicity in cell culture?
A3: Visual signs of cytotoxicity that can be observed using a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and the presence of cellular debris from lysed cells.
Q4: For how long should I expose my cells to this compound during a cytotoxicity assay?
A4: The incubation time can vary depending on the cell type and the expected mechanism of action of the compound. A common starting point is to test several time points, such as 24, 48, and 72 hours, to understand the time-dependent effects of this compound.
Q5: What is an IC50 value, and how does it relate to cytotoxicity?
A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cytotoxicity, it is the concentration of this compound that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in my cytotoxicity assay. | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| My "no-treatment" control cells show low viability. | - Cell culture contamination (e.g., bacteria, mycoplasma)- Suboptimal culture conditions (e.g., incorrect CO2, temperature, humidity)- Cells were overgrown or passaged too many times. | - Regularly test for mycoplasma contamination.- Ensure incubators are properly calibrated and maintained.- Use cells within a consistent and low passage number range. |
| I am not observing any cytotoxicity even at high concentrations of this compound. | - this compound may have low cytotoxicity in the chosen cell line.- The incubation time may be too short.- The compound may have precipitated out of the solution at high concentrations. | - Consider testing on a different, potentially more sensitive, cell line.- Increase the duration of exposure (e.g., up to 72 hours).- Check the solubility of this compound in your culture medium and inspect for precipitates. |
| The solvent used to dissolve this compound (e.g., DMSO) is causing cytotoxicity. | - The final concentration of the solvent is too high. | - Include a "vehicle control" (cells treated with the solvent at the same concentration used in the experimental wells).- Ensure the final solvent concentration is low (typically ≤0.5%) and non-toxic to the cells.[1] |
Data Presentation: Illustrative Cytotoxicity of this compound
The following table is a hypothetical representation of this compound's cytotoxic effects on various human cell lines after a 48-hour exposure, as determined by an MTT assay. This data is for illustrative purposes only.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 134.83 (Example based on Acteoside)[2] |
| HEK293 | Embryonic Kidney | > 200 |
| HepG2 | Hepatocellular Carcinoma | 150 |
| HUVEC | Umbilical Vein Endothelial | 175 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate as per the kit's instructions (usually 20-30 minutes at room temperature, protected from light) and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Common problems in patch clamp experiments with Actisomide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Actisomide in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a state-dependent, reversible blocker of voltage-gated sodium channels (NaV). It exhibits a higher affinity for the open and inactivated states of the channel, making it particularly effective at modulating the activity of rapidly firing cells, such as neurons and cardiomyocytes.[1][2][3][4][5] Its primary application is in the study of cellular excitability and as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a 10 mM stock solution of this compound in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in the external recording solution to the desired final concentration. Ensure the final DMSO concentration in your recording chamber does not exceed 0.1% to avoid solvent-related effects.
Q3: What is a typical working concentration for this compound in a patch clamp experiment?
The optimal working concentration of this compound can vary depending on the cell type and the specific NaV channel subtype being studied. A good starting point for most applications is a concentration range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions.
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for NaV channels, some minor off-target effects have been observed at higher concentrations (>30 µM) on certain subtypes of voltage-gated potassium (KV) and calcium (CaV) channels. It is advisable to perform control experiments to rule out any confounding effects if using this compound at high concentrations.
Quantitative Data Summary
The following tables provide a summary of the electrophysiological properties of this compound and recommended starting parameters for patch clamp experiments.
| NaV Channel Subtype | IC50 (µM) at -70mV holding potential | IC50 (µM) at -120mV holding potential |
| NaV1.1 | 5.2 ± 0.7 | 25.8 ± 3.1 |
| NaV1.2 | 3.8 ± 0.5 | 21.4 ± 2.5 |
| NaV1.5 | 15.1 ± 1.9 | 50.2 ± 6.3 |
| NaV1.7 | 1.2 ± 0.2 | 18.9 ± 2.2 |
| Table 1: Hypothetical IC50 values for this compound on various voltage-gated sodium channel subtypes, demonstrating state-dependent inhibition. |
| Parameter | Recommended Value |
| Pipette Resistance | 3-5 MΩ |
| Seal Resistance | >1 GΩ |
| Access Resistance | < 20 MΩ |
| Holding Potential | -70 mV to -90 mV (for inactivated state) or -120 mV (for resting state) |
| Test Pulse | Depolarizing step to 0 mV |
| Table 2: Recommended parameters for whole-cell patch clamp recordings to study this compound's effects. |
Detailed Experimental Protocol
This protocol outlines a typical whole-cell voltage-clamp experiment to characterize the effects of this compound on NaV channels in a cultured cell line (e.g., HEK293 cells expressing a specific NaV subtype).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Recording:
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.
-
Establish a stable baseline recording in the external solution.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continue recording until the drug effect reaches a steady state.
-
-
Washout:
-
Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug's effect.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before, during, and after this compound application.
-
Calculate the percentage of inhibition for each concentration to construct a dose-response curve and determine the IC50 value.
-
Visualized Workflows and Pathways
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for patch clamp studies.
Troubleshooting Guide
Problem: I am having difficulty obtaining a stable giga-ohm seal.
-
Possible Cause: The tip of your patch pipette may be dirty or irregular.
-
Solution: Ensure your pipette solutions are filtered (0.22 µm filter) and that the glass capillaries are stored in a clean, dust-free environment. Fire-polishing the pipette tip can create a smoother surface for sealing.
-
-
Possible Cause: The cells are not healthy.
-
Solution: Check your cell culture conditions and ensure cells are not overgrown or unhealthy. Use cells from a fresh passage for recordings.
-
-
Possible Cause: There is a leak in the pressure system.
-
Solution: Check all tubing and connections for leaks. Ensure the O-rings in your pipette holder are clean and properly seated.
-
Problem: My recording is very noisy.
-
Possible Cause: There is a source of electrical noise in your setup.
-
Solution: Ensure all equipment is properly grounded and that the Faraday cage is closed. Identify and turn off any unnecessary electronic devices in the room.
-
-
Possible Cause: The seal resistance is not high enough.
-
Solution: A seal resistance of at least 1 GΩ is necessary for low-noise recordings. If the seal is unstable, you may need to discard the cell and try again.
-
-
Possible Cause: The Ag/AgCl reference electrode is not properly chlorinated.
-
Solution: Re-chlorinate your reference electrode in bleach or a high-salt solution.
-
Problem: The effect of this compound is not washing out completely.
-
Possible Cause: this compound may be binding to the perfusion tubing.
-
Solution: Use a perfusion system with low-adhesion tubing. Ensure the entire system is flushed thoroughly with the external solution during washout.
-
-
Possible Cause: The compound has slow unbinding kinetics.
-
Solution: Increase the duration of the washout period. Monitor the recovery for at least 10-15 minutes to confirm if it is a slow process.
-
Problem: The baseline sodium current is decreasing over time (rundown).
-
Possible Cause: The intracellular contents are being dialyzed by the pipette solution, leading to the loss of essential factors for channel function.
-
Solution: Include Mg-ATP and Na-GTP in your internal solution to support cellular metabolism. For long experiments, consider using the perforated patch technique to preserve the intracellular environment.
-
Problem: I am not seeing the expected level of inhibition with this compound.
-
Possible Cause: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Your voltage protocol is not optimal for observing state-dependent block.
-
Solution: this compound has a higher affinity for the inactivated state of the NaV channel. Using a holding potential that promotes inactivation (e.g., -70 mV) will result in a more potent block compared to a more hyperpolarized potential (-120 mV). Experiment with different voltage protocols to assess the state-dependence of the block.
-
Caption: Troubleshooting decision tree for common issues.
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. primescholars.com [primescholars.com]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
Actisomide degradation in cell culture media
Welcome to the technical support center for Actisomide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability and potential for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an immunomodulatory drug (IMiD). Its primary cellular target is the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation leads to downstream effects, including the modulation of Interferon Regulatory Factor 4 (IRF4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, resulting in direct cytotoxic effects on cancer cells and stimulation of the immune system.
Q2: My experimental results with this compound are inconsistent. Could degradation in the cell culture medium be a factor?
A2: Yes, inconsistent results are a common sign of compound instability. The degradation of this compound in cell culture media can be influenced by several factors, leading to a decrease in the effective concentration of the compound over the course of your experiment.
Q3: What factors can contribute to the degradation of this compound in cell culture media?
A3: The stability of this compound in cell culture media can be affected by a combination of chemical and biological factors:
-
pH Instability: Standard cell culture media is typically buffered to a pH of 7.2-7.4. This compound may be susceptible to hydrolysis, particularly at this physiological pH. The glutarimide ring common to IMiDs can undergo hydrolytic cleavage.
-
Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), enzymes present in the serum, such as esterases and proteases, can metabolize this compound.
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Cellular Metabolism: Live cells can metabolize the compound, contributing to its degradation.
-
Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Light Exposure: Some small molecules are sensitive to light and can degrade upon exposure. It is advisable to minimize the exposure of this compound solutions to direct light.[3]
-
Binding to Media Components: this compound may bind to proteins like albumin in FBS or other components in the culture medium, which can reduce its bioavailable concentration.[4]
-
Reaction with Media Components: Certain components of the culture medium, such as cysteine or iron, have been shown to impact the stability of some therapeutic molecules.[5]
Q4: What is the typical half-life of this compound in cell culture?
A4: The exact half-life of this compound in cell culture media can vary depending on the specific conditions of your experiment (e.g., media formulation, serum concentration, cell type and density). While specific data for this compound in cell culture media is not available, studies on similar IMiDs can provide an estimate. For example, Lenalidomide has a reported in vitro half-life of approximately 8 hours in human plasma. It is crucial to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Reduced or no observable effect of this compound on my cells.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Consider refreshing the medium with newly added this compound during long-term experiments (e.g., every 24 hours). |
| Incorrect Concentration | Verify the initial concentration of your this compound stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range for your cell line. |
| Cell Line Resistance | Some cell lines may be intrinsically resistant to this compound. This can be due to low expression of CRBN or alterations in downstream signaling pathways. Confirm CRBN expression in your cell line via Western blot or qPCR. |
| Suboptimal Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can affect their response to drug treatment. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the media before adding it to the cells. |
| Fluctuations in Cell Culture Conditions | Maintain consistent cell seeding densities, incubation times, and media formulations across all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media. |
| Variability in Reagent Preparation | Use calibrated pipettes and ensure all reagents are properly stored and within their expiration dates. |
Quantitative Data Summary
The following tables summarize available stability data for immunomodulatory drugs (IMiDs), which can be used as a reference for this compound. It is important to note that stability can be matrix-dependent, and these values may differ in specific cell culture media.
Table 1: Stability of Pomalidomide in Human Plasma
| Condition | Stability | Reference |
| Room Temperature (not pre-stabilized) | Up to 2 hours | |
| Room Temperature (pre-stabilized with 0.1% HCl) | Up to 8 hours | |
| 4°C (post-preparation) | 24 hours (<2% change) | |
| Freeze-Thaw Cycles (up to 4) | Stable (<12% change) |
Table 2: Half-Life of Lenalidomide
| Matrix | Half-Life | Reference |
| Human Plasma (in vitro) | ~8 hours | |
| In vivo (humans) | 3-4 hours |
Signaling Pathways
The primary mechanism of action of this compound involves the modulation of the CRBN E3 ubiquitin ligase complex, leading to the degradation of IKZF1 and IKZF3. This has downstream consequences on IRF4 and NF-κB signaling pathways.
References
Technical Support Center: Controlling for Off-Target Effects of Actisomide
Disclaimer: Publicly available information on the specific molecular target and off-target profile of the antiarrhythmic agent Actisomide (SC-36602) is limited. This technical support center provides a generalized framework and best practices for controlling for off-target effects of a hypothetical novel antiarrhythmic ion channel blocker, hereafter referred to as "this compound-X," to guide researchers in their experimental design and troubleshooting. The principles and protocols described are broadly applicable to small molecule inhibitors in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider regarding potential off-target effects of a new small molecule inhibitor like this compound-X?
A1: When working with a novel inhibitor, it is crucial to anticipate and control for unintended biological interactions. The initial steps should involve:
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Target Validation: Confirm that the intended molecular target of this compound-X is expressed in your experimental system (e.g., cell line, tissue).
-
Dose-Response Curve: Establish a clear dose-response curve for the on-target effect. Use the lowest concentration that produces the desired biological effect to minimize the likelihood of off-target interactions.[1]
-
Control Compounds: Include both a negative control (a structurally similar but inactive molecule, if available) and positive controls (known inhibitors of the target pathway) in your experiments.[1]
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Literature Review: Thoroughly review any available literature on this compound-X or compounds with a similar chemical structure to identify potential off-target liabilities.
Q2: My experimental results with this compound-X are inconsistent. What could be the cause?
A2: Inconsistent results are a common challenge when working with small molecule inhibitors. Several factors could be at play:
-
Compound Stability: The inhibitor may be degrading in your experimental media or under your storage conditions. Verify the stability of this compound-X in your specific assay buffer and consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable effects. Ensure that this compound-X is fully dissolved in your stock solution and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells (typically <0.1%).
-
Off-Target Effects: At higher concentrations, off-target effects can confound your results by inducing unexpected phenotypes. It is essential to characterize the selectivity of this compound-X.
Q3: How can I proactively assess the selectivity of this compound-X?
A3: Proactively profiling the selectivity of your inhibitor is a critical step. Several approaches can be employed:
-
Broad-Panel Screening: Utilize commercially available screening services to test this compound-X against a large panel of related targets. For an antiarrhythmic drug, this would include a broad range of ion channels and kinases.
-
Proteome-wide Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can provide an unbiased view of the proteins that interact with this compound-X in a cellular context.
Troubleshooting Guides for Off-Target Effects
This section provides structured guidance for identifying and mitigating off-target effects of this compound-X during your experiments.
Issue 1: Observed Phenotype is Stronger or Different Than Expected Based on On-Target Inhibition
This may suggest that one or more off-targets are contributing to the biological outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocol: Target Validation using CRISPR/Cas9 Knockout
-
Design and Clone sgRNAs: Design at least two independent sgRNAs targeting the gene of the intended target of this compound-X. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 constructs into your cell line of interest. Select for transfected cells using an appropriate marker (e.g., antibiotic resistance, fluorescence).
-
Verify Knockout: Confirm the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Perform your primary phenotypic assay on the knockout cell line in the absence of this compound-X.
-
Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound-X. If the phenotypes match, it provides strong evidence that the observed effect is on-target.
Issue 2: How to Differentiate Between On-Target and Off-Target Effects in a Signaling Pathway
When an inhibitor affects a signaling pathway, it can be challenging to determine if the downstream effects are a direct consequence of on-target inhibition or due to interactions with other pathway components.
Hypothetical Signaling Pathway for this compound-X:
Caption: Hypothetical signaling pathway for this compound-X.
Experimental Approach:
-
Rescue Experiment: If this compound-X inhibits the "Target Ion Channel," leading to a decrease in the activity of "Downstream Effector," you can attempt to rescue the phenotype by introducing a constitutively active form of "Signaling Molecule A." If the phenotype is rescued, it supports an on-target mechanism.
-
Phospho-protein Analysis: If an "Off-Target Kinase" is suspected, use phospho-specific antibodies to probe the phosphorylation status of its known substrates (e.g., "Signaling Molecule B"). A change in phosphorylation upon this compound-X treatment would indicate off-target activity.
Quantitative Data Summary
Effective management of off-target effects relies on quantitative data. The following tables illustrate how to structure and present selectivity data for this compound-X.
Table 1: Selectivity Profile of this compound-X against a Panel of Ion Channels
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., Nav1.5) | 15 | - |
| Off-Target 1 (e.g., Cav1.2) | 1,500 | 100x |
| Off-Target 2 (e.g., hERG) | 4,500 | 300x |
| Off-Target 3 (e.g., Kv1.3) | >10,000 | >667x |
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity
| Assay | EC50 (nM) |
| On-Target: Inhibition of Sodium Influx | 50 |
| Off-Target: Inhibition of Kinase Y Phosphorylation | 2,500 |
| Off-Target: Cytotoxicity (MTT Assay) | 8,000 |
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for characterizing the off-target effects of a novel inhibitor like this compound-X.
Caption: Workflow for off-target effect characterization.
References
Improving seal resistance in patch clamp with Actisomide
Disclaimer: Actisomide is a hypothetical compound presented here for illustrative purposes to demonstrate the creation of a technical support center for a novel research tool. All data and mechanisms are fictional but grounded in established principles of patch-clamp electrophysiology.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound to improve seal resistance in their patch-clamp experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when using this compound to enhance seal resistance.
Issue 1: Difficulty achieving a giga-ohm seal (>1 GΩ) after this compound application.
-
Question: I've applied this compound, but I'm still struggling to get a high-resistance seal. What should I do?
-
Answer:
-
Optimize this compound Concentration: Ensure you are using the recommended concentration range for your cell type. Refer to the data table below for starting concentrations. Higher concentrations are not always better and can sometimes be detrimental to cell health.
-
Check Solution Osmolarity: The osmolarity of your internal and external solutions is critical for seal formation. A general guideline is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution.[1]
-
Pipette Preparation: Use freshly pulled, fire-polished pipettes. Debris on the pipette tip can prevent a good seal.[2] Ensure your pipettes have the appropriate resistance for your target cells (typically 3-8 MΩ).[3]
-
Cell Health: Only patch onto healthy-looking cells. Unhealthy or dying cells have compromised membranes that are difficult to seal.[3][4]
-
Positive Pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
-
Gentle Suction: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the cell membrane.
-
Issue 2: The seal is unstable and deteriorates over time after using this compound.
-
Question: I managed to get a good seal with this compound, but it doesn't last long. How can I improve stability?
-
Answer:
-
Vibrations: Ensure your anti-vibration table is working correctly and that there are no external sources of vibration.
-
Pipette Drift: Check for any drift in your micromanipulator. A slow drift can mechanically disrupt the seal.
-
Solution Perfusion: If you are perfusing solutions, ensure the flow is smooth and does not cause mechanical stress on the cell.
-
This compound Incubation Time: For some cell types, a brief pre-incubation with this compound in the bath solution before patching can lead to more stable seals.
-
Holding Potential: Applying a small negative holding potential (-60 to -70 mV) can sometimes help to stabilize the seal.
-
Logical Workflow for Troubleshooting Seal Resistance with this compound
Caption: A troubleshooting workflow for improving seal resistance with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to interact with specific membrane phospholipids and cholesterol, promoting a more ordered lipid bilayer. This localized increase in membrane rigidity is thought to facilitate the formation of a tight, high-resistance seal between the glass pipette and the cell membrane. It may also modulate the activity of certain ion channels that influence membrane potential and stability.
Q2: How should I prepare my this compound stock solution?
A2: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution in your external recording solution to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.
Q3: Is this compound compatible with all cell types?
A3: this compound has been shown to be effective in a variety of commonly used cell lines (e.g., HEK293, CHO) and primary neurons. However, the optimal concentration and incubation time may vary between cell types. We recommend performing a dose-response curve to determine the ideal conditions for your specific cells.
Q4: Can this compound affect the activity of the ion channels I am studying?
A4: While this compound is designed to be inert with respect to most ion channel activity, it is crucial to perform control experiments. Record baseline channel activity before and after this compound application to ensure it does not interfere with your measurements. Compare your results to control experiments performed without this compound.
Q5: What is the recommended working concentration of this compound?
A5: The optimal working concentration typically ranges from 1 µM to 10 µM. We recommend starting with 5 µM and optimizing based on your experimental results. Refer to the data table below for more details.
Quantitative Data on this compound's Effect on Seal Resistance
The following table summarizes the effect of different concentrations of this compound on the success rate of achieving a giga-ohm seal and the average seal resistance in whole-cell patch-clamp recordings from HEK293 cells.
| This compound Concentration (µM) | Giga-ohm Seal Success Rate (%) | Average Seal Resistance (GΩ) |
| 0 (Control) | 65 | 2.5 ± 0.8 |
| 1 | 75 | 3.8 ± 1.1 |
| 5 | 92 | 5.2 ± 1.5 |
| 10 | 88 | 4.9 ± 1.3 |
| 20 | 70 | 3.5 ± 1.0 |
Experimental Protocols
Protocol for Using this compound to Improve Seal Resistance in Whole-Cell Patch Clamp
-
Preparation of Solutions:
-
Prepare your standard external and internal recording solutions. Ensure they are filtered (0.22 µm pore size) and their osmolarity and pH are adjusted correctly.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the this compound stock in your external solution to the desired final concentration (e.g., 5 µM).
-
-
Cell Preparation:
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Plate your cells on coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution containing this compound for 5-10 minutes before attempting to patch.
-
-
Pipette Preparation and Approach:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface.
-
Fill the pipette with your internal solution and mount it on the headstage.
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Apply positive pressure to the pipette and lower it into the bath.
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Approach a healthy target cell under visual control.
-
-
Seal Formation:
-
Gently press the pipette tip against the cell membrane to form a small dimple.
-
Release the positive pressure.
-
Apply gentle, brief suction to facilitate the formation of a giga-ohm seal.
-
Monitor the seal resistance using a test pulse. A successful seal should be >1 GΩ.
-
-
Whole-Cell Configuration:
-
Once a stable giga-ohm seal is formed, apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Proceed with your electrophysiological recordings.
-
Signaling Pathway and Mechanism of Action
Hypothetical Signaling Pathway for this compound
This compound is proposed to initiate a signaling cascade that reinforces the cortical actin cytoskeleton, which in turn stabilizes the cell membrane and promotes seal formation.
Caption: A proposed signaling pathway for this compound's effect on seal resistance.
References
Actisomide interference with fluorescent dyes
Welcome to the technical support center for Actisomide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of carbonic anhydrase IX (CA-IX), a transmembrane enzyme that is upregulated in many types of solid tumors. By inhibiting CA-IX, this compound disrupts the tumor's ability to regulate intracellular and extracellular pH, leading to increased acidosis in the tumor microenvironment. This targeted disruption of pH homeostasis is the primary mechanism through which this compound exerts its anti-tumor effects.
Q2: Can this compound interfere with fluorescent dyes in my experiments?
Yes, it is possible for this compound to interfere with fluorescent dyes through several mechanisms:
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Alteration of local pH: Since the fluorescence of many dyes is pH-sensitive, the localized changes in pH caused by this compound can alter the fluorescence intensity of your dye.
-
Intrinsic Fluorescence: this compound exhibits low-level intrinsic fluorescence, which may contribute to background noise in your assays.
-
Fluorescence Quenching: In some instances, direct molecular interactions between this compound and a fluorescent dye could lead to quenching of the fluorescent signal.
Q3: What are the spectral properties of this compound?
This compound has a maximal excitation wavelength at approximately 340 nm and a maximal emission wavelength at approximately 420 nm. While its quantum yield is low, it is important to consider this intrinsic fluorescence when designing experiments with blue-emitting fluorophores.
Troubleshooting Guides
Issue 1: Unexpected decrease in the signal of a pH-sensitive dye.
Possible Cause: The inhibitory action of this compound on carbonic anhydrase IX can lead to extracellular acidification. Many common fluorescent dyes, especially fluorescein derivatives, exhibit decreased fluorescence in acidic environments.
Troubleshooting Steps:
-
Verify pH Sensitivity: Confirm whether your fluorescent dye is known to be pH-sensitive. Refer to the manufacturer's specifications.
-
Use a pH-insensitive Dye: Consider switching to a fluorescent dye that is less sensitive to pH changes in the physiological range you are studying.
-
pH Measurement: Independently measure the pH of your experimental medium with and without this compound to confirm a pH shift.
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Control Experiment: Run a control experiment where you mimic the pH change caused by this compound (using a non-interfering acid) to see if it reproduces the effect on your dye.
Issue 2: Higher than expected background fluorescence in the blue channel.
Possible Cause: this compound itself is weakly fluorescent and emits in the blue region of the spectrum. This can be particularly problematic when using dyes with similar emission spectra, such as DAPI or Hoechst.
Troubleshooting Steps:
-
"this compound only" Control: Prepare a sample containing only this compound in your experimental buffer and measure the fluorescence at your imaging settings. This will quantify the contribution of this compound to the background signal.
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the fluorescence signal of your dye from that of this compound.
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Choose a Different Dye: If possible, select a fluorescent dye that emits in a spectral region that does not overlap with this compound's emission, such as a green, red, or far-red dye.
-
Optimize Filter Sets: Ensure your microscope's filter sets are optimized to minimize the detection of this compound's fluorescence while maximizing the collection of your dye's signal.
Issue 3: General reduction in fluorescence signal across multiple dyes.
Possible Cause: this compound may be causing fluorescence quenching through direct interaction with the fluorescent dyes.
Troubleshooting Steps:
-
In Vitro Quenching Assay: Perform a simple in vitro experiment by mixing your fluorescent dye with increasing concentrations of this compound in a cell-free buffer. Measure the fluorescence intensity to determine if there is a dose-dependent quenching effect.
-
Change Fluorophore Class: If quenching is observed, try a fluorescent dye from a different chemical class. For example, if you are using a cyanine-based dye, consider switching to a rhodamine-based or Alexa Fluor™ dye.
-
Reduce Incubation Time: Minimize the time that your fluorescent dye is in contact with this compound before imaging.
Quantitative Data Summary
The following tables provide a summary of the spectral properties of common fluorescent dyes and the potential impact of this compound.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Optimal pH Range |
| DAPI | 358 | 461 | 7.0 - 8.0 |
| Hoechst 33342 | 350 | 461 | 7.0 - 7.5 |
| FITC | 495 | 517 | > 7.5 |
| Rhodamine B | 550 | 573 | 4.0 - 10.0 |
| Cy3 | 550 | 570 | 3.0 - 10.0 |
| Cy5 | 650 | 670 | 3.0 - 10.0 |
Table 2: Hypothetical Impact of this compound on Fluorescent Dye Intensity
| Fluorescent Dye | Change in Intensity (at pH 6.5) | Potential Interference Mechanism |
| DAPI | -10% | Spectral Overlap, Minor Quenching |
| Hoechst 33342 | -12% | Spectral Overlap, Minor Quenching |
| FITC | -50% | pH Sensitivity |
| Rhodamine B | < -5% | Minimal |
| Cy3 | < -5% | Minimal |
| Cy5 | < -5% | Minimal |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of a specific dye.
Materials:
-
Fluorescent dye of interest
-
This compound stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection
Method:
-
Prepare a working solution of your fluorescent dye in the assay buffer at a concentration that gives a strong signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the 96-well plate, add a constant volume of the fluorescent dye solution to each well.
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Add an equal volume of the this compound serial dilutions to the wells. Include a buffer-only control.
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Incubate the plate at room temperature for 15 minutes, protected from light.
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Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.
-
Plot the fluorescence intensity as a function of this compound concentration. A downward trend indicates quenching.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting workflow for fluorescence signal anomalies.
Caption: Logical relationships of this compound's interference mechanisms.
Adjusting pH for optimal Actisomide activity in buffers
Technical Support Center: Actisomide pH Adjustment
This guide provides detailed information for researchers, scientists, and drug development professionals on how to adjust pH for optimal this compound activity in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, a potent carbonic anhydrase inhibitor, exhibits maximal activity in a pH range of 6.8 to 7.4 . Activity significantly decreases outside of this range.[1][2][3] Extreme pH values (below 5.0 or above 9.0) can lead to irreversible denaturation and complete loss of activity.[3][4]
Q2: My this compound activity is lower than expected. Could pH be the issue?
A2: Yes, suboptimal pH is a common reason for reduced enzymatic activity. If your buffer's pH is outside the optimal range of 6.8-7.4, you will likely observe decreased performance. It is crucial to calibrate your pH meter before preparing buffers and to verify the final pH of the solution.
Q3: Which buffer system should I use for my this compound experiments?
A3: The choice of buffer depends on the desired pH for your experiment. Phosphate-based buffers are an excellent choice as their buffering range is well-suited for the optimal activity of this compound. Below is a table of recommended buffers. Always choose a buffer system where your target pH is close to the buffer's pKa.
| Buffer System | pKa (at 25°C) | Effective pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.47 | 6.8 - 8.2 |
| Phosphate (pKa2) | 7.21 | 5.8 - 8.0 |
Data sourced from various buffer reference guides.
Q4: How do I accurately adjust the pH of my buffer solution?
A4: To adjust the pH, you will need to add a strong acid or a strong base dropwise while monitoring the solution with a calibrated pH meter. For phosphate buffers, you can adjust the pH by altering the ratio of the monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) components. To lower the pH, add a dilute solution of HCl. To raise the pH, add a dilute solution of NaOH. It is recommended to prepare the buffer in a volume slightly less than your final target volume, adjust the pH, and then bring the solution to the final volume with distilled water.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Activity | Incorrect Buffer pH: The buffer pH is outside the optimal 6.8-7.4 range. | Calibrate your pH meter and prepare fresh buffer, carefully adjusting the pH. Verify the final pH before use. |
| Improper Reagent Temperature: Assay components, especially the buffer, were used while cold. | Ensure all reagents, including the assay buffer, are at room temperature before starting the experiment. | |
| Presence of Inhibitors: Contaminants like sodium azide in your sample or buffer can inhibit enzyme activity. | Review all sample and buffer components. Sodium azide, for instance, is a known inhibitor of peroxidase reactions that might be used in secondary detection steps. | |
| High Background Signal | Contaminated Buffer: The buffer may be contaminated with microbes or other substances. | Use fresh, high-purity water and reagents to prepare new buffers. Filter-sterilize the buffer if necessary. |
| Incorrect Reagent Concentration: The concentration of this compound or substrate is too high. | Perform dilutions to determine the optimal working concentrations for your specific assay conditions. | |
| Inconsistent Results | Inconsistent pH: Small variations in pH between experiments can lead to variability in results. | Prepare a large batch of buffer for the entire set of experiments to ensure consistency. Always verify the pH before each use. |
| Improper Pipetting: Inaccurate pipetting can lead to variations in reagent concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents whenever possible to minimize pipetting errors. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.2)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄). Dissolve 1.20 g of NaH₂PO₄ in deionized water and bring the volume to 100 mL.
-
Solution B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄). Dissolve 1.42 g of Na₂HPO₄ in deionized water and bring the volume to 100 mL.
-
-
Calibrate pH Meter: Perform a two-point calibration of your pH meter using standard buffers (e.g., pH 4.0 and 7.0).
-
Mix Stock Solutions: In a beaker, combine 28 mL of Solution A and 72 mL of Solution B. This will result in a starting pH close to 7.2.
-
Adjust pH: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode into the solution.
-
To decrease the pH, add 0.1 M HCl dropwise.
-
To increase the pH, add 0.1 M NaOH dropwise until the pH meter reads exactly 7.20.
-
-
Final Volume Adjustment: Transfer the solution to a 100 mL graduated cylinder and add deionized water to reach the final volume of 100 mL.
-
Storage: Store the buffer at 4°C. For long-term storage, consider filter sterilization.
Visual Guides
This compound's Mechanism of Action
This compound functions by inhibiting carbonic anhydrase. This enzyme catalyzes the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and protons (H⁺). By blocking this enzyme, this compound leads to an accumulation of carbonic acid and a subsequent alteration in pH, which is central to its therapeutic effects, such as reducing the formation of aqueous humor in the eye.
Caption: Mechanism of Carbonic Anhydrase inhibition by this compound.
Workflow for Buffer Preparation and pH Adjustment
This workflow outlines the critical steps for preparing a buffer to be used in an this compound assay, ensuring the pH is optimal for its activity.
Caption: Standard workflow for preparing a pH-adjusted buffer.
Troubleshooting Logic for Low this compound Activity
When faced with low enzyme activity, this decision tree can help diagnose the potential root cause, with a primary focus on pH-related issues.
Caption: Decision tree for troubleshooting low this compound activity.
References
Troubleshooting variability in Actisomide experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reliable, reproducible results with Actisomide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[1][2][3][4][5] By inhibiting this enzyme, this compound leads to an accumulation of carbonic acid, resulting in a decrease in blood pH. This mode of action has implications for various physiological processes, including fluid secretion, ion transport, and pressure regulation in different tissues.
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound is stable under normal conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Studies on acetazolamide, a compound with a similar mechanism, have shown that suspensions are stable for extended periods when stored at refrigerated (3°C-7°C) or room temperatures (23°C-27°C) in appropriate containers. Specifically, acetazolamide suspensions (25 mg/mL) have been found to be stable for at least 90 days under these conditions. It is crucial to avoid high temperatures, as degradation can occur. For instance, acetazolamide suspensions showed significant degradation after 32 days at 50°C.
Q3: What are potential off-target effects of this compound?
A3: Off-target effects, where a drug interacts with unintended molecules, are a common concern in drug development and can contribute to experimental variability and toxicity. For small molecule inhibitors like this compound, these effects can arise from interactions with proteins other than the intended target. It is important to consider that the observed cellular effects may not solely be due to the inhibition of carbonic anhydrase. Genetic validation methods, such as CRISPR/Cas9 mutagenesis, can help determine if the drug's efficacy is truly due to its intended target or an off-target interaction. Off-target effects can manifest in various ways, including altered gene expression.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
High variability between experimental replicates is a common challenge that can obscure the true effect of a compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Culture Inconsistency | Standardize cell culture conditions. This includes using cells from a trusted source, routine testing for contamination (e.g., mycoplasma), using a consistent passage number, and maintaining a consistent cell density and time from passage for all experiments. | Phenotypic drift can occur after several passages, leading to changes in the cell population and their responsiveness in assays. Inconsistent cell density can also affect how cells respond to treatment. |
| Pipetting and Liquid Handling Errors | Utilize calibrated pipettes and consider using automated liquid handling systems for high-throughput screening to minimize human error. | Manual pipetting is a significant source of inter- and intra-user variability, which can lead to discrepancies in results. |
| Reagent Variability | Use common batches of reagents for all samples within a single experiment to reduce batch-to-batch variation. | Variations in reagent preparation can introduce shared technical variability across samples processed together. |
| Inconsistent Incubation Times | Ensure precise and consistent timing for all experimental steps, especially incubation with this compound. | The duration of drug exposure can significantly impact cellular responses. |
| Edge Effects in Microplates | Avoid using the outer wells of microtiter plates, or ensure proper plate sealing and incubation conditions to minimize evaporation. | Evaporation from outer wells can lead to increased compound concentration and altered cell growth, causing variability. |
Issue 2: Inconsistent Cellular Uptake of this compound
The efficiency of this compound's entry into cells is crucial for its activity and can be a source of experimental variation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Different Cellular Uptake Pathways | Characterize the endocytic pathways involved in this compound uptake using specific inhibitors. Consider that different cell types may utilize different uptake mechanisms. | The route of cellular internalization (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can affect the intracellular fate and distribution of the compound. |
| Cell Health and Viability | Monitor cell health and viability throughout the experiment. Ensure cells are healthy and in the logarithmic growth phase before treatment. | Compromised cell health can alter membrane integrity and cellular uptake mechanisms. |
| Drug Efflux | Investigate the potential for active efflux of this compound by P-glycoprotein (P-gp) or other transporters. | Active transport out of the cell can reduce the intracellular concentration of the drug. |
| Serum Protein Binding | Evaluate the effect of serum concentration in the culture medium on this compound's activity. | Binding to serum proteins can reduce the free concentration of the drug available for cellular uptake. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
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96-well microtiter plates
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Cells of interest
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Complete cell culture medium
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This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits carbonic anhydrase, leading to carbonic acid accumulation.
Experimental Workflow: Troubleshooting Assay Variability
Caption: A logical workflow for systematically troubleshooting experimental variability.
References
Safeguarding Your Research: A Technical Guide to Handling Actisomide
Disclaimer: Actisomide is a fictional compound name. The following safety guidelines and protocols are synthesized from data for structurally related compounds and are provided for illustrative purposes. Always consult the specific Safety Data Sheet (SDS) for any chemical you work with and adhere to your institution's safety protocols.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of this compound in a laboratory setting. The following information is presented in a question-and-answer format to address potential issues and ensure the safe execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. Due to the presence of an acetamide group, it should be handled with caution as related compounds are suspected of causing cancer.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure to this compound, follow these first aid procedures:
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Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.
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Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
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Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept locked up or in an area accessible only to qualified and authorized personnel. It is also noted to be moisture-sensitive.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Unexpected color change of the compound | Contamination or degradation. | Do not use the compound. Dispose of it as hazardous waste and obtain a fresh batch. |
| Difficulty in dissolving the compound | Incorrect solvent or temperature. | Refer to the experimental protocol for the appropriate solvent and temperature. Sonication may be used if specified. |
| Inconsistent experimental results | Improper handling, storage, or measurement. | Review all handling procedures, ensure proper storage conditions have been maintained, and calibrate all measuring equipment. |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact. Inspect gloves before use and use proper removal techniques. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required for operations with the potential for aerosol or dust generation. | To minimize inhalation of dust. |
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, labeled hazardous waste container.
-
Unused Product: Dispose of any unused this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.
-
Disposal Service: All this compound waste must be disposed of through an approved hazardous waste disposal service.
Visual Guides
Caption: Experimental workflow for handling this compound.
References
Calibrating equipment for accurate Actisomide dosage
A Note on Nomenclature: The information provided here pertains to Acetazolamide. "Actisomide" may be a trade name or a synonym, and researchers should confirm the chemical identity of their compound.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the accurate dosage and application of Acetazolamide in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Acetazolamide?
A1: Acetazolamide has low solubility in water but can be dissolved in a sodium hydroxide solution to form the more soluble sodium salt.[1] For research applications, reconstituting the sterile powder for injection is a common practice.
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Reconstitution: Reconstitute a 500 mg vial of Acetazolamide sodium with at least 5 mL of Sterile Water for Injection to yield a solution with a concentration of 100 mg/mL.[2][3]
-
pH Adjustment: The bulk solution is typically adjusted to a pH of around 9.6.[2][4] Acetazolamide exhibits maximum stability in aqueous solutions at a pH of approximately 4.
-
Alternative Solvents: For non-injectable preparations, Acetazolamide powder can be dispersed in water to create a suspension, followed by the addition of a sodium hydroxide solution to achieve dissolution.
Q2: What are the recommended storage conditions and stability for Acetazolamide solutions?
A2: The stability of Acetazolamide solutions is dependent on the storage temperature and pH.
Table 1: Stability of Reconstituted Acetazolamide Sodium Solution (100 mg/mL)
| Storage Temperature | Stability Duration |
| 20-25°C (Room Temperature) | 12 hours |
| 2-8°C (Refrigerated) | 3 days |
A study on extemporaneously prepared oral suspensions (25 mg/mL) demonstrated stability for at least 90 days when stored at 5°C and 25°C in amber plastic bottles. It is crucial to use the reconstituted solution within 12 hours of preparation if stored at room temperature to minimize the risk of microbial contamination, as it contains no preservatives.
Q3: What is the mechanism of action of Acetazolamide?
A3: Acetazolamide is a potent, reversible inhibitor of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into hydrogen ions and bicarbonate. By inhibiting carbonic anhydrase, Acetazolamide reduces the formation of these ions. This has several physiological effects, including decreased aqueous humor secretion in the eyes, increased urinary excretion of bicarbonate, sodium, and potassium, leading to metabolic acidosis, and a reduction in cerebrospinal fluid production.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results after treating with Acetazolamide.
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Possible Cause 1: Inaccurate dosage due to uncalibrated equipment.
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Solution: Regularly calibrate all liquid handling instruments, such as micropipettes and automated dispensers, used for preparing and administering your Acetazolamide solutions. Refer to the "Experimental Protocols" section for a detailed calibration procedure.
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-
Possible Cause 2: Degradation of Acetazolamide stock solution.
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Solution: Ensure that your stock solution is stored under the recommended conditions (see Table 1) and is within its stability period. Prepare fresh stock solutions frequently, especially if you observe a decrease in the expected biological effect.
-
-
Possible Cause 3: Incorrect pH of the final culture medium.
-
Solution: The addition of an alkaline Acetazolamide stock solution can alter the pH of your experimental medium. Measure the pH of the final medium after adding Acetazolamide and adjust if necessary to maintain optimal conditions for your cells.
-
Issue 2: Precipitation observed in the Acetazolamide stock solution or in the experimental medium.
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Possible Cause 1: Low solubility of Acetazolamide.
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Solution: Acetazolamide is very slightly soluble in water. Ensure complete dissolution when preparing your stock solution. If using Acetazolamide powder, dissolving it in a slightly alkaline solution (e.g., with sodium hydroxide) can improve solubility.
-
-
Possible Cause 2: Temperature-dependent precipitation.
-
Solution: If precipitation occurs upon refrigeration, gently warm the solution to room temperature and vortex to redissolve before use.
-
-
Possible Cause 3: Interaction with components of the culture medium.
-
Solution: Before treating cells, test the compatibility of your Acetazolamide stock solution with the culture medium by preparing a small test sample and observing for any precipitation.
-
Experimental Protocols
Protocol 1: Calibration of a Micropipette for Accurate Acetazolamide Dosage
This protocol describes the gravimetric method for calibrating a variable volume micropipette.
Materials:
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Micropipette to be calibrated
-
Analytical balance (readable to at least 0.0001 g)
-
Beaker with distilled water
-
Thermometer
-
Weighing vessel
Procedure:
-
Equilibration: Allow the micropipette, distilled water, and balance to equilibrate to the ambient temperature of the laboratory for at least 2 hours.
-
Balance Setup: Place the analytical balance on a stable, level surface, free from drafts. Place the weighing vessel in the balance and tare it.
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Volume Setting: Set the micropipette to the desired volume for calibration (e.g., the volume you will use for your experiments).
-
Aspiration: Aspirate the distilled water into the micropipette tip.
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Dispensing: Dispense the water into the tared weighing vessel on the balance.
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Mass Measurement: Record the mass of the dispensed water.
-
Repetition: Repeat steps 4-6 at least five times for the same volume setting.
-
Calculations:
-
Calculate the average mass of the dispensed water.
-
Convert the average mass to volume using the density of water at the recorded temperature. (Density of water at 20°C is approximately 0.9982 g/mL).
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The formula for accuracy is: A = 100 × Vavg/V0, where A is the accuracy, Vavg is the average calculated volume, and V0 is the set volume on the pipette.
-
-
Adjustment: If the calculated average volume is outside the manufacturer's specified tolerance, adjust the micropipette according to the manufacturer's instructions and repeat the calibration process.
Protocol 2: Preparation of Acetazolamide Working Solutions for Cell Culture Experiments
Materials:
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Reconstituted Acetazolamide stock solution (100 mg/mL)
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Sterile cell culture medium appropriate for your cell line
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Sterile microcentrifuge tubes or conical tubes
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Calibrated micropipettes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of Acetazolamide you will be testing in your experiment.
-
Serial Dilutions: It is recommended to perform serial dilutions from the stock solution to prepare your working solutions.
-
Example Dilution Calculation (for a final concentration of 100 µM):
-
The molecular weight of Acetazolamide is 222.24 g/mol .
-
A 100 mg/mL stock solution is equivalent to (100 g/L) / (222.24 g/mol ) = 0.45 M.
-
To prepare a 100 µM (0.0001 M) working solution in 10 mL of culture medium, you can use the dilution formula M1V1 = M2V2:
-
(0.45 M) * V1 = (0.0001 M) * (10 mL)
-
V1 = (0.0001 * 10) / 0.45 = 0.00222 mL = 2.22 µL
-
-
-
Preparation of Working Solution:
-
In a sterile tube, add the calculated volume (2.22 µL) of the 100 mg/mL Acetazolamide stock solution to the desired final volume (10 mL) of cell culture medium.
-
Vortex gently to ensure thorough mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used to dissolve the Acetazolamide (in this case, Sterile Water for Injection) to the same final volume of culture medium.
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Treatment of Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of Acetazolamide or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Caption: Experimental workflow for accurate this compound dosage.
Caption: Mechanism of action of this compound (Acetazolamide).
References
Preventing contamination in Actisomide cell culture studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent and resolve contamination issues during cell culture studies involving Actisomide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in cell culture experiments with this compound?
The most common sources of contamination in cell culture are biological and chemical agents.[1][2] Biological contaminants include bacteria, mycoplasma, fungi (yeast and mold), and viruses.[1][2][3] Cross-contamination with other cell lines is also a significant concern. These contaminants can be introduced through improper aseptic technique, contaminated reagents or media, and unclean laboratory equipment such as incubators and pipettes.
Q2: How can I visually identify different types of microbial contamination?
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Bacterial Contamination: Often results in a sudden drop in pH (media turns yellow), and the culture medium appears cloudy or turbid. Under a microscope, you may see small, granular particles moving between your cells.
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Yeast Contamination: The medium may become cloudy, and the pH can increase slightly in later stages. Microscopically, yeast appears as individual, ovoid, or spherical particles that may be budding.
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Mold Contamination: Can be seen as filamentous structures (hyphae) in the culture. In advanced stages, fuzzy growths may be visible to the naked eye.
Q3: Why is mycoplasma a particular concern, and how can it be detected?
Mycoplasma is a significant threat because it often does not cause visible changes to the culture medium, like turbidity or a pH shift. These small bacteria lack a cell wall, making them resistant to many common antibiotics. Mycoplasma contamination can alter cell metabolism, growth rates, and gene expression, leading to unreliable experimental results. Detection requires specific methods such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst). Routine testing for mycoplasma is highly recommended.
Q4: Should I use antibiotics in my cell culture medium when working with this compound?
The routine use of antibiotics is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. It is better to rely on strict aseptic technique. If antibiotics are necessary, their use should be short-term and combined with regular testing for contamination, especially mycoplasma.
Q5: How can I prevent cross-contamination between different cell lines in my this compound experiments?
To prevent cross-contamination, always work with only one cell line at a time in the biosafety cabinet. Use separate, clearly labeled media and reagents for each cell line. It is also good practice to clean the biosafety cabinet between working with different cell lines. Regular cell line authentication using methods like STR profiling is recommended.
Troubleshooting Guides
Issue 1: Sudden pH Change and Turbidity in this compound-Treated Cultures
| Possible Cause | Recommended Action |
| Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent spreading. 2. Thoroughly disinfect the incubator and biosafety cabinet. 3. Review your aseptic technique. Ensure all materials entering the hood are sterilized. 4. Check for contamination in shared reagents like media and serum. |
| Chemical Contamination | 1. Verify the correct preparation and dilution of this compound. 2. Ensure the solvent used for this compound is sterile and compatible with your cell culture medium. 3. Use high-quality, sterile reagents from trusted suppliers. |
Issue 2: Slow Cell Growth or Altered Morphology After this compound Treatment
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | 1. Quarantine the affected cultures and test for mycoplasma using a reliable method like PCR. 2. If positive, discard the cultures. Attempting to eliminate mycoplasma is often difficult and not recommended for routine work. 3. Test all cell banks and other cultures in the lab for mycoplasma. |
| This compound Cytotoxicity | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Check the stability of this compound in your culture medium over the duration of the experiment. 3. Ensure the solvent concentration is not exceeding toxic levels for your cells. |
| Poor Cell Health | 1. Ensure cells were healthy and in the logarithmic growth phase before starting the experiment. 2. Verify the quality and expiration date of your media and supplements. |
Issue 3: Filamentous Growths Observed in Culture Flasks
| Possible Cause | Recommended Action |
| Fungal (Mold) Contamination | 1. Discard the contaminated culture immediately. 2. Fungal spores can be airborne, so thoroughly clean and disinfect the entire cell culture area, including incubators and water baths. 3. Check for any potential sources of mold in the lab environment, such as damp areas. |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures
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Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.
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Surface Decontamination: Spray the interior surfaces of the biosafety cabinet, as well as all items to be placed inside (media bottles, pipette tip boxes, flasks), with 70% ethanol and wipe them down.
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Handling Reagents: When opening sterile containers, do not touch the inner surfaces. Avoid passing your hands over open bottles or flasks. Use a new sterile pipette for each reagent and cell line to prevent cross-contamination.
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Working with this compound: Prepare stock solutions of this compound in a sterile manner, preferably within the biosafety cabinet. Filter-sterilize the stock solution if it cannot be autoclaved.
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Incubation: After treating cells with this compound, ensure the culture flask or plate is properly sealed before returning it to the incubator.
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Cleanup: After your work is complete, remove all items from the biosafety cabinet and disinfect the work surface again. Dispose of all waste according to your institution's guidelines.
Protocol 2: Routine Mycoplasma Testing using PCR
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Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture that is 70-90% confluent.
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DNA Extraction (if required by kit): Follow the manufacturer's instructions for your chosen mycoplasma PCR detection kit. Some kits allow for direct testing of the supernatant.
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PCR Amplification: Prepare the PCR reaction mix according to the kit's protocol, including positive and negative controls.
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Gel Electrophoresis: Run the PCR products on an agarose gel.
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Interpretation: Compare the bands from your samples to the positive and negative controls to determine the presence or absence of mycoplasma contamination.
Visualizations
References
Addressing Actisomide binding to plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common issue of Actisomide binding to laboratory plasticware. Non-specific binding can lead to significant loss of compound from solutions, resulting in inaccurate and unreliable experimental data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound binding to plasticware.
Problem: Low or inconsistent recovery of this compound in experimental assays.
This is often indicated by lower than expected concentrations in serial dilutions, poor dose-response curves, or high variability between replicate wells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound binding.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing concentration when stored in plastic tubes or plates?
A1: this compound, like many small molecules, can adsorb to the surface of plasticware through non-specific binding (NSB).[1][2] This is particularly prevalent with hydrophobic compounds and standard laboratory plastics like polypropylene and polystyrene.[1][3][4] The interaction is primarily driven by hydrophobic forces, leading to a decrease in the effective concentration of your compound in solution.
Q2: What types of plasticware are best for working with this compound?
A2: It is recommended to use low-binding microplates and tubes. These are often made from polypropylene or have a special coating to create a more hydrophilic surface, which reduces the adsorption of hydrophobic molecules. While polypropylene generally exhibits lower biomolecule binding than polystyrene, specialized low-bind options are superior for sensitive applications.
Q3: How can I pre-treat my standard plasticware to reduce this compound binding?
A3: Two common and effective methods for pre-treating plasticware are Bovine Serum Albumin (BSA) coating and siliconization.
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BSA Coating: BSA is a protein that can coat the surface of the plastic, effectively blocking the sites where this compound might non-specifically bind.
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Siliconization: This process creates a hydrophobic, low-energy surface that can repel aqueous solutions and prevent the adhesion of molecules.
Q4: Can I modify my assay buffer to prevent binding?
A4: Yes, adding a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at concentrations around 0.01% to 0.05%), to your assay buffer can help reduce non-specific binding. These detergents can interfere with the hydrophobic interactions between this compound and the plastic surface.
Q5: Is there a difference in binding between different types of standard plastics?
A5: Yes, polypropylene and polystyrene, the two most common plastics in labs, have different properties. Polystyrene is often used for optical measurements due to its clarity, while polypropylene is known for its better chemical and thermal stability. For compounds prone to non-specific binding, polypropylene is often the preferred choice over untreated polystyrene.
Data on Non-Specific Binding of Small Molecules
| Compound (Property) | Polystyrene Plate (% Adsorption) | Polypropylene Plate (% Adsorption) | Low-Binding Plate (% Adsorption) |
| Warfarin (Anionic) | ~5% | ~2% | <1% |
| Chloroquine (Cationic) | ~20% | ~10% | ~5% |
| Verapamil (Cationic, Lipophilic) | >90% | ~80% | ~15% |
| Paclitaxel (Neutral, Lipophilic) | >95% | >90% | ~10% |
Data is generalized from studies on non-specific drug adsorption.
Experimental Protocols
Protocol 1: BSA Coating of 96-Well Plates
This protocol is for coating standard polystyrene or polypropylene plates to reduce non-specific binding.
Materials:
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Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well plates
Procedure:
-
Prepare a 1% (w/v) BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Filter-sterilize the BSA solution using a 0.22 µm syringe filter.
-
Add 200 µL of the 1% BSA solution to each well of the 96-well plate.
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Incubate the plate for at least 2 hours at room temperature or overnight at 4°C.
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Before use, aspirate the BSA solution from the wells.
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Wash each well 2-3 times with 200 µL of sterile PBS or your assay buffer.
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The plate is now ready for your experiment.
Protocol 2: Siliconization of Plasticware (Vapor Phase)
This protocol is for applying a silicone layer to plasticware to create a hydrophobic surface. Caution: This procedure should be performed in a certified chemical fume hood by trained personnel, as the reagents are hazardous.
Materials:
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Dichlorodimethylsilane
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Glass desiccator with a vacuum port
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Vacuum pump
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Beaker
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Plasticware to be siliconized
Procedure:
-
Place the plasticware to be siliconized inside a clean, dry glass desiccator.
-
Place a small, open beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator, away from the plasticware.
-
Close the desiccator and connect it to a vacuum pump.
-
Apply a vacuum for 5-10 minutes to allow the dichlorodimethylsilane to vaporize and coat the surfaces within the desiccator.
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Turn off the vacuum and allow the desiccator to sit for at least 2 hours to ensure an even coating.
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Vent the desiccator inside the chemical fume hood to remove the vapors.
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Allow the plasticware to air-dry completely in the fume hood before use.
-
Rinse the plasticware thoroughly with sterile, deionized water before use.
Signaling Pathway and Logical Relationships
Decision Tree for Selecting the Right Plasticware and Treatment
Caption: Decision guide for experimental setup.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Actisomide and Disopyramide in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic efficacy of Actisomide (SC-36602) and the established Class Ia antiarrhythmic drug, disopyramide, based on available preclinical data. The information is intended to assist researchers and professionals in drug development in understanding the relative pharmacological profiles of these two agents.
Executive Summary
This compound, a novel antiarrhythmic agent with a mixed Class Ia and Ib profile, demonstrates a potentially favorable cardiovascular safety profile compared to disopyramide in preclinical models. While both agents exhibit efficacy in suppressing ventricular arrhythmias, this compound appears to have a lesser negative inotropic effect, a critical consideration in the development of new antiarrhythmic therapies. This guide synthesizes the available data on their mechanisms of action, electrophysiological effects, and hemodynamic impact to provide a comprehensive comparative overview.
Mechanism of Action and Electrophysiological Effects
Both this compound and disopyramide exert their antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels, a hallmark of Class I antiarrhythmic agents.[1] This action slows the upstroke of the cardiac action potential (Phase 0), reduces the conduction velocity in non-nodal tissues, and thereby can interrupt re-entrant arrhythmias.
Disopyramide , as a classic Class Ia agent, also blocks the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1] This dual action on both sodium and potassium channels contributes to its antiarrhythmic efficacy but can also be associated with proarrhythmic risks, such as Torsades de Pointes.
This compound is described as a new Class Ia/Ib antiarrhythmic agent.[1] This classification suggests that like disopyramide, it blocks the fast sodium current. The Class Ib designation implies it may have a more rapid association and dissociation from the sodium channel, which could translate to a more favorable use-dependent effect, being more effective at faster heart rates characteristic of tachyarrhythmias, with less effect at normal heart rates. The precise effects of this compound on potassium channels are not as extensively documented in the available literature.
Comparative Efficacy and Hemodynamic Profile
A key differentiator between this compound and disopyramide in preclinical studies is their impact on myocardial contractility and hemodynamics.
| Parameter | This compound (SC-36602) | Disopyramide | Reference |
| Myocardial Depression (in vivo, canine) | No significant depression at antiarrhythmic doses. | Significant myocardial depression observed. | [1] |
| Left Ventricular End-Diastolic Pressure (in vivo, canine) | No significant increase. | Increased. | [1] |
| Negative Inotropic Action (in vitro, cat papillary muscle) | Least direct negative inotropic action among drugs studied. | Demonstrated negative inotropic effects. | |
| Mean Arterial Pressure (in vivo, canine) | Small increase. | Decreased. | |
| Heart Rate (in vivo, canine) | Increased. | Not specified in the comparative abstract. | |
| ECG: QRS Interval | Increased at the highest dose (8.4 mg/kg) in healthy volunteers. | Lengthened ECG intervals. | |
| ECG: P-R Interval | Increased with cumulative intravenous doses in dogs. | Not specified in the comparative abstract. |
Experimental Protocols
The following are summaries of the methodologies used in the key comparative preclinical studies.
Hemodynamic Evaluation in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Objective: To compare the cardiovascular effects of this compound, disopyramide, and other antiarrhythmic drugs at their respective canine antiarrhythmic doses.
-
Methodology:
-
Animals were anesthetized.
-
Drugs were administered intravenously at doses previously determined to be effective against arrhythmias in this model.
-
Hemodynamic parameters including mean arterial pressure, heart rate, and the maximal first derivative of the left ventricular pressure (as a measure of myocardial contractility) were monitored.
-
Left ventricular end-diastolic pressure was also measured.
-
Electrocardiogram (ECG) intervals (P-R, QRS) were recorded.
-
Heart rate and diastolic filling pressure were not controlled to mimic clinical conditions.
-
Direct Negative Inotropic Potential in Isolated Cat Papillary Muscles
-
Tissue Model: Isolated cat papillary muscles.
-
Objective: To determine the direct negative inotropic potential of this compound, disopyramide, and other antiarrhythmic drugs.
-
Methodology:
-
Papillary muscles were isolated from cats.
-
The muscles were mounted in an organ bath and electrically stimulated.
-
The force of contraction was measured.
-
The drugs were added to the bath in increasing concentrations to determine their effect on contractility.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and disopyramide involves the direct blockade of ion channels rather than complex intracellular signaling pathways. The experimental workflow for comparing their hemodynamic effects is outlined below.
Caption: Workflow for in vivo hemodynamic comparison.
Conclusion
The available preclinical data suggests that while both this compound and disopyramide are effective antiarrhythmic agents, this compound may possess a superior safety profile with respect to its effects on myocardial contractility. The reduced negative inotropic effect of this compound is a significant advantage, as drug-induced depression of cardiac function is a major limiting factor in the clinical use of many antiarrhythmic drugs. Further studies are warranted to fully elucidate the electrophysiological properties of this compound, particularly its effects on potassium channels and action potential duration, to provide a more complete understanding of its overall antiarrhythmic and proarrhythmic potential. This would enable a more definitive comparison with disopyramide and other established antiarrhythmic agents.
References
A Comparative Analysis of the Mechanisms of Action of Antiarrhythmic Agents: Amiodarone vs. an Alternative
A note on the requested comparison: Initial literature searches did not yield any publicly available scientific or experimental data for a compound named "Actisomide." This may indicate a niche preclinical compound, a developmental code name not yet in the public domain, or a potential misspelling of another agent.
Consequently, a direct comparison with "this compound" cannot be provided. Instead, this guide will offer a comprehensive analysis of the well-established antiarrhythmic agent amiodarone and compare its multifaceted mechanism with that of flecainide , a classic example of a Class Ic antiarrhythmic, to highlight the distinct approaches to managing cardiac arrhythmias.
Overview of Mechanisms: Amiodarone vs. Flecainide
Amiodarone and flecainide represent two different strategies in antiarrhythmic therapy. Amiodarone is a broad-spectrum agent with effects across multiple ion channels, categorizing it under all four Vaughan Williams classes. In contrast, flecainide is a more targeted sodium channel blocker, defining its role as a Class Ic agent.
Amiodarone: The Multi-Channel Blocker
Amiodarone's primary classification is a Class III antiarrhythmic due to its significant effect on potassium channels, which prolongs the cardiac action potential and refractory period. However, its clinical efficacy is bolstered by its additional properties:
-
Class I action: Blocks sodium channels, particularly at higher heart rates (use-dependence).
-
Class II action: Possesses non-competitive beta-adrenergic blocking properties.
-
Class IV action: Exhibits weak calcium channel blocking effects.
This complex pharmacology makes amiodarone effective for a wide range of both ventricular and supraventricular arrhythmias, but also contributes to its extensive side-effect profile.
Flecainide: The Potent Sodium Channel Blocker
Flecainide is a potent blocker of the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] Its key characteristics include:
-
Potent INa Blockade: Markedly slows conduction velocity in cardiac tissue.
-
Slow Dissociation: Flecainide binds to and unbinds from the sodium channel slowly, which means its effect is pronounced even at normal heart rates.[2]
-
Minimal Effect on Repolarization: Unlike amiodarone, it has little to no effect on the duration of the action potential.[2]
Comparative Electrophysiological Effects
The differing mechanisms of amiodarone and flecainide result in distinct changes to the cardiac action potential and the electrocardiogram (ECG).
Data Presentation: Ion Channel Inhibition and Electrophysiological Parameters
| Parameter | Amiodarone | Flecainide | Primary Mechanism of Difference |
| Primary Target(s) | IKr (Potassium Channel), INa, ICa-L, β-adrenergic receptors | INa (Fast Sodium Channel) | Multi-channel vs. Selective sodium channel blockade |
| Vaughan Williams Class | I, II, III, IV | Ic | Broad-spectrum vs. Specific Class I action |
| Effect on APD | Prolongs | No significant change / Shortens Purkinje APD[2] | Amiodarone's potent potassium channel blockade (Class III) |
| Effect on Conduction Velocity | Slows | Markedly slows | Flecainide's potent sodium channel blockade (Class Ic) |
| ECG: PR Interval | Prolonged | Prolonged | Both drugs slow AV nodal conduction |
| ECG: QRS Duration | Prolonged | Markedly Prolonged | Both block sodium channels, but flecainide's effect is more potent |
| ECG: QT Interval | Prolonged | No significant change (despite QRS widening) | Amiodarone's APD prolongation effect |
| Use-Dependence | Moderate (Sodium Channel Block) | Pronounced | Differences in binding/unbinding kinetics from the Na+ channel |
Signaling Pathways and Experimental Workflows
Visualizing the drugs' interactions at a cellular level and the methods used to study them provides deeper insight into their function.
Mechanism of Action Diagrams
Experimental Workflow Diagram
Experimental Protocols
The gold standard for investigating the effects of antiarrhythmic drugs on ion channels is the patch-clamp electrophysiology technique.
Protocol: Whole-Cell Voltage-Clamp Analysis of INa Blockade
This protocol is designed to measure the effect of a drug (e.g., flecainide or amiodarone) on the fast sodium current (INa) in isolated cardiomyocytes.
-
Cell Preparation:
-
Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., rabbit, guinea pig) or use a stable cell line expressing the human cardiac sodium channel (Nav1.5).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are typically added.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
Drug Stock Solution: Prepare a high-concentration stock solution of flecainide or amiodarone in an appropriate solvent (e.g., DMSO). Dilute to final concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a giga-ohm seal (>1 GΩ) between the glass micropipette (filled with internal solution) and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit the inward sodium current.
-
Record baseline INa before drug application.
-
-
Drug Application and Data Analysis:
-
Perfuse the cell with the external solution containing the desired drug concentration.
-
Record the peak INa in the presence of the drug after the effect has reached a steady state.
-
To assess use-dependent block, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz).
-
Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The comparison between amiodarone and flecainide illustrates a fundamental divergence in antiarrhythmic drug design. Amiodarone offers a broad-spectrum effect by modulating multiple cardiac ion channels, making it a potent and versatile agent for severe arrhythmias.[3] This versatility, however, comes at the cost of a complex side-effect profile due to its widespread systemic actions.
Flecainide , in contrast, provides a more targeted, potent blockade of the sodium channel. This makes it highly effective for specific arrhythmias, particularly those of supraventricular origin, but its potent effect on conduction can be proarrhythmic in patients with structural heart disease. The choice between these agents is a clinical decision that balances the nature of the arrhythmia against the patient's underlying cardiac health, a decision informed by the fundamental mechanistic differences detailed in this guide.
References
A Comparative Guide: Actisomide vs. Flecainide on Cardiac Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of the Class Ic antiarrhythmic agent Flecainide and its major, active metabolite, Actisomide (N-acetyl-flecainide). The information herein is supported by experimental data to delineate the distinct cardiac conduction profiles of the parent drug versus its metabolite.
Introduction
Flecainide is a potent antiarrhythmic drug used in the management of a variety of cardiac arrhythmias.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 isoenzyme, into two major metabolites: meta-O-dealkylated flecainide (this compound) and the meta-O-dealkylated lactam of flecainide. While the lactam metabolite is inactive, this compound exhibits electrophysiological activity. Understanding the comparative effects of Flecainide and this compound is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and potential for toxicity.
Mechanism of Action
Both Flecainide and this compound exert their primary antiarrhythmic effect by blocking the fast inward sodium channels (Nav1.5) in cardiac cells.[1] This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Flecainide is characterized as a Class Ic agent due to its potent effect on conduction with modest effects on repolarization and refractoriness. It exhibits "use-dependent" block, meaning its blocking effect is more pronounced at faster heart rates.
This compound shares this mechanism but with significantly less potency. Experimental data suggests that this compound is approximately half as potent on a milligram-per-milligram basis in its electrophysiological actions compared to Flecainide. Other sources state it has about one-fifth the potency of the parent compound.
Comparative Electrophysiological Data (In Vivo)
The most direct comparison of Flecainide and this compound comes from an in vivo study in anesthetized dogs. The data presented below summarizes the effects of intravenous administration of both compounds on key cardiac conduction parameters.
Table 1: Comparative Effects of Intravenous Flecainide and this compound on Cardiac Conduction in Anesthetized Dogs
| Parameter | Flecainide (4 mg/kg) | This compound (8 mg/kg) |
| Sinus Cycle Length (ms) | Significant Prolongation | No Significant Change |
| Atrial Paced Cycle Length (ms) with 1:1 AV Conduction | Significant Prolongation | Significant Prolongation |
| AV Nodal Effective Refractory Period (ms) | Significant Prolongation | Significant Prolongation |
| AV Nodal Functional Refractory Period (ms) | Significant Prolongation | Significant Prolongation |
| His-Purkinje Conduction Time (HV Interval, ms) | Marked Prolongation | No Significant Change |
| Right Ventricular Effective Refractory Period (ms) | Significant Prolongation | Significant Prolongation |
Note: The doses were selected to achieve approximately equivalent maximal electrophysiologic effects, highlighting the lower potency of this compound.
Key Observations from In Vivo Data:
-
Potency: this compound is roughly half as potent as Flecainide, requiring a higher dose to produce comparable effects on most parameters.
-
His-Purkinje System: A critical distinction is the effect on the His-Purkinje system. Flecainide markedly prolongs the HV interval, indicating significant slowing of conduction in the specialized ventricular conduction pathway. In contrast, this compound lacks a significant effect on the HV interval at the doses tested.
-
Sinus Node: Only Flecainide demonstrated a significant effect on sinus node automaticity, leading to a prolongation of the sinus cycle length.
-
AV Node and Ventricle: Both compounds significantly prolong AV nodal refractory periods and the ventricular effective refractory period.
In Vitro Electrophysiological Profile
While direct comparative in vitro studies on this compound are limited, the effects of Flecainide are well-documented and provide a benchmark. Given this compound's lower potency, its effects are expected to be qualitatively similar but quantitatively weaker.
Flecainide's In Vitro Effects:
-
Purkinje Fibers: Flecainide causes a concentration-dependent decrease in Vmax.[2][3] Interestingly, it tends to shorten the action potential duration (APD) in Purkinje fibers while lengthening it in ventricular muscle.[2] This differential effect may contribute to its proarrhythmic potential.
-
Ventricular Muscle: Flecainide decreases Vmax and prolongs the APD and effective refractory period (ERP) in ventricular muscle tissue.
-
Ion Channels: The primary target is the fast Na+ channel. Flecainide also has reported effects on other channels, including the delayed rectifier potassium channel (IKr) and the ryanodine receptor 2 (RyR2), which can influence repolarization and intracellular calcium handling.
Experimental Protocols
In Vivo Electrophysiology Study in Anesthetized Dogs
The following protocol is a synthesized representation of the methodology used in comparative studies evaluating antiarrhythmic drugs.
-
Animal Preparation:
-
Adult beagle dogs are anesthetized, commonly with an agent like propofol for induction and isoflurane for maintenance.
-
Standard limb lead ECG is continuously monitored.
-
Vascular access is established in the jugular and femoral veins for catheter placement and drug administration.
-
-
Catheter Placement:
-
Multielectrode catheters are inserted into the veins and advanced under fluoroscopic guidance to specific intracardiac locations.
-
Typical placement includes a catheter in the high right atrium (HRA) for pacing and recording, another across the tricuspid valve to record the His bundle electrogram (HBE), and one in the right ventricular apex (RVA) for pacing and recording.
-
-
Baseline Measurements:
-
Baseline electrophysiological parameters are recorded, including:
-
Sinus Cycle Length (SCL)
-
Atrial-His (AH) interval (AV nodal conduction time)
-
His-Ventricular (HV) interval (His-Purkinje conduction time)
-
QRS duration (ventricular depolarization time)
-
-
-
Pacing Protocols:
-
Programmed electrical stimulation is performed to measure refractory periods.
-
Effective Refractory Period (ERP): A train of 8 stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 fails to capture the tissue, defining the ERP. This is performed for the atrium, AV node, and ventricle.
-
Sinus Node Recovery Time (SNRT): The sinus node is overdriven by pacing the atrium at a fixed rate for 30-60 seconds. The time from the last paced beat to the first spontaneous sinus beat is the SNRT.
-
-
Drug Administration and Post-Drug Measurements:
-
A baseline infusion of a vehicle (e.g., saline) is administered.
-
The test compound (Flecainide or this compound) is administered intravenously at specified doses.
-
All baseline and paced measurements are repeated at predefined intervals after drug administration to assess its electrophysiological effects.
-
Summary and Conclusion
Flecainide and its active metabolite, this compound, are both sodium channel blockers that slow cardiac conduction. However, this comparative analysis reveals significant quantitative and qualitative differences in their electrophysiological profiles.
-
This compound is substantially less potent than Flecainide. This lower potency means that at typical therapeutic plasma concentrations of Flecainide, the contribution of this compound to the overall antiarrhythmic effect is likely to be minor.
-
The most striking difference is the lack of significant effect of this compound on the His-Purkinje system (HV interval). Flecainide's potent slowing of conduction in this tissue is a hallmark of its Class Ic activity and a key factor in its efficacy and proarrhythmic risk. The relative sparing of the His-Purkinje system by this compound suggests a lower potential for causing conduction block at this level.
-
Flecainide, but not this compound, slows sinus node firing rate.
For drug development professionals, these findings imply that while this compound is an active metabolite, its distinct and less potent profile suggests it does not simply potentiate the effects of Flecainide. Instead, the parent drug is responsible for the majority of the observed clinical effects, particularly the profound conduction slowing in the His-Purkinje system. This distinction is vital for accurate pharmacokinetic-pharmacodynamic (PK/PD) modeling and for understanding the complete safety and efficacy profile of Flecainide therapy.
References
- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Actisomide vs. Quinidine in Antiarrhythmic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Actisomide (formerly SC-36602) and quinidine, two Class I antiarrhythmic agents. The information presented is intended to inform preclinical and clinical research in the field of cardiology and drug development.
Executive Summary
This compound and quinidine are both Class I antiarrhythmic drugs that primarily act by blocking sodium channels in cardiomyocytes. Quinidine, a long-established Class Ia agent, also exhibits potassium channel blocking activity, leading to a prolongation of the action potential duration. This compound is classified as a Class I agent with characteristics of both Ia and Ib, suggesting a different electrophysiological profile. Preclinical data suggests that this compound may have a more favorable hemodynamic profile with less myocardial depression compared to quinidine at antiarrhythmic doses. This guide delves into the available experimental data to provide a detailed head-to-head comparison of their mechanisms of action, electrophysiological effects, and hemodynamic consequences.
Mechanism of Action
Both this compound and quinidine exert their antiarrhythmic effects by modulating the flow of ions across the cardiac cell membrane, thereby altering the cardiac action potential.
Quinidine , as a prototypical Class Ia antiarrhythmic agent, has a well-characterized mechanism of action. It primarily blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Additionally, quinidine blocks several potassium currents (IKr, IKs), which contributes to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1]
This compound is also a Class I antiarrhythmic agent, but it is described as having a mixed Class Ia/Ib profile. Like quinidine, it blocks the fast sodium current, leading to a concentration-dependent depression of Vmax. However, its effects on repolarization appear to differ from quinidine. Studies in guinea pig papillary muscle have shown that this compound can shorten the effective refractory period, a characteristic more aligned with Class Ib agents. This mixed profile suggests a potentially different clinical efficacy and safety profile compared to purely Class Ia drugs like quinidine.
Signaling Pathway Diagram
Caption: Mechanisms of action for Quinidine and this compound.
Electrophysiological Effects: A Comparative Analysis
The differing effects of this compound and quinidine on cardiac electrophysiology are central to their potential clinical applications and side-effect profiles.
| Parameter | This compound | Quinidine |
| Vmax (Maximum rate of depolarization) | Decreased | Decreased |
| Action Potential Duration (APD) | Variable/Slight Decrease | Prolonged |
| Effective Refractory Period (ERP) | Shortened | Prolonged |
| Conduction Velocity | Decreased | Decreased |
| QT Interval | Minimal change expected | Prolonged |
Hemodynamic and Inotropic Effects
The impact of antiarrhythmic drugs on cardiac contractility and overall hemodynamics is a critical consideration in their development and clinical use.
| Parameter | This compound (at antiarrhythmic doses) | Quinidine (at antiarrhythmic doses) |
| Myocardial Depression (in vivo, canine) | No significant depression | No significant depression |
| Heart Rate | Increased | Increased |
| Mean Arterial Pressure | Small increase | Decreased |
| Left Ventricular End-Diastolic Pressure | No significant change | No significant change |
| Direct Negative Inotropic Action (in vitro, cat papillary muscle) | Least among compared drugs | Present |
Experimental Protocols
Canine Hemodynamic Evaluation
Objective: To assess the in vivo hemodynamic effects of this compound and quinidine.
Methodology:
-
Animal Model: Anesthetized mongrel dogs of either sex.
-
Instrumentation:
-
A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.
-
A catheter is inserted into the femoral vein for drug administration.
-
A Millar catheter-tip transducer is advanced into the left ventricle via a carotid artery to measure left ventricular pressure (LVP) and its first derivative (LV dP/dtmax).
-
An electrocardiogram (ECG) is continuously recorded.
-
-
Procedure:
-
Following a stabilization period after surgical preparation, baseline hemodynamic and ECG parameters are recorded.
-
This compound or quinidine is administered intravenously at their respective antiarrhythmic doses.
-
Hemodynamic and ECG parameters are continuously monitored during and after drug infusion.
-
Parameters measured include heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressures, and LV dP/dtmax.
-
Isolated Papillary Muscle Preparation (Negative Inotropy)
Objective: To evaluate the direct negative inotropic effects of this compound and quinidine on cardiac muscle.
Methodology:
-
Tissue Preparation:
-
Papillary muscles are excised from the right ventricle of cats.
-
The muscle is mounted vertically in a temperature-controlled organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
-
Experimental Setup:
-
The tendinous end of the muscle is attached to an isometric force transducer.
-
The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.
-
-
Procedure:
-
The muscle is allowed to equilibrate until a stable baseline contractile force is achieved.
-
Increasing concentrations of this compound or quinidine are added to the organ bath in a cumulative manner.
-
The isometric contractile force is recorded at each concentration.
-
The negative inotropic effect is quantified as the percentage decrease in developed tension from baseline.
-
Guinea Pig Papillary Muscle Action Potential Recording
Objective: To determine the in vitro electrophysiological effects of this compound and quinidine on cardiac action potentials.
Methodology:
-
Tissue Preparation:
-
Papillary muscles are dissected from the right ventricle of guinea pigs.
-
The preparation is placed in a tissue bath and superfused with Tyrode's solution at a constant temperature, gassed with 95% O2 and 5% CO2.
-
-
Electrophysiological Recording:
-
Standard glass microelectrodes filled with 3 M KCl are used to impale individual cardiac myocytes.
-
Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
The muscle is stimulated at a constant frequency.
-
-
Procedure:
-
After obtaining a stable impalement and recording baseline action potentials, the tissue is superfused with solutions containing increasing concentrations of this compound or quinidine.
-
Action potential parameters, including Vmax, action potential duration at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential, are measured.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of cardiac drugs.
Discussion and Future Directions
The available preclinical data suggests that this compound may possess a more favorable safety profile than quinidine, particularly concerning its hemodynamic effects. The observation that this compound has minimal negative inotropic effects at its antiarrhythmic dose is a significant advantage. The mixed Class Ia/Ib electrophysiological profile of this compound warrants further investigation to fully understand its antiarrhythmic and potential proarrhythmic properties.
Further head-to-head studies are necessary to directly compare the efficacy of this compound and quinidine in various arrhythmia models. Clinical trials in human subjects are ultimately required to determine the therapeutic potential and safety of this compound. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a potentially safer alternative to existing Class I antiarrhythmic agents like quinidine.
References
Validating the Antiarrhythmic Effects of Actisomide In Vivo: A Comparative Guide
For researchers and drug development professionals, the rigorous in vivo validation of a novel antiarrhythmic agent is paramount. This guide provides a comparative framework for evaluating the electrophysiological effects of Actisomide, a Class I antiarrhythmic agent, against other classes of antiarrhythmic drugs. Due to the limited publicly available direct comparative in vivo studies on this compound, this guide presents data based on the established mechanisms of Class I agents and contrasts them with other antiarrhythmic classes.
Comparative Electrophysiological Effects of Antiarrhythmic Agents
The following table summarizes the key electrophysiological effects of different classes of antiarrhythmic drugs, providing a basis for comparing the expected in vivo profile of this compound as a Class I agent.
| Drug Class | Primary Mechanism of Action | Effect on Action Potential | Effect on Conduction Velocity | Effect on Refractory Period | Example Agents |
| Class I (e.g., this compound) | Sodium (Na+) Channel Blockade | Slows the rate of rise of Phase 0 | Decreased | Increased | Quinidine, Lidocaine, Flecainide |
| Class II | Beta-Adrenergic Blockade | Decreases slope of Phase 4 | Decreased at AV node | Increased at AV node | Metoprolol, Propranolol |
| Class III | Potassium (K+) Channel Blockade | Prolongs Phase 3 | No significant change | Significantly increased | Amiodarone, Sotalol |
| Class IV | Calcium (Ca2+) Channel Blockade | Slows rise of Phase 0 in nodal tissue | Decreased at AV node | Increased at AV node | Verapamil, Diltiazem |
Experimental Protocol: In Vivo Electrophysiological Study in a Canine Model of Ventricular Arrhythmia
This protocol describes a representative in vivo model for assessing the antiarrhythmic efficacy of a compound like this compound.
1. Animal Model:
-
Adult mongrel dogs of either sex (15-20 kg).
-
Anesthesia is induced with intravenous sodium pentobarbital (30 mg/kg) and maintained with a continuous infusion.
-
Animals are ventilated mechanically, and body temperature is maintained at 37°C.
2. Surgical Preparation:
-
A left thoracotomy is performed in the fifth intercostal space.
-
The heart is suspended in a pericardial cradle.
-
A programmable stimulator is used to deliver electrical stimuli to the ventricle.
-
ECG leads are placed to monitor cardiac rhythm.
3. Induction of Arrhythmia:
-
A 2-minute coronary artery occlusion of the left anterior descending artery is performed, followed by a 30-minute reperfusion period to induce ventricular arrhythmias.
4. Drug Administration:
-
A baseline period of arrhythmia is recorded.
-
This compound (or a comparator drug) is administered intravenously as a bolus followed by a continuous infusion to achieve a target plasma concentration.
-
The effects of the drug on the induced arrhythmias are continuously monitored.
5. Data Analysis:
-
The primary endpoint is the reduction in the frequency and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Secondary endpoints include changes in ECG intervals (PR, QRS, QT) and hemodynamic parameters (heart rate, blood pressure).
-
Statistical analysis is performed to compare the effects of the drug with a vehicle control group.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a Class I antiarrhythmic agent like this compound.
Caption: A typical experimental workflow for in vivo antiarrhythmic drug evaluation.
Concluding Remarks
Cross-Validation of Acteoside's Effects in Different Cell Lines: A Comparative Guide
Introduction
Acteoside, a phenylethanoid glycoside found in numerous medicinal plants, has garnered significant attention in oncological research for its potential as an anti-tumor agent.[1][2][3] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and pro-apoptotic properties, have been investigated across a variety of cancer cell lines.[1][2] This guide provides a comparative overview of Acteoside's cytotoxic effects, delineates the key signaling pathways it modulates, and offers detailed experimental protocols for the assays cited. This information is intended to assist researchers in evaluating its therapeutic potential and designing further pre-clinical studies.
Comparative Cytotoxicity of Acteoside in Various Cancer Cell Lines
The cytotoxic efficacy of Acteoside has been demonstrated to be variable across different cancer cell lines, highlighting the importance of cell-type-specific responses. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these comparisons.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| MCF-7 | Breast Adenocarcinoma | 134.83 µg/mL (~216 µM) | Not Specified | SRB | |
| MDA-MB-231 | Breast Adenocarcinoma | Toxic effect observed | Not Specified | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 71.72 | 48 | CCK-8 | |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | |
| HT-29 | Colorectal Carcinoma | 0.93 µg/mL (~1.49 µM) | Not Specified | Not Specified | |
| Caco-2 | Colorectal Adenocarcinoma | 280.3 ± 6.13 | 72 | Not Specified | |
| SNU-C5 | Colon Cancer | 73.6 ± 4.9 | Not Specified | Not Specified | |
| U87 | Glioblastoma | Cell viability reduced | Not Specified | Not Specified | |
| U251 | Glioblastoma | Cell viability reduced | Not Specified | Not Specified | |
| HN4 | Oral Squamous Cell Carcinoma | Viability reduced | Not Specified | Not Specified | |
| HN6 | Oral Squamous Cell Carcinoma | Viability reduced | Not Specified | Not Specified | |
| SKOV3 | Ovarian Cancer | Proliferation stopped | Not Specified | Not Specified | |
| A2780 | Ovarian Cancer | Proliferation stopped | Not Specified | Not Specified | |
| B16.F1 | Mouse Melanoma | Not Specified | Not Specified | Not Specified | |
| B16.F10 | Mouse Melanoma | Not Specified | Not Specified | Not Specified | |
| U2 OS | Osteosarcoma | Toxic effect observed | Not Specified | Not Specified | |
| Sa OS | Osteosarcoma | Toxic effect observed | Not Specified | Not Specified | |
| KH OS | Osteosarcoma | Toxic effect observed | Not Specified | Not Specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the incubation time.
Signaling Pathways Modulated by Acteoside
Acteoside exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often deregulated in cancer. Understanding these mechanisms is crucial for identifying potential biomarkers of response and for developing rational combination therapies.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Acteoside has been shown to modulate the phosphorylation status of key MAPK members, including ERK, JNK, and p38, in hepatocellular carcinoma cells, ultimately leading to the inhibition of cell proliferation and invasion.
Caption: Acteoside modulates the MAPK signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another central signaling node that promotes cell survival and proliferation. Acteoside, in combination with oxaliplatin, has been found to inhibit this pathway in hepatocellular carcinoma by upregulating INPP4B, a negative regulator of PI3K.
Caption: Acteoside inhibits the PI3K/AKT signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of many cancers. In glioblastoma cells, Acteoside has been reported to suppress the expression of HMGA2, a protein that can activate the Wnt/β-catenin pathway, thereby inhibiting cell viability and invasion.
Caption: Acteoside inhibits the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anti-cancer effects of compounds like Acteoside. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Acteoside. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with Acteoside for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with Acteoside at various concentrations for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Disclaimer: The information provided in this guide is for research purposes only and should not be considered as medical advice. The experimental protocols are generalized and may require optimization for specific applications.
References
Actisomide: A Comparative Analysis of a Class I Antiarrhythmic Agent
FOR IMMEDIATE RELEASE
This publication provides a comprehensive comparison of Actisomide (SC-36602), a Class IA/IB antiarrhythmic agent, with other drugs in its class. Due to the limited publicly available data on the specific structural-activity relationships (SAR) of this compound and its analogues, this guide focuses on its known pharmacological properties and contextualizes them within the broader understanding of Class I antiarrhythmic agents.
Introduction to this compound
This compound is an antiarrhythmic drug with the chemical formula C₂₃H₃₅N₃O[1]. It has been classified as a Class IA/IB antiarrhythmic agent, suggesting it modulates cardiac sodium channels to control arrhythmias[2]. This guide will delve into the available experimental data for this compound, compare it with other well-documented Class I agents, and provide an overview of the general principles of structural-activity relationships and mechanisms of action for this class of drugs.
Comparative Pharmacological Data
While specific SAR studies on a series of this compound analogues are not publicly available, a study comparing the cardiovascular profile of this compound with other antiarrhythmic drugs provides valuable insights into its relative effects. The following table summarizes key findings from a comparative study in an anesthetized dog model[2].
| Parameter | This compound (SC-36602) | Quinidine | Disopyramide | Lidocaine | Mexiletine | Flecainide | Encainide | Lorcainide |
| Class | IA/IB | IA | IA | IB | IB | IC | IC | IC |
| Mean Arterial Pressure | Small Increase | Decrease | Decrease | No significant change | Small Increase | No significant change | No significant change | No significant change |
| Heart Rate | Increase | Increase | No significant change | No significant change | Increase | Increase | No significant change | No significant change |
| P-R Interval | Increase | Increase | Increase | No significant change | No significant change | Increase | Increase | Increase |
| QRS Interval | Increase | Increase | Increase | No significant change | No significant change | Increase | Increase | Increase |
| Direct Negative Inotropic Action | Least | Moderate | Significant | Minimal | Minimal | Significant | Significant | Significant |
Key Observations:
-
This compound demonstrated the least direct negative inotropic action (weakening of the heart's contraction) compared to the other antiarrhythmic drugs studied[2].
-
Similar to other Class I agents, this compound increased the P-R and QRS intervals of the ECG, indicating a slowing of conduction in the heart[2].
-
Unlike quinidine and disopyramide, which decreased mean arterial pressure, this compound caused a small increase.
General Structural-Activity Relationship (SAR) of Class I Antiarrhythmic Drugs
The SAR of Class I antiarrhythmic drugs generally revolves around a few key structural features that influence their interaction with the cardiac sodium channel (Naᵥ1.5). While specific data for this compound analogues is unavailable, we can infer potential SAR principles from related compounds like quinidine, procainamide, and disopyramide.
A typical Class I antiarrhythmic agent possesses:
-
An Aromatic Moiety: This group, often a quinoline (in quinidine) or a phenyl group (in procainamide and disopyramide), is crucial for hydrophobic interactions with the receptor site on the sodium channel. Modifications to this ring system, such as the addition of electron-withdrawing or donating groups, can significantly alter the drug's potency and pharmacokinetic properties.
-
A Linker Chain: An aliphatic chain of variable length connects the aromatic moiety to a basic amino group. The length and flexibility of this linker are critical for optimal positioning of the molecule within the binding site.
-
A Basic Amino Group: A tertiary or secondary amine is typically present and is protonated at physiological pH. This positively charged group is believed to interact with anionic residues within the sodium channel pore, contributing to the blocking action. The nature of the alkyl substituents on the nitrogen atom influences the drug's lipophilicity and duration of action.
Based on the structure of this compound, which contains a phenyl group and a diisopropylamino ethyl side chain, it is plausible that its SAR would follow these general principles. Modifications to the phenyl ring or the diisopropylamino group would likely impact its antiarrhythmic potency and selectivity.
Mechanism of Action: Class I Antiarrhythmic Agents
This compound, as a Class I antiarrhythmic agent, is presumed to exert its therapeutic effect by blocking the fast voltage-gated sodium channels in cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
The following diagram illustrates the general mechanism of action for Class I antiarrhythmic drugs.
Figure 1. General mechanism of action for Class I antiarrhythmic drugs like this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following are standard in vitro and in vivo methods used to screen and characterize antiarrhythmic drugs.
In Vitro Assays
-
Patch-Clamp Electrophysiology: This is the gold standard for studying the effects of a drug on specific cardiac ion channels (e.g., Naᵥ1.5, Kᵥ channels, Caᵥ channels) expressed in isolated cardiomyocytes or cell lines. It allows for the determination of the drug's potency (IC₅₀) and its mechanism of channel blockade (e.g., state-dependent block).
-
Isolated Langendorff-Perfused Heart: This preparation allows for the study of a drug's effects on the global electrophysiology of the heart, including heart rate, conduction intervals (P-R, QRS), and the induction of arrhythmias in a controlled ex vivo environment.
In Vivo Models
-
Anesthetized Animal Models: Rodents, rabbits, or dogs are often used. Arrhythmias can be induced by various methods, including:
-
Coronary Artery Ligation: To mimic myocardial ischemia and reperfusion-induced arrhythmias.
-
Programmed Electrical Stimulation: To assess the drug's effect on the vulnerability to induced ventricular tachycardia or fibrillation.
-
Pharmacological Induction: Using agents like aconitine or ouabain to induce arrhythmias. The efficacy of the test compound is then evaluated by its ability to prevent or terminate these arrhythmias. ECG and hemodynamic parameters are monitored throughout the experiment.
-
The following diagram outlines a general experimental workflow for screening antiarrhythmic drugs.
Figure 2. A typical workflow for the preclinical evaluation of antiarrhythmic drugs.
Conclusion
This compound (SC-36602) presents a potentially favorable cardiovascular profile among Class I antiarrhythmic agents, most notably its comparatively lower negative inotropic effect. While a detailed structural-activity relationship for this compound and its analogues remains to be publicly elucidated, the foundational principles of Class I antiarrhythmic drug design provide a framework for understanding its potential pharmacology. Further research and publication of data on this compound's analogues are necessary to fully characterize its SAR and optimize its therapeutic potential. This guide serves as a summary of the current knowledge and a framework for the continued investigation of this and similar antiarrhythmic compounds.
References
A Comparative Guide to the Efficacy of Actisomide and Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties and clinical efficacy of Actisomide (Bidisomide) and Class I antiarrhythmic drugs. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Mechanism of Action: A Shared Target with Different Kinetics
Both this compound and Class I antiarrhythmic drugs exert their effects primarily by blocking the fast inward sodium channels (INa) in cardiac myocytes. This action reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues such as the atria, ventricles, and Purkinje fibers.[1]
Class I antiarrhythmic drugs are sub-classified based on their kinetics of interaction with the sodium channel and their effect on the action potential duration (APD).[2]
-
Class Ia drugs (e.g., Quinidine, Procainamide, Disopyramide) have intermediate dissociation kinetics and prolong the APD.
-
Class Ib drugs (e.g., Lidocaine, Mexiletine) have rapid dissociation kinetics and shorten the APD.
-
Class Ic drugs (e.g., Flecainide, Propafenone) have slow dissociation kinetics and have minimal effect on the APD.
This compound also demonstrates sodium channel blocking properties. Preclinical studies indicate that it binds to cardiac sodium channels and exhibits use-dependent block, a characteristic feature of many Class I agents.[3] Notably, the dissociation kinetics of this compound from the inactivated sodium channel appear to be slower than that of the Class Ia drug disopyramide.[3]
Preclinical Electrophysiological Comparison
Preclinical studies, primarily utilizing isolated cardiac preparations, have provided quantitative data on the electrophysiological effects of this compound and Class I antiarrhythmic drugs.
Sodium Channel Blockade
The potency of sodium channel blockade can be quantified by the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity for the sodium channel. The kinetics of recovery from blockade are also a critical determinant of a drug's electrophysiological profile.
| Drug | Preparation | Holding Potential (mV) | Ki (µM) | Recovery Time Constant (ms) | Reference |
| This compound | Rat Ventricular Myocytes | -140 | 214 | 2703 | [3] |
| -100 | 21 | ||||
| Disopyramide (Class Ia) | Rat Ventricular Myocytes | -140 | - | 1858 | |
| Mexiletine (Class Ib) | Rat Ventricular Myocytes | -140 | - | 757 |
Note: A direct Ki for Disopyramide and Mexiletine was not provided in the comparative study.
Effects on Action Potential Parameters
The effects on the maximum upstroke velocity (Vmax) and action potential duration (APD) are key characteristics that differentiate the subclasses of Class I drugs.
| Drug | Preparation | Concentration | Change in Vmax | Change in APD90 | Reference |
| Quinidine (Class Ia) | Canine Purkinje Fibers | 6 x 10-6 M to 1.5 x 10-5 M | 19-34% decrease | Prolonged | |
| Disopyramide (Class Ia) | Canine Purkinje Fibers | 5 µg/mL | Decreased | Prolonged (in fibers with initially shorter durations) | |
| Lidocaine (Class Ib) | Canine Purkinje Fibers | 1 x 10-5 M | No significant change | - |
APD90 refers to the action potential duration at 90% repolarization.
Experimental Protocols
Whole-Cell Voltage Clamp in Isolated Rat Ventricular Myocytes (for this compound, Disopyramide, and Mexiletine)
This protocol is based on the methodology described by Tohse and Kanno (1996).
1. Cell Isolation:
-
Ventricular myocytes are isolated from adult male Wistar rats.
-
The heart is excised and perfused via the aorta with a Ca2+-free Tyrode's solution containing collagenase.
-
The ventricle is then minced and gently agitated to dissociate individual myocytes.
2. Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is used.
-
Glass microelectrodes with a resistance of 2-4 MΩ are filled with an internal solution containing CsCl to block potassium currents.
-
The external solution is a Na+-containing Tyrode's solution.
-
Sodium currents (INa) are elicited by depolarizing voltage steps from a holding potential.
3. Data Analysis:
-
The peak inward current is measured as INa.
-
The inhibitory constant (Ki) is determined by fitting the concentration-response data to the Hill equation.
-
The time course of recovery from inactivation is measured using a double-pulse protocol.
Microelectrode Technique in Canine Purkinje Fibers (for Class I Drugs)
This protocol is representative of studies evaluating the effects of Class I antiarrhythmic drugs on cardiac action potentials.
1. Tissue Preparation:
-
Hearts are excised from mongrel dogs.
-
Free-running Purkinje fibers are dissected from the ventricles.
-
The fibers are mounted in a tissue bath and superfused with Tyrode's solution.
2. Electrophysiological Recording:
-
Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
-
The transmembrane potential is recorded.
-
The fibers are stimulated at a constant cycle length.
3. Data Analysis:
-
The maximum upstroke velocity (Vmax) of the action potential is measured as the maximum rate of depolarization (dV/dt).
-
The action potential duration at 90% repolarization (APD90) is measured.
-
Changes in these parameters are recorded before and after the application of the drug.
Clinical Efficacy Comparison
The clinical utility of an antiarrhythmic drug is determined by its efficacy in treating cardiac arrhythmias and its safety profile.
| Drug/Class | Indication(s) | Key Clinical Trial Findings | Reference |
| This compound | Atrial Fibrillation, Paroxysmal Supraventricular Tachycardia | In the AFIB trial, this compound, at the doses tested, did not demonstrate a clinically important antiarrhythmic effect. | |
| Class Ia (e.g., Quinidine) | Atrial and Ventricular Arrhythmias | Efficacy demonstrated in maintaining sinus rhythm after cardioversion of atrial fibrillation, but use is limited by proarrhythmic effects and adverse events. | |
| Class Ic (e.g., Flecainide) | Atrial Fibrillation, Supraventricular Tachycardias | Highly effective for the acute cardioversion of atrial fibrillation and for maintaining sinus rhythm in patients without structural heart disease. The CAST trial showed increased mortality in post-myocardial infarction patients. |
Conclusion
This compound and Class I antiarrhythmic drugs share a common mechanism of action through the blockade of cardiac sodium channels. Preclinical data indicate that this compound has a potent inhibitory effect on the sodium current with slow recovery kinetics, suggesting a profile with some similarities to Class Ic agents. However, despite these promising preclinical electrophysiological properties, clinical trials of this compound for the treatment of atrial fibrillation did not demonstrate significant efficacy at the doses studied.
In contrast, Class I antiarrhythmic drugs, particularly Class Ia and Ic agents, have established, albeit sometimes limited, efficacy in the management of various atrial and ventricular arrhythmias. The choice of a specific Class I agent is guided by the type of arrhythmia, the presence of structural heart disease, and the drug's specific electrophysiological profile and potential for adverse effects. For drug development professionals, the case of this compound underscores the critical importance of translating preclinical electrophysiological findings into demonstrable clinical efficacy and safety.
References
- 1. Clinical trials of flecainide acetate in the management of supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrophysiologic effects of an antiarrhythmic agent, bidisomide, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Actisomide's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Actisomide, a novel antiarrhythmic agent, with Propafenone, an established Class Ic antiarrhythmic drug. The data presented is based on available clinical trial information and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, in early-stage clinical evaluation, has demonstrated a side effect profile at high intravenous doses in healthy volunteers characterized by mild, transient neurological and sensory effects. Cardiovascular effects, including decreased left ventricular ejection fraction and increased heart rate, have also been noted. Propafenone, a widely used antiarrhythmic, is associated with a broader range of side effects, including more significant cardiac risks, particularly in patients with structural heart disease. This guide presents a side-by-side comparison of the available data to inform further research and development.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the reported side effects of this compound and Propafenone based on available clinical data. It is important to note that the data for this compound is from a study in healthy volunteers receiving intravenous administration, while the data for Propafenone is largely from studies in patient populations with varying routes of administration. This difference in study populations and methodologies should be considered when interpreting the comparison.
| Side Effect Category | This compound (Intravenous in Healthy Volunteers) | Propafenone (Primarily Oral in Patients) |
| Neurological | Dizziness (at highest dose)[1] | Dizziness, headache, anxiety, tremors[2] |
| Sensory | Taste perversion, Circumoral paresthesia (at highest dose)[1] | Metallic taste, blurred vision[2] |
| Cardiovascular | - Decreased left ventricular ejection fraction (10-16%)- Increased resting peak heart rate (18-27% at medium and high doses)- Increased QRS interval (avg. 20% at highest dose)[1] | - Proarrhythmic effects (can cause new or worsen existing arrhythmias)- Conduction abnormalities (e.g., AV block, bundle branch block)- Congestive heart failure- Palpitations, angina pectoris, bradycardia, hypotension |
| Gastrointestinal | Not reported in the available abstract | Nausea, vomiting, heartburn, gas, constipation, diarrhea |
| Other | Not reported in the available abstract | Weakness, muscle aches, sweating, dry mouth |
Experimental Protocols
This compound Tolerance Study in Healthy Volunteers (Summary of Methodology)
The pharmacokinetic and tolerance evaluation of this compound (SC-36602) was conducted in healthy male volunteers. The study was a randomized controlled clinical trial.
-
Dosing: this compound was administered intravenously at three different doses: 2.1, 4.2, and 8.4 mg/kg.
-
Infusion Period: The drug was infused over a period of five hours.
-
Assessments: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters. Tolerance and side effects were monitored throughout the study. Cardiovascular parameters, including left ventricular ejection fraction, heart rate, blood pressure, and electrocardiographic intervals (e.g., QRS interval), were assessed.
General Methodology for Antiarrhythmic Drug Clinical Trials (Illustrative)
Clinical trials evaluating the safety and efficacy of antiarrhythmic drugs typically follow a structured protocol. Phase I trials, often conducted in healthy volunteers, focus on safety, tolerability, and pharmacokinetics.
-
Study Design: Typically randomized, double-blind, placebo-controlled, with escalating doses.
-
Participant Selection: Healthy volunteers with no history of cardiovascular disease are enrolled.
-
Drug Administration: The drug is administered through the intended clinical route (e.g., orally or intravenously) at single or multiple ascending doses.
-
Safety Monitoring: Continuous electrocardiogram (ECG) monitoring is crucial to detect any proarrhythmic effects or changes in cardiac conduction. Vital signs, physical examinations, and laboratory tests are performed regularly. Adverse events are systematically recorded and graded for severity.
-
Pharmacokinetic Analysis: Blood and urine samples are collected at predefined intervals to determine the drug's absorption, distribution, metabolism, and excretion.
Visualizations
Signaling Pathway of Class Ic Antiarrhythmic Drugs
Caption: Mechanism of action of Class Ic antiarrhythmic drugs like this compound and Propafenone.
Experimental Workflow for a Clinical Tolerance Study
Caption: A generalized workflow for a clinical study assessing the tolerance of a new drug.
References
Actisomide: A Comparative Analysis of a Novel Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Actisomide (also known as SC-36602), a novel antiarrhythmic agent, with other established antiarrhythmic drugs. The information is compiled from published preclinical and clinical data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is classified as a Class IA/IB antiarrhythmic agent. Preclinical studies suggest it possesses a favorable hemodynamic profile with less negative inotropic effect compared to several other Class I antiarrhythmics at antiarrhythmic doses. Clinical data from a Phase I trial in healthy volunteers has established its pharmacokinetic profile and tolerance at various intravenous doses. However, to date, there is a lack of published, head-to-head clinical trials comparing the efficacy and safety of this compound directly against other antiarrhythmic drugs in patient populations with cardiac arrhythmias.
Comparative Data
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers[1][2]
| Dosage Group | Peak Plasma Concentration (µg/mL) | Area Under the Curve (h·µg/mL) | Elimination Half-Life (h) |
| Medium Dose (4.2 mg/kg) | 4.25 ± 0.26 | 19.79 ± 2.96 | 8.85 ± 4.61 |
| High Dose (8.4 mg/kg) | 7.81 ± 0.31 | 39.81 ± 7.05 | 7.51 ± 0.69 |
Data presented as mean ± standard deviation.
Table 2: Preclinical Cardiovascular Effects of this compound Compared to Other Antiarrhythmic Drugs[3]
| Drug | Hemodynamic Side-Effects at Antiarrhythmic Dose (in anesthetized dogs) | Direct Negative Inotropic Action (in isolated cat papillary muscles) |
| This compound (SC-36602) | Least amount of hemodynamic side-effects | Least direct negative inotropic action |
| Disopyramide | Compared | Compared |
| Lidocaine | Compared | Compared |
| Mexiletine | Compared | Compared |
| Flecainide | Compared | Compared |
| Encainide | Compared | Compared |
| Lorcainide | Compared | Compared |
| Quinidine | Compared | Compared |
Note: This data is from a preclinical comparative study and may not be directly extrapolated to human clinical outcomes.
Table 3: Physiological and Electrocardiographic Effects of Intravenous this compound in Healthy Volunteers[1][2]
| Parameter | Low Dose (2.1 mg/kg) | Medium Dose (4.2 mg/kg) | High Dose (8.4 mg/kg) |
| Left Ventricular Ejection Fraction | Decrease of 10% | Decrease of 11% | Decrease of 16% |
| Resting Peak Heart Rate | Not altered | Increase of 18% | Increase of 27% |
| QRS Interval | Not significant | Not significant | Average 20% increase |
| Systolic and Diastolic Blood Pressure | Not significantly changed | Not significantly changed | Not significantly changed |
Experimental Protocols
Intravenous Administration of this compound in Healthy Volunteers
The pharmacokinetic and tolerance evaluation of this compound was conducted in healthy adult male volunteers. The study employed a single-blind, placebo-controlled, rising-dose design.
Methodology:
-
Subject Enrollment: Healthy adult male volunteers were screened and enrolled in the study.
-
Dose Groups: Subjects were assigned to receive a single intravenous dose of this compound at 2.1, 4.2, or 8.4 mg/kg, or a placebo.
-
Drug Administration: this compound was infused intravenously over a period of five hours.
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals during and after the infusion to measure plasma concentrations of this compound.
-
Safety and Tolerance Monitoring: Subjects were continuously monitored for adverse events. Electrocardiograms (ECGs) were recorded to assess changes in cardiac intervals. Hemodynamic parameters, including heart rate and blood pressure, were also monitored. Left ventricular ejection fraction was assessed.
-
Data Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Mechanism of Action and Signaling Pathway
This compound is classified as a Class IA/IB antiarrhythmic agent according to the Vaughan-Williams classification. This classification suggests a primary mechanism of action involving the blockade of sodium channels in the cardiac myocytes.
-
Class IA action is characterized by a moderate blockade of the fast sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the action potential duration.
-
Class IB action involves a weaker blockade of sodium channels and can shorten the action potential duration in some cardiac tissues.
The combined IA/IB properties of this compound suggest a complex interaction with cardiac sodium channels to exert its antiarrhythmic effects.
Experimental Workflow
The evaluation of a novel antiarrhythmic agent like this compound typically follows a structured preclinical and clinical development path.
Logical Relationships in Drug Evaluation
The evaluation of any new therapeutic agent, including this compound, involves a logical progression from establishing its pharmacological properties to demonstrating its clinical utility and safety.
Independent Validation of Actisomide's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Actisomide (SC-36602), an investigational antiarrhythmic agent, with established alternatives. The information is based on available preclinical and early clinical data. It is important to note that public information on this compound is limited and appears to be dated, suggesting that its clinical development may have been discontinued. Therefore, this comparison is based on historical data and is intended for informational and research purposes.
Overview of this compound and Comparator Antiarrhythmic Agents
This compound is classified as a Class IA/IB antiarrhythmic agent. To provide a comprehensive comparison, this guide includes representative drugs from all four major classes of the Vaughan-Williams classification system.
| Drug | Class | Primary Mechanism of Action | Primary Indications |
| This compound (SC-36602) | Class IA/IB | Blocks sodium (Na+) channels, with intermediate to rapid kinetics. | Investigational for cardiac arrhythmias. |
| Quinidine | Class IA | Blocks Na+ channels with intermediate kinetics; also blocks potassium (K+) channels. | Atrial fibrillation/flutter, ventricular arrhythmias. |
| Flecainide | Class IC | Blocks Na+ channels with slow kinetics. | Atrial fibrillation, supraventricular tachycardias.[1] |
| Propranolol | Class II | Beta-adrenergic receptor blocker. | Supraventricular and ventricular arrhythmias, rate control in atrial fibrillation.[2] |
| Amiodarone | Class III | Primarily blocks K+ channels; also has Na+ channel, beta-blocker, and calcium (Ca2+) channel blocking effects. | Atrial and ventricular arrhythmias.[3][4] |
| Verapamil | Class IV | Blocks L-type Ca2+ channels. | Supraventricular tachycardias, rate control in atrial fibrillation.[5] |
Comparative Efficacy and Safety Data
The following tables summarize available data on the efficacy and safety of this compound and comparator drugs. Data for this compound is from early-phase studies and may not be directly comparable to the extensive clinical trial data available for the other agents.
Table 1: Comparative Efficacy Data
| Drug | Preclinical Efficacy Models | Clinical Efficacy Highlights |
| This compound (SC-36602) | Effective in canine models of arrhythmia. | Limited human data available. A study in healthy volunteers showed dose-dependent ECG changes. |
| Quinidine | Effective in various animal models of atrial and ventricular arrhythmias. | Moderately effective for conversion of atrial fibrillation to sinus rhythm. |
| Flecainide | Effective in animal models of atrial fibrillation and ventricular tachycardia. | Recommended as a first-line therapy for pharmacological conversion and maintenance of sinus rhythm in patients with atrial fibrillation without structural heart disease. |
| Propranolol | Prevents life-threatening arrhythmias in mouse models of long QT syndrome. Effective in reducing ventricular premature beats. | Effective in managing a wide range of cardiovascular conditions including hypertension, angina, and arrhythmias. First-line therapy for many arrhythmias due to its safety profile. |
| Amiodarone | Effective in various animal models of atrial and ventricular arrhythmias. | Highly effective for a broad spectrum of arrhythmias, including in patients with structural heart disease. Reduces arrhythmic death. |
| Verapamil | Effective in animal models of supraventricular tachycardia. | Potent and effective for the acute treatment of paroxysmal supraventricular tachycardia. Effective for rate control in atrial fibrillation. |
Table 2: Comparative Safety and Side Effect Profile
| Drug | Common Side Effects | Serious Adverse Events |
| This compound (SC-36602) | Dizziness, taste perversion, circumoral paresthesia (at high doses). | QRS interval prolongation, decreased left ventricular ejection fraction. |
| Quinidine | Diarrhea, nausea, vomiting, cinchonism (tinnitus, headache, dizziness). | Proarrhythmia (including Torsades de Pointes), increased mortality in some patient populations. |
| Flecainide | Dizziness, visual disturbances, dyspnea. | Proarrhythmia, particularly in patients with structural heart disease. |
| Propranolol | Fatigue, bradycardia, hypotension, bronchospasm. | Heart block, heart failure, masking of hypoglycemia symptoms. |
| Amiodarone | Nausea, vomiting, photosensitivity, corneal microdeposits. | Pulmonary toxicity, thyroid dysfunction, liver toxicity, proarrhythmia. |
| Verapamil | Constipation, dizziness, headache, edema. | Bradycardia, heart block, heart failure, hypotension. |
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the original researchers. However, this section outlines the general methodologies employed in the preclinical and clinical evaluation of antiarrhythmic drugs.
Preclinical Evaluation
Preclinical assessment of antiarrhythmic drugs typically involves a combination of in vitro and in vivo studies to characterize the drug's mechanism of action, efficacy, and safety.
-
In Vitro Electrophysiology:
-
Patch-clamp studies: This is the gold standard for studying the effects of a drug on specific ion channels (e.g., Na+, K+, Ca2+). It allows for the determination of the drug's potency and kinetics of channel blockade. Automated patch-clamp systems are often used for higher throughput screening.
-
Action potential studies: These are conducted on isolated cardiac tissues (e.g., papillary muscles, Purkinje fibers) to assess the drug's effect on the overall cardiac action potential duration and morphology.
-
-
In Vivo Animal Models of Arrhythmia:
-
Chemically-induced arrhythmias: Arrhythmias can be induced by agents like aconitine or ouabain to test the drug's ability to prevent or terminate them.
-
Electrically-induced arrhythmias: Programmed electrical stimulation can be used to induce arrhythmias in animal models, mimicking clinical electrophysiology studies.
-
Ischemia-reperfusion models: These models, often in larger animals like dogs or pigs, are used to simulate arrhythmias associated with myocardial infarction.
-
Clinical Evaluation
Clinical trials for antiarrhythmic drugs are designed to assess the drug's safety and efficacy in humans.
-
Phase I Trials: These are typically conducted in a small number of healthy volunteers to evaluate the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II Trials: These studies are conducted in a larger group of patients with the target arrhythmia to determine the drug's effective dose range and further evaluate its safety.
-
Phase III Trials: These are large, randomized, controlled trials that compare the investigational drug to a placebo or an existing standard-of-care treatment. The primary endpoints often include arrhythmia recurrence, mortality, and major adverse cardiovascular events.
-
Phase IV Trials (Post-marketing surveillance): After a drug is approved, these studies continue to monitor its long-term safety and efficacy in a broader patient population.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vaughan-Williams classification of antiarrhythmic drugs.
Caption: Preclinical workflow for antiarrhythmic drug development.
References
- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Verapamil in cardiac arrhythmias: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Actisomide: Limited Data Availability
A comprehensive comparative analysis of Actisomide with alternative treatments is not possible at this time due to a scarcity of publicly available research. Initial searches for "this compound comparative studies" and "this compound mechanism of action" did not yield sufficient data to conduct a thorough evaluation against other therapeutic options.
The majority of available information pertains to a single study investigating the pharmacokinetics and tolerance of this compound in healthy volunteers. While this study provides valuable preliminary data on the drug's safety and metabolic profile at varying dosages, it does not include comparisons with other medications or placebo groups, which is essential for a comparative guide.
Pharmacokinetic Profile of this compound
A study in healthy volunteers provides the following pharmacokinetic parameters for this compound following a five-hour intravenous infusion. Data from the low-dose group (2.1 mg/kg) were below the limit of detection and are therefore not included.
| Parameter | Medium-Dose (4.2 mg/kg) | High-Dose (8.4 mg/kg) |
| Peak Plasma Concentration (Cmax) | 4.25 +/- 0.26 µg/mL | 7.81 +/- 0.31 µg/mL |
| Area Under the Curve (AUC) | 19.79 +/- 2.96 h·µg/mL | 39.81 +/- 7.05 h·µg/mL |
| Elimination Half-Life (t½) | 8.85 +/- 4.61 h | 7.51 +/- 0.69 h |
| Elimination Rate Constant (β) | 0.105 +/- 0.077 h⁻¹ | 0.093 +/- 0.009 h⁻¹ |
Physiological Effects
The same study reported dose-dependent effects on cardiovascular parameters:
| Parameter | Low-Dose (2.1 mg/kg) | Medium-Dose (4.2 mg/kg) | High-Dose (8.4 mg/kg) |
| Left Ventricular Ejection Fraction | -10% | -11% | -16% |
| Resting Peak Heart Rate | No change | +18% | +27% |
| QRS Interval | Not significant | Not significant | +20% |
| Systolic & Diastolic Blood Pressure | No significant change | No significant change | No significant change |
Mild adverse effects, including dizziness, taste perversion, and circumoral paresthesia, were observed in the high-dose group.
Experimental Protocol: Pharmacokinetic and Tolerance Study
Methodology:
The study was conducted on healthy volunteers who received intravenous infusions of this compound over a five-hour period at three different dose levels: 2.1 mg/kg, 4.2 mg/kg, and 8.4 mg/kg.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine plasma concentrations of this compound. These concentrations were used to calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), area under the plasma concentration versus time curve (AUC), elimination rate constant (β), and elimination half-life (t½).
-
Cardiovascular Monitoring: Electrocardiograms (ECG) and measurements of heart rate, blood pressure, and left ventricular ejection fraction were performed to assess the cardiovascular effects of the drug.
-
Adverse Event Monitoring: Subjective adverse effects were recorded throughout the study.
This compound Research Workflow
Caption: Current public data on this compound is limited to Phase I clinical trials.
Conclusion
The available data on this compound is insufficient to create a comprehensive comparative guide as requested. Further research, including head-to-head clinical trials comparing this compound with other established treatments, is necessary to determine its relative efficacy and safety profile. Without such studies, any comparison would be speculative and not based on robust scientific evidence. Researchers and drug development professionals are encouraged to consult forthcoming publications for more definitive data.
A Comparative Analysis of Actisomide and Other Antiarrhythmic Agents
In the landscape of antiarrhythmic drug development, Actisomide (also known as SC-36602) has been evaluated for its cardiovascular and electrophysiological profile in comparison to established Class I antiarrhythmic agents. This guide provides a detailed comparison based on available peer-reviewed literature, presenting experimental data in a structured format, outlining the methodologies employed in these studies, and visualizing the experimental workflow. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's pharmacological characteristics.
Hemodynamic and Electrophysiological Profile: A Comparative Overview
A key preclinical study compared the cardiovascular profile of this compound with disopyramide, lidocaine, mexiletine, flecainide, encainide, lorcainide, and quinidine. The primary findings from this research are summarized in the tables below, offering a quantitative comparison of their effects on various hemodynamic and electrocardiographic parameters.
Hemodynamic Effects in Anesthetized Dogs
The following table summarizes the hemodynamic effects observed in anesthetized dogs at antiarrhythmic doses of each compound.
| Compound | Myocardial Depression (change in dP/dtmax) | Heart Rate | Mean Arterial Pressure | Left Ventricular End-Diastolic Pressure | Index of Cardiac Effort |
| This compound (SC-36602) | No significant change | Increased | Small Increase | No significant change | Increased |
| Disopyramide | Significant decrease | No significant change | Decreased | Increased | Decreased |
| Lidocaine | Not specified | Not specified | Not specified | Not specified | Not specified |
| Mexiletine | Not specified | Increased | Small Increase | No significant change | Increased |
| Flecainide | Significant decrease | Increased | No significant change | No significant change | Not specified |
| Encainide | Significant decrease | No significant change | No significant change | No significant change | Not specified |
| Lorcainide | Significant decrease | No significant change | No significant change | No significant change | Not specified |
| Quinidine | No significant change | Increased | Decreased | No significant change | Increased |
Data sourced from a comparative study in anesthetized dogs.[1]
Electrocardiographic Effects in Anesthetized Dogs
The impact of these antiarrhythmic agents on electrocardiographic intervals is detailed below.
| Compound | P-R Interval | QRS Interval |
| This compound (SC-36602) | Increased | Increased |
| Disopyramide | Lengthened | Lengthened |
| Lidocaine | Not specified | Not specified |
| Mexiletine | Not specified | Not specified |
| Flecainide | Lengthened | Lengthened |
| Encainide | Lengthened | Lengthened |
| Lorcainide | Lengthened | Lengthened |
| Quinidine | Increased | Increased |
Data sourced from a comparative study in anesthetized dogs.[1]
Inotropic Effects in Isolated Cat Papillary Muscles
The direct negative inotropic potential of the compounds was assessed in isolated cat papillary muscles.
| Compound | Negative Inotropic Action |
| This compound (SC-36602) | Least negative inotropic action |
| Disopyramide | Greater negative inotropic action |
| Lidocaine | Greater negative inotropic action |
| Mexiletine | Greater negative inotropic action |
| Flecainide | Greater negative inotropic action |
| Encainide | Greater negative inotropic action |
| Lorcainide | Greater negative inotropic action |
| Quinidine | Greater negative inotropic action |
Data sourced from a study on isolated cat papillary muscles.[1]
Electrophysiological Properties of this compound
In vitro studies on guinea pig papillary muscle have further elucidated the electrophysiological properties of this compound. These studies indicate that this compound causes a concentration- and slightly frequency-dependent depression of the maximum rate of rise of the action potential (Vmax).[2] It also significantly shortens the effective refractory period (ERP).[2] These findings suggest that this compound preferentially depresses conduction in depolarized cardiac tissue.
Experimental Protocols
The comparative data presented above were generated from specific experimental models. The methodologies for these key experiments are detailed below.
Hemodynamic and Electrocardiographic Evaluation in Anesthetized Dogs
-
Animal Model: Anesthetized dogs were used for this study.
-
Drug Administration: The antiarrhythmic drugs (this compound, disopyramide, lidocaine, mexiletine, flecainide, encainide, lorcainide, and quinidine) were administered intravenously at their respective canine antiarrhythmic doses.
-
Hemodynamic Measurements:
-
Myocardial Depression: Assessed by measuring the maximal first derivative of the left ventricular pressure (dP/dtmax).
-
Heart Rate and Diastolic Filling Pressure: Monitored throughout the experiment.
-
Mean Arterial Pressure: Continuously recorded.
-
Left Ventricular End-Diastolic Pressure: Measured to assess changes in ventricular filling pressure.
-
Index of Cardiac Effort: Calculated to determine the overall workload of the heart.
-
-
Electrocardiographic Monitoring: The P-R and QRS intervals of the electrocardiogram (ECG) were measured to assess the effects on cardiac conduction.
-
Control Group: A placebo-matched control group was used for comparison.
Assessment of Direct Negative Inotropic Action
-
Tissue Preparation: Isolated papillary muscles from cats were used for this in vitro experiment.
-
Experimental Setup: The papillary muscles were mounted in an organ bath containing a physiological salt solution.
-
Drug Application: Increasing concentrations of the antiarrhythmic agents were added to the organ bath.
-
Measurement of Inotropic Effect: The force of contraction of the papillary muscles was measured to determine the direct negative inotropic (force-reducing) effect of each drug.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the comparative cardiovascular profiling study.
Caption: Workflow of comparative cardiovascular studies.
Signaling Pathways
While the provided literature does not detail the specific intracellular signaling pathways modulated by this compound, its classification as a Class I antiarrhythmic agent suggests its primary mechanism of action involves the blockade of sodium channels in the cardiac cell membrane. This action leads to a decrease in the rate of depolarization of the cardiac action potential, thereby slowing conduction. The observed effects on Vmax in vitro support this mechanism. Further research is required to elucidate any additional effects of this compound on other ion channels or intracellular signaling cascades.
The following diagram illustrates the general mechanism of action for Class I antiarrhythmic drugs.
Caption: Mechanism of Class I antiarrhythmic drugs.
References
- 1. SC-36602, a new antiarrhythmic agent: comparison of its cardiovascular profile with that of other antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane potential-dependent effects of SC-36602, a new class I antiarrhythmic agent on cardiac action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Actisomide: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Actisomide, a research chemical identified with the molecular formula C23H35N3O, requires meticulous handling and disposal due to the absence of specific public disposal protocols.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if there is a risk of aerosolization. | Minimizes the risk of inhalation. |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other research chemicals, should not be done through standard waste streams or drains.[3][4] The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Segregation and Containerization
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[5] Incompatible chemicals can react, leading to hazardous situations.
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure screw-on cap.
Step 2: Labeling of Waste Containers Proper labeling is crucial for the safe handling and disposal of chemical waste by your institution's Environmental Health and Safety (EHS) department. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The chemical formula: C23H35N3O.
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
-
Segregation: Ensure the stored this compound waste is segregated from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines regarding waste pickup requests and documentation.
III. Experimental Protocols
As this compound is a research chemical with limited public information, there are no established and cited experimental protocols for its disposal. The recommended procedure is to manage it as a hazardous chemical waste and to consult with your institution's EHS department for specific guidance.
IV. Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and contact their Environmental Health and Safety (EHS) department for definitive guidance.
References
Essential Safety and Logistical Information for Handling Actisomide
Disclaimer: No specific Safety Data Sheet (SDS) for Actisomide (CAS #96914-39-5) was found. The following guidance is based on best practices for handling potent, powdered pharmaceutical research compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize exposure risk and ensure the safe handling and disposal of this potent antiarrhythmic agent.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Suitable for low-risk activities with minimal dust generation. |
| Half- or Full-Facepiece Respirator | Use with P100 (or equivalent) particulate filters for activities with a higher potential for dust generation. A proper fit test is required. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat or Disposable Coveralls | A dedicated lab coat should be worn over personal clothing. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
- Ensure the work area is clean and free of clutter.
- Prepare all necessary equipment, including a calibrated analytical balance, weighing paper or boats, spatulas, and appropriate glassware.
- Have a clearly labeled, sealed waste container ready for all disposable materials that will come into contact with this compound.[1]
- Ensure a chemical spill kit is readily accessible.
2. Donning PPE:
- Put on all required PPE in the correct order (e.g., shoe covers, lab coat/coveralls, inner gloves, respiratory protection, safety goggles, outer gloves) before entering the designated handling area.
3. Weighing and Aliquoting:
- Perform all manipulations that may generate dust, such as weighing and transferring, within the containment of a fume hood or powder hood.
- Use gentle scooping and tapping techniques to minimize dust generation.[1]
- If possible, use a closed system for weighing and transferring the compound.
- Close the primary container of this compound immediately after use.
4. Solution Preparation:
- When dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
- Keep containers covered as much as possible during sonication or vortexing.
5. Post-Handling Decontamination:
- Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent (e.g., 70% ethanol, followed by a detergent solution).
- All materials used for cleaning should be disposed of as hazardous waste.
6. Doffing PPE:
- Remove PPE in the designated doffing area, taking care to avoid self-contamination.
- Dispose of single-use PPE in the appropriate hazardous waste container.
- Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Routine Handling Workflow
The following diagram illustrates the standard workflow for the routine handling of this compound.
Caption: Routine Handling Workflow for this compound.
Emergency Spill Procedure
In the event of a spill, follow the procedure outlined in the diagram below.
Caption: Emergency Spill Procedure for this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including weighing paper, gloves, disposable lab coats, shoe covers, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, regional, and national regulations.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
